molecular formula C4H9NO2 B555997 3-Aminobutanoic acid CAS No. 541-48-0

3-Aminobutanoic acid

Cat. No.: B555997
CAS No.: 541-48-0
M. Wt: 103.12 g/mol
InChI Key: OQEBBZSWEGYTPG-UHFFFAOYSA-N
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Description

3-Aminobutanoic acid (also known as β-aminobutyric acid or BABA) is a well-characterized, non-proteinogenic amino acid renowned in agricultural and plant science research for its ability to induce broad-spectrum disease resistance in plants . Unlike direct antimicrobial agents, this compound functions as a plant immune primer, sensitizing the plant's defense systems for a faster and stronger activation upon pathogen challenge, a process known as priming . The application of this compound has been shown to be effective in protecting a wide range of plants—including model organisms, dicots, and monocots—against viruses, bacteria, nematodes, fungi, and oomycetes . Its mode of action is pathosystem-specific and can involve the potentiation of salicylic acid-dependent pathways, leading to the accumulation of pathogenesis-related (PR) proteins, or the enhancement of physical barriers through accelerated deposition of callose and lignin at infection sites . First observed to decrease late blight in tomatoes in the 1960s, its significant potential has been reconfirmed in modern studies, demonstrating efficacy in field conditions for crops like potato, tomato, and grapevines . This compound is strictly for professional research applications to advance the study of induced systemic resistance and develop sustainable crop protection strategies.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-aminobutanoic acid
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InChI

InChI=1S/C4H9NO2/c1-3(5)2-4(6)7/h3H,2,5H2,1H3,(H,6,7)
Source PubChem
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InChI Key

OQEBBZSWEGYTPG-UHFFFAOYSA-N
Source PubChem
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Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CC(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Molecular Formula

C4H9NO2
Source PubChem
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DSSTOX Substance ID

DTXSID4040975
Record name beta-Aminobutyric acid
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Molecular Weight

103.12 g/mol
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Physical Description

Solid
Record name 3-Aminobutanoic acid
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Solubility

1000 mg/mL at 25 °C
Record name 3-Aminobutanoic acid
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CAS No.

541-48-0, 2835-82-7
Record name β-Aminobutyric acid
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Record name DL-3-Aminobutyric acid
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Record name Butanoic acid, 3-amino-
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Record name .BETA.-AMINOBUTYRIC ACID
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Melting Point

193.0 °C
Record name 3-Aminobutanoic acid
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Foundational & Exploratory

Physicochemical Properties of 3-Aminobutanoic Acid: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Aminobutanoic acid, also known as β-aminobutyric acid (BABA), is a non-proteinogenic β-amino acid with significant interest in various scientific fields.[1][2][3] It plays a crucial role as a metabolite and has garnered attention for its ability to induce disease resistance in plants, making it a valuable tool in agricultural research.[1] In the pharmaceutical industry, chiral forms of this compound serve as important building blocks in the synthesis of various active pharmaceutical ingredients. This guide provides a comprehensive overview of the core physicochemical properties of this compound, detailed experimental protocols for their determination, and a visualization of its key biological signaling pathway.

Core Physicochemical Properties

The fundamental physicochemical characteristics of this compound are summarized in the table below. These properties are crucial for understanding its behavior in various chemical and biological systems, informing its application in research and drug development.

PropertyValueSource
Molecular Formula C4H9NO2[1][4][5][6]
Molecular Weight 103.12 g/mol [2][5][6]
Melting Point 189-193 °C (decomposes)[2][4][5][7]
Boiling Point (Predicted) 223.6 ± 23.0 °C[4]
pKa (Acidic) 3.67 - 4.22[4][8][9]
pKa (Basic) 10.14 - 10.53[8][9][10]
Water Solubility 1000 mg/mL (at 25 °C)[2]
logP (Predicted) -2.8 to -3.1[2][8][9]
Appearance White crystalline powder or chunks[5][11]
CAS Number 541-48-0 (for racemic mixture)[2][5][6][9]

Experimental Protocols

Accurate determination of physicochemical properties is essential for compound characterization. The following sections detail the methodologies for measuring key parameters of this compound.

Determination of pKa by Potentiometric Titration

The acid dissociation constants (pKa values) of this compound, corresponding to its carboxylic acid and amino groups, can be determined by potentiometric titration.

Principle: This method involves titrating a solution of the amino acid with a strong base (e.g., NaOH) and monitoring the pH change. The pKa values are determined from the resulting titration curve, where the pH at the half-equivalence points corresponds to the pKa of the respective ionizable group.

Procedure:

  • Sample Preparation: Prepare a standard solution of this compound (e.g., 0.1 M) in deionized water.

  • Titration Setup: Calibrate a pH meter with standard buffer solutions. Place the this compound solution in a beaker with a magnetic stirrer and immerse the pH electrode.

  • Titration: Add a standard solution of a strong base (e.g., 0.1 M NaOH) in small, precise increments.

  • Data Collection: Record the pH of the solution after each addition of the titrant.

  • Data Analysis: Plot the pH of the solution against the volume of NaOH added to generate a titration curve. The pKa values are the pH values at the midpoints of the buffering regions (half-equivalence points).

Measurement of Water Solubility

The solubility of this compound in water can be determined using the equilibrium solubility method.

Principle: This method involves creating a saturated solution of the compound and then measuring its concentration.

Procedure:

  • Sample Preparation: Add an excess amount of this compound to a known volume of deionized water in a sealed container.

  • Equilibration: Agitate the mixture at a constant temperature (e.g., 25 °C) for a sufficient period (e.g., 24 hours) to ensure equilibrium is reached.

  • Sample Collection and Preparation: After equilibration, allow the undissolved solid to settle. Carefully extract a sample of the supernatant and filter it to remove any remaining solid particles.

  • Quantification: Analyze the concentration of this compound in the filtered supernatant. This can be done using various analytical techniques such as High-Performance Liquid Chromatography (HPLC) with a suitable detector or by gravimetric analysis after evaporating the solvent.

Determination of logP by HPLC

The partition coefficient (logP) is a measure of a compound's lipophilicity. For highly polar compounds like this compound, a direct shake-flask method can be challenging. A common alternative is to use reverse-phase high-performance liquid chromatography (RP-HPLC) to estimate the logP value.

Principle: The retention time of a compound on a reverse-phase HPLC column is related to its lipophilicity. By calibrating the system with compounds of known logP values, the logP of the test compound can be estimated.

Procedure:

  • System Setup: Use an RP-HPLC system with a nonpolar stationary phase (e.g., C18 column) and a polar mobile phase (e.g., a mixture of methanol (B129727) and water).

  • Calibration: Inject a series of standard compounds with known logP values that bracket the expected logP of this compound.

  • Data Collection: Record the retention time for each standard.

  • Sample Analysis: Inject a solution of this compound and record its retention time under the same chromatographic conditions.

  • Calculation: Create a calibration curve by plotting the logarithm of the retention factor (k') of the standards against their known logP values. Use the retention time of this compound to calculate its k' and then determine its logP from the calibration curve.

Biological Activity and Signaling Pathway

This compound, often referred to as BABA in plant biology, is a well-documented inducer of plant disease resistance. It primes the plant's immune system for a more robust and rapid response to pathogen attack.

BABA-Induced Disease Resistance Signaling Pathway

The diagram below illustrates a simplified model of the signaling pathway activated by BABA in plants, leading to enhanced disease resistance. BABA treatment can trigger a state of readiness in the plant, a process known as priming. This priming effect involves the potentiation of defense responses that are dependent on salicylic (B10762653) acid (SA) and abscisic acid (ABA), depending on the challenging pathogen.

BABA_Signaling_Pathway BABA This compound (BABA) Priming Priming of Defense Responses BABA->Priming Induces SA_Pathway Salicylic Acid (SA) -Dependent Pathway Priming->SA_Pathway ABA_Pathway Abscisic Acid (ABA) -Dependent Pathway Priming->ABA_Pathway Pathogen_Attack Pathogen Attack Pathogen_Attack->SA_Pathway Activates Pathogen_Attack->ABA_Pathway Activates Enhanced_Defense Enhanced Disease Resistance SA_Pathway->Enhanced_Defense ABA_Pathway->Enhanced_Defense

Caption: Simplified signaling pathway of BABA-induced disease resistance in plants.

Experimental Workflow: Synthesis of (R)-3-Aminobutanoic Acid

The enantiomerically pure forms of this compound are valuable chiral building blocks. The following diagram outlines a general chemoenzymatic workflow for the synthesis of (S)-3-aminobutanoic acid. A similar strategy can be adapted for the (R)-enantiomer.

Synthesis_Workflow Start Prochiral Starting Materials Aza_Michael Aza-Michael Addition Start->Aza_Michael Enzymatic_Resolution Enzymatic Resolution (e.g., with Lipase) Aza_Michael->Enzymatic_Resolution Hydrolysis Hydrolysis of Ester Enzymatic_Resolution->Hydrolysis Deprotection Removal of Protecting Group (e.g., Hydrogenation) Hydrolysis->Deprotection Final_Product (S)-3-Aminobutanoic Acid Deprotection->Final_Product

Caption: Chemoenzymatic synthesis workflow for (S)-3-aminobutanoic acid.

This guide provides a foundational understanding of the physicochemical properties and biological relevance of this compound, offering valuable information for researchers and professionals in drug development and related scientific disciplines.

References

Beta-Aminobutyric Acid: A Technical Guide to its Discovery, History, and Mechanism of Action

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Beta-aminobutyric acid (BABA) is a non-protein amino acid that has garnered significant attention in the field of plant pathology for its ability to induce broad-spectrum disease resistance in a wide range of plant species. This phenomenon, known as BABA-induced resistance (BABA-IR), is based on the principle of "priming," where the plant's defense mechanisms are pre-conditioned for a more rapid and robust response upon subsequent pathogen attack. This technical guide provides an in-depth overview of the discovery and history of BABA, its mechanism of action, and the key experimental protocols used in its study. This document is intended for researchers, scientists, and drug development professionals working in the fields of plant science, agriculture, and crop protection.

Discovery and History

The journey of beta-aminobutyric acid (BABA) from a simple chemical compound to a key molecule in plant defense research is a fascinating one. While the initial synthesis of various aminobutyric acid isomers occurred earlier, the specific discovery of the biological effects of the β-isomer and its subsequent history in plant science has been a gradual process of elucidation.

The significant interest in BABA within the plant science community began in the late 20th century. A pivotal moment in the history of BABA was the discovery of its ability to protect tomato plants against the late blight pathogen, Phytophthora infestans. This discovery was a catalyst for a new wave of research into chemically induced resistance in plants. Subsequent studies revealed that BABA's protective effects were not due to direct antimicrobial activity but rather its ability to enhance the plant's own defense mechanisms.

A major breakthrough in understanding how BABA works came with the identification of a specific receptor in Arabidopsis thaliana. Researchers identified an aspartyl-tRNA synthetase, IBI1 (Impaired BABA-Induced Immunity 1), as the target for BABA. This discovery provided a molecular basis for BABA's mode of action and opened up new avenues for research into the signaling pathways it triggers. It was found that the R-enantiomer of BABA is the biologically active form that binds to IBI1.

Further research has focused on dissecting the downstream signaling events following BABA perception. These studies have implicated various plant hormones, such as salicylic (B10762653) acid (SA) and abscisic acid (ABA), as well as the production of reactive oxygen species (ROS) and the reinforcement of the cell wall through callose deposition and lignification. The role of BABA in priming plants for enhanced defense has become a central theme, with numerous studies demonstrating its efficacy against a broad spectrum of pathogens, including fungi, oomycetes, bacteria, and nematodes.

Mechanism of Action: Priming and Signaling Pathways

The primary mechanism by which BABA confers disease resistance is through the process of "priming." Priming is a physiological state in which a plant is pre-conditioned to respond more quickly and strongly to biotic or abiotic stress. BABA treatment itself does not activate the full suite of plant defenses, which would be metabolically costly. Instead, it sensitizes the plant to mount a more effective defense response when a pathogen is detected.

The signaling pathway for BABA-IR begins with the perception of BABA by its receptor, IBI1. The binding of the active R-enantiomer of BABA to IBI1 initiates a cascade of downstream events that lead to the primed state. While the complete signaling network is still under investigation, several key components have been identified.

A simplified representation of the BABA signaling pathway is depicted below:

BABA_Signaling_Pathway BABA R-BABA IBI1 IBI1 Receptor (Aspartyl-tRNA synthetase) BABA->IBI1 binds to Priming Priming of Defenses IBI1->Priming SA Salicylic Acid (SA) Pathway Priming->SA ABA Abscisic Acid (ABA) Pathway Priming->ABA ROS Reactive Oxygen Species (ROS) Priming->ROS CellWall Cell Wall Reinforcement (Callose, Lignin) Priming->CellWall DefenseGenes Upregulation of Defense Genes Priming->DefenseGenes Resistance Enhanced Disease Resistance ROS->Resistance CellWall->Resistance DefenseGenes->Resistance Pathogen Pathogen Attack Pathogen->Priming triggers BABA_Experimental_Workflow Start Start: Healthy Plants Treatment Treatment Application Start->Treatment BABA_Group BABA Solution Spray Treatment->BABA_Group Control_Group Control Solution Spray Treatment->Control_Group Incubation1 Priming Incubation (48-72 hours) BABA_Group->Incubation1 Control_Group->Incubation1 Inoculation Pathogen Inoculation Incubation1->Inoculation Incubation2 Disease Development (High Humidity) Inoculation->Incubation2 Assessment Disease Severity Assessment Incubation2->Assessment Analysis Data Analysis and Comparison Assessment->Analysis

The Endogenous Sentinel: A Technical Guide to 3-Aminobutanoic Acid in Plant Biology

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Aminobutanoic acid, also known as beta-aminobutyric acid (BABA), is a non-proteinogenic amino acid that has garnered significant attention for its role in enhancing plant resilience against a wide array of biotic and abiotic stresses. Initially considered a xenobiotic, it is now established that BABA is a naturally occurring metabolite in plants, with its endogenous levels dynamically regulated in response to environmental cues.[1][2] This technical guide provides an in-depth exploration of the natural occurrence of this compound in plants, its biosynthesis, perception, and the intricate signaling networks it orchestrates to prime the plant's defense system. The guide is tailored for researchers, scientists, and professionals in drug development seeking a comprehensive understanding of this multifaceted signaling molecule.

Natural Occurrence and Endogenous Levels of this compound

This compound is ubiquitously present in the plant kingdom, albeit typically at low basal concentrations. Its endogenous levels have been shown to increase locally in response to various stressors, suggesting a role as a damage-associated molecular pattern or a stress-induced signaling molecule.

Quantitative Data on Endogenous this compound Levels

The following table summarizes the reported endogenous concentrations of this compound in different plant species under control and stress conditions. This data provides a quantitative baseline for understanding the physiological relevance of BABA in plant responses to environmental challenges.

Plant SpeciesTissueConditionEndogenous this compound Level (nmol/g FW)Reference
Arabidopsis thalianaLeavesControl~ 0.5 - 1.0Thevenet et al., 2017
Arabidopsis thalianaLeavesInfection with Plectosphaerella cucumerinaIncrease up to 10-foldThevenet et al., 2017
Arabidopsis thalianaLeavesInfection with Pseudomonas syringaeLocalized increaseBalmer et al., 2019
Arabidopsis thalianaLeavesSenescenceIncreased levelsBalmer et al., 2019
Vitis viniferaLeavesDowny mildew infectionIncreased levelsHamiduzzaman et al., 2005
Solanum lycopersicum (Tomato)LeavesControl~ 1.0 - 2.0Jakab et al., 2001
Solanum lycopersicum (Tomato)LeavesSalt StressIncreased levelsJakab et al., 2001

Biosynthesis and Perception of this compound

While the complete biosynthetic pathway of this compound in plants is yet to be fully elucidated, its perception mechanism has been a significant area of research. The discovery of the BABA receptor has provided crucial insights into how this small molecule initiates a downstream signaling cascade.

The receptor for the active R-enantiomer of BABA in Arabidopsis thaliana has been identified as the aspartyl-tRNA synthetase, IBI1.[3] The binding of R-BABA to IBI1 inhibits its canonical function in protein synthesis and primes it for a non-canonical role in defense signaling.[3] This interaction leads to an accumulation of uncharged aspartyl-tRNA, which is thought to be a key step in the signaling process.[3]

Signaling Pathways Triggered by this compound

The signaling network activated by this compound is complex and highly dependent on the specific plant-pathogen or plant-stress interaction. BABA is known to prime, rather than directly activate, various defense pathways, leading to a faster and stronger response upon subsequent challenge. The key signaling hormones involved include salicylic (B10762653) acid (SA), jasmonic acid (JA), ethylene (B1197577) (ET), and abscisic acid (ABA).[1][3][4]

dot

BABA_Signaling_Pathway cluster_Perception Perception cluster_Downstream_Signaling Downstream Signaling & Priming cluster_Response Primed Defense Response BABA This compound (BABA) IBI1 IBI1 (Aspartyl-tRNA Synthetase) BABA->IBI1 binds to & inhibits SA_pathway Salicylic Acid (SA) Pathway IBI1->SA_pathway primes JA_ET_pathway Jasmonic Acid (JA) / Ethylene (ET) Pathway IBI1->JA_ET_pathway primes ABA_pathway Abscisic Acid (ABA) Pathway IBI1->ABA_pathway primes ROS Reactive Oxygen Species (ROS) Burst IBI1->ROS leads to Callose Callose Deposition IBI1->Callose leads to Biotic_Stress_Resistance Biotic Stress Resistance SA_pathway->Biotic_Stress_Resistance JA_ET_pathway->Biotic_Stress_Resistance Abiotic_Stress_Tolerance Abiotic Stress Tolerance ABA_pathway->Abiotic_Stress_Tolerance ROS->Biotic_Stress_Resistance Callose->Biotic_Stress_Resistance

Caption: BABA perception and signaling cascade in plants.

Experimental Protocols

Protocol 1: Extraction and Quantification of this compound from Plant Tissue by LC-MS/MS

This protocol outlines a method for the extraction and quantification of this compound from Arabidopsis thaliana leaf tissue using liquid chromatography-tandem mass spectrometry (LC-MS/MS).

Materials:

  • Liquid nitrogen

  • Mortar and pestle, pre-chilled

  • Microcentrifuge tubes (1.5 mL)

  • Extraction buffer: 80% methanol, 20% water (v/v), with 0.1% formic acid

  • Internal standard (IS): D4-3-Aminobutanoic acid (or other suitable labeled standard)

  • LC-MS/MS system with a C18 reverse-phase column

Procedure:

  • Harvest approximately 100 mg of fresh leaf tissue and immediately freeze in liquid nitrogen.

  • Grind the frozen tissue to a fine powder using a pre-chilled mortar and pestle.

  • Transfer the powdered tissue to a pre-weighed 1.5 mL microcentrifuge tube.

  • Add 1 mL of ice-cold extraction buffer and a known amount of the internal standard to the tube.

  • Vortex vigorously for 1 minute.

  • Incubate on ice for 30 minutes, with occasional vortexing.

  • Centrifuge at 14,000 x g for 15 minutes at 4°C.

  • Transfer the supernatant to a new microcentrifuge tube.

  • Filter the supernatant through a 0.22 µm syringe filter into an LC-MS vial.

  • Analyze the sample using an LC-MS/MS system. Separation can be achieved using a C18 column with a gradient of mobile phase A (water with 0.1% formic acid) and mobile phase B (acetonitrile with 0.1% formic acid).

  • Monitor the transitions for this compound (e.g., m/z 104 -> 87) and the internal standard.

  • Quantify the amount of this compound by comparing the peak area ratio of the analyte to the internal standard against a standard curve.

dot

BABA_Extraction_Workflow Start Start: Harvest Leaf Tissue Freeze Freeze in Liquid Nitrogen Start->Freeze Grind Grind to Fine Powder Freeze->Grind Extract Add Extraction Buffer & Internal Standard Grind->Extract Vortex_Incubate Vortex and Incubate on Ice Extract->Vortex_Incubate Centrifuge Centrifuge Vortex_Incubate->Centrifuge Collect_Supernatant Collect Supernatant Centrifuge->Collect_Supernatant Filter Filter into LC-MS Vial Collect_Supernatant->Filter Analyze LC-MS/MS Analysis Filter->Analyze

Caption: Workflow for BABA extraction and analysis.

Protocol 2: BABA-Induced Resistance Assay against Pseudomonas syringae in Arabidopsis thaliana

This protocol describes a method to assess the ability of this compound to induce resistance against the bacterial pathogen Pseudomonas syringae pv. tomato DC3000 in Arabidopsis thaliana.

Materials:

  • Arabidopsis thaliana plants (4-5 weeks old)

  • Pseudomonas syringae pv. tomato DC3000 culture

  • King's B (KB) medium (solid and liquid)

  • Spectrophotometer

  • 10 mM MgSO4

  • This compound (BABA) solution (e.g., 100 µM)

  • Syringe (1 mL, needleless)

  • Sterile water

  • Petri dishes with KB agar (B569324)

  • Incubator at 28°C

Procedure: Part A: Plant Treatment

  • Two days prior to inoculation, drench the soil of one set of Arabidopsis plants with a BABA solution (e.g., 100 µM).

  • Treat a control set of plants with water.

Part B: Pathogen Inoculation

  • Streak P. syringae on a KB agar plate and incubate at 28°C for 48 hours.

  • Inoculate a single colony into 5 mL of liquid KB medium and grow overnight at 28°C with shaking.

  • Measure the optical density at 600 nm (OD600) of the bacterial culture.

  • Centrifuge the culture and resuspend the bacterial pellet in 10 mM MgSO4 to an OD600 of 0.002 (approximately 1 x 10^6 colony-forming units/mL).

  • Infiltrate the bacterial suspension into the abaxial side of fully expanded leaves of both BABA-treated and control plants using a needleless syringe. Infiltrate at least three leaves per plant.

Part C: Disease Quantification

  • At 3 days post-inoculation (dpi), collect leaf discs (e.g., 0.5 cm diameter) from the infiltrated areas.

  • Homogenize the leaf discs in 1 mL of 10 mM MgSO4.

  • Perform serial dilutions of the homogenate and plate onto KB agar plates.

  • Incubate the plates at 28°C for 48 hours.

  • Count the number of bacterial colonies to determine the colony-forming units (CFU) per unit leaf area.

  • Compare the bacterial growth in BABA-treated plants to that in control plants to assess the level of induced resistance.

dot

Resistance_Assay_Workflow Start Start: Plant Treatment BABA_Treatment Soil Drench with BABA Start->BABA_Treatment Control_Treatment Soil Drench with Water Start->Control_Treatment Pathogen_Prep Prepare Pseudomonas syringae Inoculum Inoculation Infiltrate Leaves with Bacterial Suspension Pathogen_Prep->Inoculation Incubation Incubate Plants for 3 Days Inoculation->Incubation Sampling Collect Leaf Discs Incubation->Sampling Homogenization Homogenize and Plate Serial Dilutions Sampling->Homogenization Quantification Count Colonies and Determine CFU/cm^2 Homogenization->Quantification

Caption: Workflow for BABA-induced resistance assay.

Conclusion

The discovery of this compound as an endogenous plant metabolite has opened new avenues for understanding plant immunity and developing novel strategies for crop protection. Its ability to prime plants for enhanced defense against a broad spectrum of stresses makes it a molecule of significant interest. This technical guide provides a foundational understanding of the natural occurrence, signaling, and experimental analysis of BABA in plants. Further research into its biosynthesis, the full spectrum of its downstream targets, and its application in agricultural settings will undoubtedly continue to be a fruitful area of investigation.

References

The Biosynthesis of 3-Aminobutanoic Acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

3-Aminobutanoic acid (BABA), a non-proteinogenic β-amino acid, has garnered significant attention for its role as a potent priming agent, inducing broad-spectrum resistance to biotic and abiotic stresses in plants. While its physiological effects are well-documented, its endogenous biosynthetic pathways remain a subject of ongoing investigation. Unlike structurally similar amino acids, a dedicated de novo synthesis pathway for BABA has not been fully elucidated in any organism. Current evidence suggests that BABA is a secondary metabolite, likely originating from the catabolism of primary metabolites. This technical guide provides a comprehensive overview of the proposed biosynthetic routes of BABA, focusing on the most plausible pathway involving valine catabolism. It includes detailed diagrams, a summary of quantitative data on endogenous BABA levels, and outlines the key experimental protocols required for pathway elucidation and analysis.

Introduction: Distinguishing this compound

This compound, also known as β-aminobutyric acid (BABA), is an isomer of aminobutyric acid. It is crucial to distinguish it from its isomers and other related compounds:

  • γ-Aminobutyric acid (GABA): A key inhibitory neurotransmitter in mammals and a signaling molecule in plants.[1][2]

  • β-Alanine (3-Aminopropanoic acid): A precursor to coenzyme A, formed from the degradation of uracil.

  • β-Aminoisobutyric acid (3-Amino-2-methylpropanoic acid): A product of thymine (B56734) catabolism, often confused with BABA due to nomenclature similarity.

The focus of this guide is exclusively on the biosynthesis of this compound (BABA). While long considered a xenobiotic, BABA is now confirmed to be naturally present in plants and its concentration increases in response to stress, suggesting a regulated endogenous production mechanism.[][4]

Proposed Biosynthetic Pathways for this compound

No complete, dedicated biosynthetic pathway for BABA has been definitively established. It is widely considered a product of catabolic pathways. The most plausible route originates from the degradation of the branched-chain amino acid, valine.

Primary Proposed Pathway: Valine Catabolism

The catabolism of valine in plants and animals proceeds through several enzymatic steps, generating intermediates that can serve as precursors for BABA synthesis.[5][6][7] The final step is hypothesized to be a transamination reaction.

Step-by-Step Breakdown:

  • Transamination of Valine: The pathway begins with the removal of the amino group from L-Valine by a Branched-Chain Aminotransferase (BCAT) , producing α-Ketoisovalerate.[6]

  • Oxidative Decarboxylation: α-Ketoisovalerate is then converted to Isobutyryl-CoA by the Branched-Chain α-Ketoacid Dehydrogenase (BCKD) complex .[7]

  • Dehydrogenation: Isobutyryl-CoA is oxidized to Methacrylyl-CoA.

  • Hydration: An enoyl-CoA hydratase converts Methacrylyl-CoA to 3-Hydroxyisobutyryl-CoA.

  • Hydrolysis: The enzyme 3-Hydroxyisobutyryl-CoA Hydrolase (HIBCH) removes the Coenzyme A group, yielding 3-Hydroxyisobutyrate.[5]

  • Oxidation: 3-Hydroxyisobutyrate is oxidized to Methylmalonate Semialdehyde.

  • Hypothetical Final Step - Transamination: The final and currently hypothetical step involves the conversion of a four-carbon keto-acid intermediate, 3-Oxobutanoate (Acetoacetate) , into 3-Aminobutanoate (BABA). This reaction would be catalyzed by an Aminotransferase , utilizing an amino donor such as glutamate (B1630785) or alanine. While 3-oxobutanoate is more commonly associated with fatty acid and ketone body metabolism, its structural similarity makes it the most direct keto-acid precursor to BABA.

G cluster_valine_catabolism Valine Catabolism Pathway cluster_final_step Hypothetical Transamination Valine L-Valine KIV α-Ketoisovalerate Valine->KIV BCAT IsobutyrylCoA Isobutyryl-CoA KIV->IsobutyrylCoA BCKDH HydroxyisobutyrylCoA 3-Hydroxyisobutyryl-CoA IsobutyrylCoA->HydroxyisobutyrylCoA Multiple Steps Hydroxyisobutyrate 3-Hydroxyisobutyrate HydroxyisobutyrylCoA->Hydroxyisobutyrate HIBCH Oxobutanoate 3-Oxobutanoate (Acetoacetate) Hydroxyisobutyrate->Oxobutanoate Oxidation (Hypothesized) BABA This compound (BABA) Oxobutanoate->BABA Aminotransferase (Hypothetical) Glutamate Glutamate aKG α-Ketoglutarate Glutamate->aKG

Figure 1. Proposed biosynthetic pathway of this compound (BABA) from L-Valine. The final transamination step is hypothetical.

Quantitative Data on Endogenous BABA

While kinetic data for the enzymes in the BABA biosynthetic pathway are unavailable due to the pathway's hypothetical nature, several studies have quantified endogenous BABA levels in plants. These studies consistently show that basal BABA levels are low but increase significantly upon exposure to stress.

OrganismTissueConditionBABA Concentration (nmol/g FW)Reference
Arabidopsis thalianaLeavesControl (Water)~0.5 - 1.0
Arabidopsis thalianaLeavesSalt Stress (200 mM NaCl)~2.5 - 4.0
Arabidopsis thalianaRootsControl (Water)~0.2 - 0.4
Arabidopsis thalianaRootsSalt Stress (200 mM NaCl)~1.0 - 1.5

Table 1: Summary of endogenous this compound (BABA) concentrations in Arabidopsis thaliana under control and stress conditions. FW = Fresh Weight. Data are approximate values derived from published charts.

Experimental Protocols

Elucidating the BABA biosynthetic pathway and quantifying its metabolites requires specialized analytical techniques. The following sections detail the standard methodologies.

Quantification of BABA by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

This protocol provides a general framework for the sensitive and specific quantification of BABA in plant tissues.

1. Sample Preparation and Extraction:

  • Harvest approximately 50-100 mg of plant tissue and immediately freeze in liquid nitrogen to quench metabolic activity.

  • Grind the frozen tissue to a fine powder using a pre-chilled mortar and pestle or a bead mill homogenizer.

  • Add 1 mL of a cold extraction solvent (e.g., 50% acetonitrile (B52724) in water) to the powdered tissue. For absolute quantification, add a known amount of a stable isotope-labeled internal standard (e.g., D₄-BABA) at this stage.

  • Vortex vigorously and incubate on a rotator for 60 minutes at 4°C.

  • Centrifuge at >15,000 x g for 15 minutes at 4°C to pellet cell debris.

  • Transfer the supernatant to a new microcentrifuge tube.

2. Sample Cleanup (Optional but Recommended):

  • To remove interfering compounds, the extract can be passed through a solid-phase extraction (SPE) cartridge (e.g., a reversed-phase C18 or mixed-mode cation exchange cartridge).

  • Condition the cartridge according to the manufacturer's instructions.

  • Load the sample, wash with a weak solvent, and elute BABA with an appropriate solvent (e.g., a methanol/water mixture with a small amount of ammonia (B1221849) for cation exchange).

  • Evaporate the eluate to dryness under a stream of nitrogen or in a vacuum concentrator.

3. LC-MS/MS Analysis:

  • Reconstitute the dried extract in 100 µL of the initial mobile phase (e.g., 95% water, 5% acetonitrile, 0.1% formic acid).

  • Inject 5-10 µL onto an LC system equipped with a suitable column (e.g., HILIC or reversed-phase C18).

  • Perform chromatographic separation using a gradient elution profile.

  • Detect and quantify BABA using a tandem mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode. Specific precursor-product ion transitions for BABA and its labeled internal standard must be determined empirically. A common transition for unlabeled BABA is m/z 104.1 → 86.1.

Figure 2. Experimental workflow for the quantification of BABA in plant tissue using LC-MS/MS.
Pathway Elucidation using Stable Isotope Labeling

This protocol is designed to trace the metabolic origins of BABA and confirm the proposed valine catabolism pathway.

1. Isotope Administration:

  • Grow organisms (e.g., plants, cell cultures) in a medium where a standard nutrient is replaced with its stable isotope-labeled counterpart. To test the proposed pathway, use uniformly labeled L-Valine (e.g., ¹³C₅, ¹⁵N₁-L-Valine).[][8]

  • For whole plants, the labeled precursor can be supplied through the hydroponic solution or via leaf infiltration.

  • Include a control group grown under identical conditions with unlabeled L-Valine.

2. Time-Course Sampling:

  • Harvest samples at various time points after the introduction of the labeled precursor (e.g., 0, 2, 6, 12, 24 hours) to track the kinetics of label incorporation.

  • Immediately quench metabolism by flash-freezing the samples in liquid nitrogen.

3. Metabolite Extraction:

  • Extract metabolites as described in Protocol 4.1. It is critical to perform a comprehensive extraction to capture all relevant intermediates.

4. LC-MS/MS Analysis for Isotope Tracing:

  • Analyze the extracts using high-resolution LC-MS/MS.

  • Instead of only monitoring for the pre-determined mass of BABA, scan for all potential isotopologues (molecules of BABA containing one or more ¹³C or ¹⁵N atoms).

  • For example, if ¹³C₅, ¹⁵N₁-L-Valine is the precursor, the four carbons and one nitrogen of BABA should eventually become labeled, resulting in a mass shift of +5 Da (from four ¹³C and one ¹⁵N).

  • Trace the appearance of the heavy label in BABA and its proposed precursors (e.g., 3-Hydroxyisobutyrate) over time.

5. Data Analysis:

  • The detection of a mass shift in the BABA pool that corresponds to the number of labeled atoms passed down from the precursor (minus any lost during the reactions, e.g., decarboxylation) provides strong evidence that the precursor is part of the biosynthetic pathway.

  • Metabolic flux analysis software can be used to model the flow of the isotope through the pathway and quantify the contribution of the precursor to the final product pool.

Conclusion and Future Directions

The biosynthesis of this compound remains an intriguing area of metabolism that is not fully understood. The current body of evidence points towards a catabolic origin, with the degradation of L-valine being the most plausible source. However, the final enzymatic step—the transamination of 3-oxobutanoate to BABA—is hypothetical and requires direct biochemical verification.

Future research should focus on:

  • Enzyme Identification: Identifying and characterizing the specific aminotransferase(s) responsible for the final step of BABA synthesis.

  • Genetic Validation: Using gene knockout or overexpression studies in model organisms like Arabidopsis thaliana to confirm the roles of enzymes in the valine catabolism pathway (e.g., BCAT, HIBCH) in BABA production.

  • Comprehensive Isotope Tracing: Performing detailed stable isotope labeling experiments to definitively trace the flow of atoms from valine and other potential precursors to BABA.

A complete understanding of the BABA biosynthetic pathway will not only fill a significant gap in our knowledge of plant secondary metabolism but may also provide novel targets for engineering stress-resilient crops and developing new agrochemicals.

References

The Endogenous Stress Metabolite β-Aminobutanoic Acid: A Technical Guide to its Role in Plant Immunity and Stress Tolerance

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

A comprehensive overview for researchers, scientists, and drug development professionals on the multifaceted role of β-Aminobutanoic acid (BABA) in orchestrating plant defense mechanisms and enhancing resilience to environmental stressors.

Introduction

β-Aminobutanoic acid (BABA), a non-protein amino acid, has emerged as a critical endogenous metabolite in plants, playing a pivotal role in inducing resistance against a broad spectrum of biotic and abiotic stresses.[1][2][3] Initially considered a xenobiotic, recent studies have confirmed that BABA is naturally synthesized and accumulates in plants upon exposure to various stress factors, positioning it as a key signaling molecule in plant defense.[4] This technical guide provides an in-depth analysis of BABA's mechanism of action, from perception and signal transduction to its tangible effects on plant physiology and resilience. It is designed to be a resource for researchers in plant science and professionals in the agrochemical and drug development industries, offering detailed insights into the experimental validation of BABA's efficacy.

BABA Perception and Signaling: A Dual-Function Mechanism

The perception of BABA in the model plant Arabidopsis thaliana is mediated by the IBI1 protein, which functions as an aspartyl-tRNA synthetase.[5] The active R-enantiomer of BABA competitively binds to the L-aspartate binding site of IBI1. This binding has a dual effect: it inhibits the canonical tRNA synthetase activity, leading to a stress-related growth repression, and it "primes" the IBI1 protein for a non-canonical defense signaling function.[5][6] This priming mechanism allows for a more rapid and robust activation of defense responses upon subsequent pathogen attack or exposure to abiotic stress.[1][2]

The signaling cascade downstream of BABA perception is complex and involves the interplay of several key plant hormones, including salicylic (B10762653) acid (SA), abscisic acid (ABA), jasmonic acid (JA), and ethylene (B1197577) (ET).[4][7][8] The specific hormonal pathway activated is highly dependent on the plant species and the nature of the stress.[4][7]

Key Signaling Pathways:
  • SA-Dependent Pathway: BABA primes the salicylic acid pathway, leading to augmented expression of SA-inducible genes, such as PATHOGENESIS-RELATED GENE 1 (PR-1), upon infection with biotrophic and hemibiotrophic pathogens like Pseudomonas syringae.[1][2] This response is crucial for systemic acquired resistance (SAR).

  • ABA-Dependent Pathway: BABA-induced tolerance to abiotic stresses like drought and salinity is largely mediated by the abscisic acid signaling pathway.[1][9] BABA treatment leads to enhanced ABA accumulation, which in turn promotes faster stomatal closure and the expression of ABA-responsive genes.[1] This pathway is also implicated in resistance against certain oomycete pathogens through the potentiation of callose deposition.[2]

  • JA/ET-Dependent Pathways: In some plant-pathogen interactions, such as in tomato, BABA-induced resistance involves the jasmonic acid and ethylene signaling pathways, highlighting the context-dependent nature of BABA's action.[4][7]

Diagram 1: BABA Signaling Pathway

BABA_Signaling cluster_downstream Downstream Effects cluster_biotic Biotic Stress Response cluster_abiotic Abiotic Stress Tolerance BABA β-Aminobutanoic Acid (R-BABA) IBI1 IBI1 (Aspartyl-tRNA Synthetase) BABA->IBI1 Priming IBI1 Priming IBI1->Priming IBI1->Priming Growth_Repression Growth Repression (uncharged tRNAAsp ↑) IBI1->Growth_Repression SA_Pathway SA Pathway (NPR1) Priming->SA_Pathway Callose Callose Deposition ↑ Priming->Callose JA_ET_Pathway JA/ET Pathways Priming->JA_ET_Pathway ABA_Pathway ABA Pathway Priming->ABA_Pathway PR_Genes PR Gene Expression ↑ SA_Pathway->PR_Genes Stomatal_Closure Stomatal Closure ABA_Pathway->Stomatal_Closure Stress_Genes Stress Gene Expression ↑ (RAB18, RD29A) ABA_Pathway->Stress_Genes

Caption: A simplified model of BABA perception and signal transduction in plants.

Role in Biotic Stress Resistance

BABA is highly effective at inducing resistance against a wide array of plant pathogens, including fungi, oomycetes, bacteria, and viruses.[2][10] The primary mechanism is the priming of defense responses, which allows for a faster and stronger reaction upon pathogen attack. A key feature of BABA-induced resistance is the enhanced deposition of callose, a β-1,3-glucan polymer, at the site of infection, which acts as a physical barrier to pathogen penetration.[1][2]

Pathogen SpeciesHost PlantBABA ConcentrationEfficacyReference
Pseudomonas syringae pv. tomato DC3000Arabidopsis thaliana250 µM~10-fold reduction in bacterial growth[2]
Hyaloperonospora arabidopsidisArabidopsis thaliana10-50 µMSignificant reduction in sporulation[2]
Oidium neolycopersiciSolanum lycopersicum (Tomato)10 mMSignificant reduction in powdery mildew colonies[4]
Phytophthora parasiticaSolanum lycopersicum (Tomato)10 mMSignificant reduction in lesion spread[4]
Phytophthora infestansSolanum tuberosum (Potato)1-10 mMDose-dependent protection against late blight[6]
Puccinia triticinaTriticum aestivum (Wheat)15 mMReduction in sporulating pustules[11]

Table 1: Quantitative Effects of BABA on Biotic Stress Resistance. This table summarizes the effective concentrations of BABA and the observed quantitative reduction in disease symptoms or pathogen growth in various plant-pathogen systems.

Role in Abiotic Stress Tolerance

Beyond its role in disease resistance, BABA is a potent inducer of tolerance to various abiotic stressors, most notably drought and high salinity.[1][9] This protective effect is primarily mediated through the ABA signaling pathway.

Stress TypePlant SpeciesBABA ConcentrationKey Quantitative EffectsReference
Drought Arabidopsis thaliana300 µMReduced water loss from 70% (control) to 35% (BABA-treated) after 1 week of dehydration.[1][9]
Vicia faba (Faba bean)1 mM19% higher proline content compared to non-treated plants under drought.[5]
Linum usitatissimum (Flax)30 mg/L (soil)Relative water content maintained at 77.3% vs 67.0% (control) after 12 days without water.[8]
Salinity Arabidopsis thaliana300 µM0% wilting in BABA-treated plants vs. ~100% in controls 5 days after 300 mM NaCl treatment.[1][9]
Arabidopsis thaliana300 µMABA levels ~2-fold higher in BABA-treated plants 24h after 75 mM NaCl stress.[1][9]

Table 2: Quantitative Effects of BABA on Abiotic Stress Tolerance. This table highlights the quantitative improvements in plant performance under drought and salinity stress following BABA application.

Key Experimental Protocols

The following are detailed methodologies for key experiments cited in the study of BABA's function.

Diagram 2: Experimental Workflow for Pathogen Infection Assay

Infection_Workflow start Plant Cultivation (e.g., Arabidopsis, 4-5 weeks) treatment BABA Treatment (e.g., 250 µM soil drench) start->treatment control Control Treatment (e.g., Water) start->control incubation1 Pre-inoculation Incubation (e.g., 48 hours) treatment->incubation1 control->incubation1 inoculation Pathogen Inoculation (e.g., P. syringae infiltration, 10^5 cfu/mL) incubation1->inoculation incubation2 Post-inoculation Incubation (High humidity, e.g., 3 days) inoculation->incubation2 quantification Quantification of Pathogen Growth incubation2->quantification end Data Analysis quantification->end

Caption: A generalized workflow for assessing BABA-induced resistance to bacterial pathogens.

Protocol 1: Quantification of Pseudomonas syringae Growth in Arabidopsis
  • Plant Growth and Treatment: Grow Arabidopsis thaliana plants for 4-5 weeks. Apply a 250 µM BABA solution as a soil drench. Use water as a control. Allow plants to absorb the solution for 48 hours before inoculation.[2]

  • Inoculum Preparation: Culture Pseudomonas syringae pv. tomato DC3000 on King's B medium with appropriate antibiotics. Resuspend bacterial colonies in 10 mM MgCl₂ to an optical density at 600 nm (OD₆₀₀) of 0.001, which corresponds to approximately 5 x 10⁵ colony-forming units (cfu)/mL.

  • Infiltration: Infiltrate the bacterial suspension into the abaxial side of fully expanded leaves using a 1-mL needleless syringe.

  • Incubation: Maintain plants at high humidity for 3 days to allow for disease development.

  • Quantification:

    • Collect leaf discs of a known area (e.g., using a cork borer).

    • Surface sterilize the discs (e.g., in 70% ethanol (B145695) for 1 minute) and rinse with sterile water.

    • Homogenize the leaf discs in 10 mM MgCl₂.

    • Perform serial dilutions of the homogenate and plate on King's B medium.

    • Incubate plates at 28°C for 2 days and count the number of colonies to determine the cfu per unit of leaf area.

Protocol 2: Quantification of Callose Deposition
  • Elicitation: Infiltrate Arabidopsis leaves with a pathogen suspension, a purified elicitor (e.g., 1 µM flg22), or a control solution (e.g., 10 mM MgCl₂).

  • Sample Collection: After a defined incubation period (e.g., 8-12 hours), harvest the infiltrated leaves.

  • Staining:

    • Clear the chlorophyll (B73375) from the leaves by incubating in a destaining solution (e.g., ethanol:acetic acid:water, 3:1:1) overnight.

    • Rehydrate the leaves through an ethanol series (70%, 50%, 30%).

    • Incubate leaves in 0.01% (w/v) aniline (B41778) blue in 150 mM K₂HPO₄ (pH 9.5) for 1-2 hours in the dark.

  • Microscopy: Mount the stained leaves in 50% glycerol (B35011) on a microscope slide. Visualize callose deposits (appearing as bright yellow-green fluorescent spots) using an epifluorescence microscope with a UV filter set (e.g., excitation ~390 nm, emission ~480 nm).

  • Image Analysis: Capture images and use software (e.g., ImageJ) to count the number of callose deposits per field of view.

Protocol 3: Salt Stress Tolerance Assay
  • Plant Growth and Treatment: Grow Arabidopsis plants for 4 weeks under standard conditions. Apply 300 µM BABA as a soil drench 24-48 hours prior to stress application. Use water as a control.[1][9]

  • Stress Application: Apply a 300 mM NaCl solution as a soil drench to both control and BABA-pretreated plants.[9]

  • Scoring: Monitor the plants daily for a period of 5-7 days. Quantify stress tolerance by recording the percentage of plants exhibiting severe wilting or mortality in each treatment group.[1][9]

  • Water Loss Measurement (for drought assay): For drought tolerance, withhold water from both sets of plants. Measure plant water loss by weighing individual pots at regular intervals over the course of the experiment.[1][9]

Conclusion and Future Directions

3-Aminobutanoic acid is a potent endogenous signaling molecule that primes plants for enhanced defense against a wide range of biotic and abiotic stresses. Its perception by the dual-function protein IBI1 triggers a complex signaling network that integrates hormonal pathways to mount an appropriate and effective stress response. The ability of BABA to induce broad-spectrum resistance without the direct and continuous activation of costly defense mechanisms makes it an attractive target for the development of novel crop protection strategies.

For professionals in drug development and agrochemistry, BABA and its signaling pathway present a promising area for innovation. Future research should focus on:

  • Identifying BABA analogs: Developing synthetic analogs that can induce a robust defense response with minimal impact on plant growth.

  • Elucidating downstream signaling components: Identifying further downstream targets of the IBI1-mediated signaling pathway could reveal new targets for chemical intervention.

  • Field-level efficacy: Translating the promising results from laboratory settings to field conditions across a wider range of crop species.

  • Biosynthetic pathway: Fully elucidating the biosynthetic pathway of endogenous BABA to understand its natural regulation and potentially engineer plants with enhanced BABA production capabilities.

By continuing to unravel the complexities of BABA-mediated immunity, the scientific community can pave the way for sustainable and effective solutions to ensure global food security in the face of increasing environmental challenges.

References

An In-depth Technical Guide to the Structural Isomers of 3-Aminobutanoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Aminobutanoic acid, a four-carbon non-proteinogenic amino acid, exists as several structural isomers with distinct chemical, physical, and biological properties. The position of the amino group on the butanoic acid backbone gives rise to positional isomers, while the chirality at the third carbon atom of this compound results in two stereoisomers. These subtle structural variations lead to significant differences in their biological activities, particularly in their interactions with neurotransmitter receptors. This technical guide provides a comprehensive overview of the key structural isomers of this compound, focusing on their synthesis, physicochemical properties, and differential biological functions, with a particular emphasis on their interaction with γ-aminobutyric acid (GABA) receptors.

Structural Isomers of Aminobutanoic Acid

The primary structural isomers of aminobutanoic acid are defined by the position of the amino group along the four-carbon chain:

  • 2-Aminobutanoic acid (α-aminobutanoic acid): The amino group is attached to the alpha-carbon (C2), the carbon adjacent to the carboxyl group.

  • This compound (β-aminobutanoic acid): The amino group is attached to the beta-carbon (C3).

  • 4-Aminobutanoic acid (γ-aminobutyric acid, GABA): The amino group is attached to the gamma-carbon (C4). GABA is a major inhibitory neurotransmitter in the central nervous system.[1]

This guide will focus on the stereoisomers of This compound :

  • (R)-3-Aminobutanoic acid

  • (S)-3-Aminobutanoic acid

These enantiomers are non-superimposable mirror images of each other and exhibit stereoselectivity in their biological interactions.

Physicochemical Properties

The physicochemical properties of the this compound stereoisomers are crucial for their pharmacokinetic and pharmacodynamic profiles. While many reported values do not differentiate between the enantiomers, some key data are available.

Property(R)-3-Aminobutanoic Acid(S)-3-Aminobutanoic AcidDL-3-Aminobutanoic Acid
Molecular Formula C₄H₉NO₂C₄H₉NO₂C₄H₉NO₂
Molecular Weight 103.12 g/mol [2][3]103.12 g/mol [4][5]103.12 g/mol [6]
Melting Point 215-216 °C[1]229-231 °C[5]193 °C (dec.)[6]
Solubility in Water Slightly solubleData not readily available1000 mg/mL at 25 °C[6]
pKa (Carboxyl) ~3.67 (Predicted)[1]~4.22 (Predicted for general form)[7]Data not readily available
pKa (Amino) ~10.53 (Predicted for general form)[7]~10.53 (Predicted for general form)[7]Data not readily available

Spectroscopic Analysis

Spectroscopic methods are essential for the identification and characterization of the this compound isomers.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H NMR: The proton NMR spectrum of this compound typically shows a doublet for the methyl protons, a multiplet for the methine proton, and multiplets for the methylene (B1212753) protons adjacent to the chiral center and the carboxyl group.

  • ¹³C NMR: The carbon NMR spectrum will show distinct signals for the four carbon atoms: the carboxyl carbon, the methine carbon bearing the amino group, the methylene carbon, and the methyl carbon.

While specific spectra for individual enantiomers are often similar, they can be distinguished using chiral shift reagents or by conversion to diastereomeric derivatives.

Fourier-Transform Infrared (FTIR) Spectroscopy

The FTIR spectrum of this compound in its zwitterionic solid state is characterized by:

  • Broad N-H stretching vibrations: Typically in the range of 2500-3300 cm⁻¹, indicative of the ammonium (B1175870) group.

  • Asymmetric and symmetric COO⁻ stretching vibrations: Strong bands around 1550-1600 cm⁻¹ and 1400 cm⁻¹, respectively.

  • C-H stretching and bending vibrations: In their characteristic regions.

The solid-state FTIR spectra of the (R) and (S) enantiomers are identical. However, vibrational circular dichroism (VCD) spectroscopy can be used to differentiate between the enantiomers in solution. A study on this compound has shown a broad absorption in the FT-IR spectrum in the region of 3500-2000 cm⁻¹, which is indicative of strong intermolecular hydrogen bonding.[8]

Enantioselective Synthesis

The stereospecific synthesis of (R)- and (S)-3-aminobutanoic acid is critical for studying their distinct biological activities.

Experimental Protocol: Chemoenzymatic Synthesis of (S)-3-Aminobutanoic Acid

This protocol describes a greener, chemoenzymatic approach for the synthesis of (S)-3-aminobutanoic acid.

Workflow Diagram:

chemoenzymatic_synthesis Prochiral_Compounds Prochiral Compounds Aza_Michael Aza-Michael Addition Prochiral_Compounds->Aza_Michael Intermediate N-Benzyl Intermediate Aza_Michael->Intermediate Enzymatic_Resolution Enzymatic Resolution (Candida antarctica lipase (B570770) B) Intermediate->Enzymatic_Resolution Ester (S)-Ester Enzymatic_Resolution->Ester Hydrolysis Hydrolysis Ester->Hydrolysis N_Benzyl_S_Acid N-Benzyl-(S)-acid Hydrolysis->N_Benzyl_S_Acid Hydrogenation Hydrogenation (Removal of N-benzyl group) N_Benzyl_S_Acid->Hydrogenation S_3_ABA (S)-3-Aminobutanoic Acid Hydrogenation->S_3_ABA

Chemoenzymatic synthesis of (S)-3-aminobutanoic acid.

Methodology:

  • Aza-Michael Addition: Start with inexpensive prochiral compounds. An aza-Michael addition reaction is performed to introduce the nitrogen functionality.

  • Enzymatic Resolution: The resulting N-benzyl intermediate undergoes enzymatic resolution via aminolysis using commercially available Candida antarctica lipase B in a solvent-free, one-pot process. This step selectively acylates one enantiomer, allowing for separation.

  • Hydrolysis: The resulting ester is hydrolyzed to the corresponding carboxylic acid.

  • Hydrogenation: The N-benzyl protecting group is removed via hydrogenation to yield the final product.

  • Isolation: The desired (S)-3-aminobutanoic acid is isolated. This process can achieve an overall yield of 28% with an excellent enantiomeric excess of 99% ee.

Experimental Protocol: Biocatalytic Synthesis of (R)-3-Aminobutanoic Acid

This protocol outlines a biocatalytic method for producing (R)-3-aminobutanoic acid.

Workflow Diagram:

biocatalytic_synthesis Dihydrothymine (B131461) Dihydrothymine Racemization Racemization Dihydrothymine->Racemization Racemic_Dihydrothymine Racemic Dihydrothymine Racemization->Racemic_Dihydrothymine Dihydropyrimidinase Dihydropyrimidinase Hydrolysis (Pseudomonas aeruginosa) Racemic_Dihydrothymine->Dihydropyrimidinase N_Carbamoyl_R_acid N-Carbamoyl-(R)-3-aminoisobutyrate Dihydropyrimidinase->N_Carbamoyl_R_acid Diazotization Diazotization Reaction N_Carbamoyl_R_acid->Diazotization R_3_ABA (R)-3-Aminobutanoic Acid Diazotization->R_3_ABA

Biocatalytic synthesis of (R)-3-aminobutanoic acid.

Methodology: [7]

  • Racemization: Dihydrothymine is subjected to racemization.

  • Dihydropyrimidinase Hydrolysis: A stereospecific bacterial bioconversion using Pseudomonas aeruginosa is employed. The dihydropyrimidinase enzyme from this bacterium selectively hydrolyzes the ring of one enantiomer of dihydrothymine to produce N-carbamoyl-(R)-3-aminoisobutyrate.

  • Diazotization Reaction: The resulting N-carbamoyl-(R)-3-aminoisobutyrate is converted to (R)-3-aminobutanoic acid via a diazotization reaction. This method can achieve a total yield of approximately 72%.[7]

Biological Activity and Differential Effects on GABA Receptors

The primary biological significance of this compound isomers lies in their interaction with GABA receptors, which are the main inhibitory neurotransmitter receptors in the central nervous system.

GABA Receptors: An Overview

There are two main types of GABA receptors:

  • GABA-A Receptors: These are ligand-gated ion channels that are permeable to chloride ions.[9] Their activation leads to a rapid hyperpolarization of the neuron, resulting in an inhibitory effect.[9]

  • GABA-B Receptors: These are G-protein coupled receptors that mediate slower and more prolonged inhibitory signals.[5] Their activation leads to the inhibition of adenylyl cyclase and the modulation of Ca²⁺ and K⁺ channels.

Differential Receptor Binding and Activity

While comprehensive comparative binding data for the this compound enantiomers is not extensively available in single reports, the literature suggests a stereoselective interaction with GABA receptors. Notably, studies on related GABA analogues have shown that the (R)-enantiomers are often more potent at GABA-B receptors.

LigandReceptor SubtypeBinding Affinity (IC₅₀ or Kᵢ)Reference
GABAGABA-BIC₅₀: 25.0 nM[10]
(-)-BaclofenGABA-BIC₅₀: 35.0, 50.0 nM; Kᵢ: 6000.0 nM[10][11]
(+)-BaclofenGABA-BIC₅₀: 22,000 nM[11]
GABA-B Receptor Signaling Pathway

The activation of GABA-B receptors by an agonist like (R)-3-aminobutanoic acid triggers a cascade of intracellular events leading to neuronal inhibition.

GABAB_pathway cluster_membrane Cell Membrane cluster_extracellular cluster_intracellular GABAB_R GABA-B Receptor (Heterodimer) G_protein Gαi/o Protein GABAB_R->G_protein Activates AC Adenylyl Cyclase G_protein->AC Inhibits Ca_channel Voltage-gated Ca²⁺ Channel G_protein->Ca_channel Inhibits K_channel Inwardly Rectifying K⁺ Channel (GIRK) G_protein->K_channel Activates cAMP cAMP AC->cAMP Converts Ca_influx Ca²⁺ Influx Ca_channel->Ca_influx K_efflux K⁺ Efflux K_channel->K_efflux Agonist (R)-3-Aminobutanoic Acid (Agonist) Agonist->GABAB_R Binds ATP ATP PKA Protein Kinase A cAMP->PKA Activates Reduced_NT_release Reduced Neurotransmitter Release Ca_influx->Reduced_NT_release Leads to Hyperpolarization Hyperpolarization & Reduced Neuronal Excitability K_efflux->Hyperpolarization Leads to

Simplified GABA-B receptor signaling pathway.

Experimental Protocols: Receptor Binding Assays

Determining the binding affinity of the this compound isomers for GABA receptors is crucial for understanding their pharmacological profiles. A competitive radioligand binding assay is a standard method for this purpose.

Protocol: Competitive Radioligand Binding Assay for GABA-A Receptors

Objective: To determine the binding affinity (Kᵢ) of (R)- and (S)-3-aminobutanoic acid for the GABA-A receptor.

Materials:

  • Rat brain membranes (source of GABA-A receptors)

  • [³H]Muscimol (radioligand)

  • Unlabeled GABA (for defining non-specific binding)

  • (R)-3-aminobutanoic acid and (S)-3-aminobutanoic acid (test compounds)

  • Binding buffer (e.g., 50 mM Tris-HCl, pH 7.4)

  • Wash buffer (e.g., ice-cold 50 mM Tris-HCl, pH 7.4)

  • Scintillation vials and cocktail

  • Liquid scintillation counter

  • Glass fiber filters

Workflow Diagram:

binding_assay_workflow Start Start Prepare_Membranes Prepare Rat Brain Membranes Start->Prepare_Membranes Incubation Incubation of Membranes, [³H]Muscimol, and Test Compound Prepare_Membranes->Incubation Filtration Rapid Filtration to Separate Bound and Free Ligand Incubation->Filtration Washing Wash Filters Filtration->Washing Scintillation_Counting Quantify Radioactivity (Liquid Scintillation Counting) Washing->Scintillation_Counting Data_Analysis Data Analysis (IC₅₀ and Kᵢ determination) Scintillation_Counting->Data_Analysis End End Data_Analysis->End

Workflow for a competitive radioligand binding assay.

Methodology: [12]

  • Membrane Preparation: Homogenize rat brains in a suitable buffer and perform a series of centrifugations to isolate the membrane fraction containing the GABA-A receptors. Wash the membranes repeatedly to remove endogenous GABA.

  • Assay Setup: In a series of tubes, combine the prepared brain membranes, a fixed concentration of [³H]Muscimol (e.g., 5 nM), and varying concentrations of the unlabeled test compound ((R)- or (S)-3-aminobutanoic acid). Include control tubes for total binding (no competitor) and non-specific binding (a high concentration of unlabeled GABA, e.g., 10 mM).

  • Incubation: Incubate the tubes at a controlled temperature (e.g., 4°C) for a sufficient time to reach equilibrium (e.g., 45 minutes).

  • Termination and Filtration: Terminate the binding reaction by rapid filtration through glass fiber filters. This separates the receptor-bound radioligand from the free radioligand.

  • Washing: Quickly wash the filters with ice-cold wash buffer to remove any non-specifically bound radioligand.

  • Scintillation Counting: Place the filters in scintillation vials with a scintillation cocktail and quantify the amount of radioactivity using a liquid scintillation counter.

  • Data Analysis: Plot the percentage of specific binding against the logarithm of the competitor concentration. Fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value (the concentration of the competitor that inhibits 50% of the specific binding of the radioligand). The Kᵢ value can then be calculated using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kᴅ), where [L] is the concentration of the radioligand and Kᴅ is its dissociation constant.

Conclusion

The structural isomers of this compound, particularly the (R) and (S) enantiomers, present a compelling case study in stereopharmacology. Their subtle differences in three-dimensional structure translate into distinct physicochemical properties and, most importantly, differential interactions with biological targets such as GABA receptors. A thorough understanding of these differences, facilitated by detailed synthetic protocols, comprehensive characterization, and quantitative biological assays, is paramount for the rational design and development of novel therapeutics targeting the GABAergic system. This guide provides a foundational framework for researchers and drug development professionals to explore the nuanced world of these fascinating molecules.

References

The Biological Significance of 3-Aminobutanoic Acid's Chirality: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

3-Aminobutanoic acid, a non-proteinogenic β-amino acid, possesses a chiral center leading to the existence of (R)- and (S)-enantiomers. This stereochemistry is not a trivial structural feature; it is a critical determinant of the molecule's biological activity. This technical guide provides an in-depth analysis of the distinct biological roles of the (R)- and (S)-enantiomers of this compound and its derivatives, with a focus on their stereospecific interactions with GABA receptors and their differential effects in plant biology. The significant differences in the biological activities of these enantiomers underscore the importance of stereochemistry in drug discovery and development, as well as in agricultural applications. This document summarizes available quantitative data, outlines key experimental protocols for assessing stereospecific activity, and provides visualizations of the relevant signaling pathways.

Introduction: The Importance of Chirality

Chirality, the property of a molecule being non-superimposable on its mirror image, is a fundamental concept in biology and pharmacology. The two mirror-image forms of a chiral molecule, known as enantiomers, can exhibit markedly different, and sometimes opposing, physiological effects. This is because biological systems, including receptors and enzymes, are themselves chiral and thus can interact differently with each enantiomer. This compound, also known as β-aminobutyric acid (BABA), is a prime example of a molecule where chirality dictates biological function. Its two enantiomers, (R)-3-aminobutanoic acid and (S)-3-aminobutanoic acid, display distinct pharmacological and physiological profiles.

Stereospecific Interactions with GABA Receptors

Given its structural similarity to the principal inhibitory neurotransmitter γ-aminobutyric acid (GABA), this compound and its derivatives are known to interact with GABA receptors. Crucially, this interaction is stereoselective, with each enantiomer displaying a different affinity and efficacy for various GABA receptor subtypes.

Quantitative Analysis of Receptor Interaction
CompoundTarget ReceptorActivityKey Finding
(R)-4-amino-3-hydroxybutanoic acidGABA-B ReceptorAgonistMore potent than the (S)-enantiomer.[1]
(S)-4-amino-3-hydroxybutanoic acidGABA-B ReceptorAgonistLess potent than the (R)-enantiomer.[1]
(R)-4-amino-3-hydroxybutanoic acidGABA-A ReceptorAgonistLess potent than the (S)-enantiomer.[1]
(S)-4-amino-3-hydroxybutanoic acidGABA-A ReceptorAgonistMore potent than the (R)-enantiomer.[1]
(R)-4-amino-3-hydroxybutanoic acidGABA-C ReceptorAgonistMore potent than the (S)-enantiomer.[1]
(S)-4-amino-3-hydroxybutanoic acidGABA-C ReceptorAgonistLess potent than the (R)-enantiomer.[1]

These findings strongly suggest that the (R)-enantiomer of this compound is likely to be a more potent agonist at GABA-B and GABA-C receptors, while the (S)-enantiomer may exhibit higher potency at GABA-A receptors.

Signaling Pathways Modulated by this compound Enantiomers

The differential binding of the enantiomers to GABA receptors initiates distinct intracellular signaling cascades.

The GABA-A receptor is an ionotropic receptor that functions as a chloride ion channel. Activation of this receptor leads to an influx of chloride ions, resulting in hyperpolarization of the neuronal membrane and subsequent inhibition of neurotransmission. The higher potency of the (S)-enantiomer of GABOB at this receptor suggests that (S)-3-aminobutanoic acid may be a more effective modulator of this pathway.

GABA-A_Signaling cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space S_Enantiomer (S)-3-Aminobutanoic Acid GABA_A_Receptor GABA-A Receptor S_Enantiomer->GABA_A_Receptor Binds Cl_Influx Chloride Ion Influx GABA_A_Receptor->Cl_Influx Opens Channel Hyperpolarization Membrane Hyperpolarization Cl_Influx->Hyperpolarization Neuronal_Inhibition Inhibition of Neuronal Firing Hyperpolarization->Neuronal_Inhibition

Figure 1: (S)-3-Aminobutanoic acid mediated GABA-A receptor signaling.

The GABA-B receptor is a metabotropic G-protein coupled receptor (GPCR). Its activation leads to the inhibition of adenylyl cyclase and the modulation of ion channel activity. The higher potency of the (R)-enantiomer of GABOB at this receptor suggests that (R)-3-aminobutanoic acid is the more active enantiomer in this pathway.

GABA-B_Signaling cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space R_Enantiomer (R)-3-Aminobutanoic Acid GABA_B_Receptor GABA-B Receptor R_Enantiomer->GABA_B_Receptor Binds G_Protein Gi/o Protein GABA_B_Receptor->G_Protein Activates Adenylyl_Cyclase Adenylyl Cyclase Inhibition G_Protein->Adenylyl_Cyclase K_Channel K+ Channel Activation G_Protein->K_Channel cAMP Decreased cAMP Adenylyl_Cyclase->cAMP Hyperpolarization Membrane Hyperpolarization K_Channel->Hyperpolarization K+ Efflux

Figure 2: (R)-3-Aminobutanoic acid mediated GABA-B receptor signaling.

Stereospecificity in Plant Defense Mechanisms

In the realm of plant biology, β-aminobutyric acid (BABA) is recognized as a potent priming agent that enhances plant defenses against a broad spectrum of pathogens and abiotic stresses. Research has demonstrated that the effectiveness and phytotoxicity of BABA are stereomer-specific.

Differential Effects of BABA Enantiomers in Plants

Studies on tomato plants have shown that the (R)-enantiomer of BABA can induce resistance to root-knot nematodes with significantly less phytotoxicity compared to the racemic mixture or the (S)-enantiomer at high concentrations.

EnantiomerDoseApplication MethodPhytotoxicityEfficacy against Meloidogyne incognita
(R)-BABALowSoil DrenchMinimalResistance Induced[2]
(S)-BABAHighFoliar/Soil DrenchMild and transientNot specified
Racemic BABAHighFoliarHighResistance Induced (with phytotoxicity)[2]
BABA-Induced Resistance Signaling

BABA primes the plant's immune system by potentiating defense signaling pathways, including those mediated by salicylic (B10762653) acid (SA), jasmonic acid (JA), and ethylene (B1197577) (ET). The superior performance of the (R)-enantiomer suggests the existence of a specific receptor or target within the plant's defense network that preferentially recognizes this stereoisomer.

BABA_Plant_Defense_Workflow R_BABA_Application (R)-3-Aminobutanoic Acid Application (Low Dose, Soil Drench) Plant_Priming Priming of Plant Defenses R_BABA_Application->Plant_Priming Low_Phytotoxicity Minimal Growth Inhibition R_BABA_Application->Low_Phytotoxicity Pathogen_Challenge Pathogen or Stress Exposure Plant_Priming->Pathogen_Challenge Prepares for Enhanced_Defense Augmented Defense Gene Expression (SA, JA, ET Pathways) Pathogen_Challenge->Enhanced_Defense Triggers Increased_Resistance Enhanced Plant Resistance Enhanced_Defense->Increased_Resistance

Figure 3: Workflow of (R)-BABA induced resistance in plants.

Key Experimental Methodologies

To elucidate the stereospecific effects of this compound enantiomers, two primary experimental techniques are employed: radioligand binding assays and whole-cell patch-clamp electrophysiology.

Radioligand Binding Assays

These assays are used to determine the binding affinity (Kᵢ) of the enantiomers to their target receptors.

Radioligand_Binding_Assay_Workflow Membrane_Prep 1. Receptor-Rich Membrane Preparation Incubation 2. Incubation with Radioligand and (R)- or (S)-3-Aminobutanoic Acid Membrane_Prep->Incubation Filtration 3. Rapid Filtration to Separate Bound and Free Ligand Incubation->Filtration Quantification 4. Scintillation Counting to Quantify Bound Radioligand Filtration->Quantification Analysis 5. Data Analysis to Determine IC50 and Ki Values Quantification->Analysis

Figure 4: Workflow for a radioligand binding assay.

  • Membrane Preparation: Isolate cell membranes expressing the GABA receptor of interest from brain tissue or cultured cells.

  • Incubation: Incubate the membranes with a constant concentration of a radiolabeled ligand (e.g., [³H]GABA) and varying concentrations of the unlabeled enantiomers of this compound.

  • Separation: Rapidly filter the incubation mixture to separate the membrane-bound radioligand from the free radioligand.

  • Detection: Quantify the amount of radioactivity on the filters using a scintillation counter.

  • Data Analysis: Plot the data to generate competition curves and calculate the IC₅₀ values, from which the Kᵢ values for each enantiomer can be derived.

Whole-Cell Patch-Clamp Electrophysiology

This technique measures the functional consequences of enantiomer binding to ionotropic receptors by recording the flow of ions across the cell membrane.

Patch_Clamp_Workflow Cell_Prep 1. Prepare Cultured Neurons or Brain Slices Pipette_Positioning 2. Position Micropipette and Form a Gigaohm Seal Cell_Prep->Pipette_Positioning Whole_Cell_Access 3. Rupture Membrane for Whole-Cell Configuration Pipette_Positioning->Whole_Cell_Access Recording 4. Record Ionic Currents in Response to Enantiomer Application Whole_Cell_Access->Recording Data_Analysis 5. Analyze Current Traces and Generate Dose-Response Curves (EC50) Recording->Data_Analysis

References

3-Aminobutanoic Acid: A Key Secondary Metabolite in Biological Defense and Signaling

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

3-Aminobutanoic acid, also known as β-aminobutyric acid (BABA), is a non-proteinogenic β-amino acid that has emerged as a significant secondary metabolite in various biological systems. Unlike its well-studied isomer, γ-aminobutyric acid (GABA), which is a primary neurotransmitter in the mammalian central nervous system, this compound is recognized for its potent role in inducing disease resistance in plants and its potential as a neuromodulator.[1] This technical guide provides a comprehensive overview of the biosynthesis, physiological roles, and experimental analysis of this compound, with a focus on its function as a signaling molecule in plant defense mechanisms.

Biosynthesis of this compound

The complete biosynthetic pathway of this compound in plants and other organisms is not yet fully elucidated. However, it is known to be a naturally occurring plant metabolite.[2] In mammals, the related compound β-aminoisobutyric acid is synthesized from the degradation of thymine, and its metabolism involves the enzyme beta-ureidopropionase. Further research is required to identify the specific enzymes and intermediates involved in the de novo synthesis of this compound in biological systems.

Physiological Roles of this compound

The most extensively studied role of this compound is in the induction of systemic acquired resistance (SAR) in plants. It acts as a priming agent, enhancing the plant's defense response to a broad spectrum of pathogens, including fungi, bacteria, and oomycetes, as well as abiotic stresses like salinity.[3][4]

In Plants

When applied exogenously or produced endogenously in response to stress, this compound primes the plant's immune system. This priming leads to a more rapid and robust activation of defense mechanisms upon subsequent pathogen attack. These defense responses include the deposition of callose and lignin (B12514952) at infection sites, the production of pathogenesis-related (PR) proteins, and the modulation of phytohormone signaling pathways, particularly those involving salicylic (B10762653) acid (SA), jasmonic acid (JA), abscisic acid (ABA), and ethylene (B1197577) (ET).[3][5][6]

The perception of this compound in the model plant Arabidopsis thaliana is mediated by the aspartyl-tRNA synthetase, IBI1. The binding of the R-enantiomer of BABA to IBI1 inhibits its canonical function in protein synthesis and primes it for a non-canonical role in defense signaling.[7] This interaction triggers a downstream signaling cascade that ultimately leads to enhanced disease resistance.

In Mammalian Systems

The role of this compound in mammals is less understood. However, some studies suggest it may have neuromodulatory effects in the central nervous system. Further investigation is needed to fully characterize its physiological functions in animals.

Quantitative Data on this compound

The following tables summarize the quantitative data available on the endogenous levels and effective concentrations of this compound in inducing physiological responses.

Table 1: Endogenous Levels of this compound in Arabidopsis thaliana Leaves Under Biotic Stress [4]

Stress ConditionTime Post-InfectionFold Increase in BABA Levels (compared to control)
Infection with Plectosphaerella cucumerina48 hours~5
Infection with Pseudomonas syringae24 hours~15
Infection with Hyaloperonospora arabidopsidis5 days~3

Table 2: Effective Concentrations of Exogenously Applied this compound for Disease Resistance in Plants

Plant SpeciesPathogenBABA ConcentrationObserved EffectReference
Arabidopsis thalianaHyaloperonospora parasitica12 mg/literComplete suppression of hyphal penetration.[3]
Arabidopsis thalianaPseudomonas syringae pv. tomato DC3000250 μMInduced resistance.[6]
Tomato (Solanum lycopersicum)Oidium neolycopersici and Phytophthora parasitica10 mMSignificantly reduced pathogen growth.[5]

Experimental Protocols

Extraction and Quantification of this compound from Plant Tissues

A common method for the extraction and quantification of this compound from plant material involves liquid chromatography-mass spectrometry (LC-MS).

Materials:

  • Plant tissue (e.g., leaves)

  • Liquid nitrogen

  • Mortar and pestle

  • Extraction solvent (e.g., 50% methanol (B129727) in water, or 0.05 M HCl in 50% methanol)

  • Centrifuge

  • LC-MS system

Protocol:

  • Harvest plant tissue and immediately freeze in liquid nitrogen to quench metabolic activity.

  • Grind the frozen tissue to a fine powder using a pre-chilled mortar and pestle.

  • Weigh a precise amount of the frozen powder (e.g., 100 mg).

  • Add a defined volume of extraction solvent (e.g., 1 mL) to the powdered tissue.

  • Vortex the mixture thoroughly and incubate on ice.

  • Centrifuge the sample to pellet cell debris.

  • Collect the supernatant containing the extracted metabolites.

  • Analyze the supernatant using a suitable LC-MS method for the separation and detection of this compound. Quantification is typically achieved by comparing the peak area to that of a known standard.[8]

Induction of Disease Resistance in Arabidopsis thaliana with this compound

This protocol describes a soil drench method for applying BABA to induce disease resistance.

Materials:

  • Arabidopsis thaliana plants (e.g., 4-5 weeks old)

  • This compound solution (e.g., 250 μM in water)

  • Pathogen suspension (e.g., Pseudomonas syringae pv. tomato DC3000)

  • Water (for control plants)

Protocol:

  • Prepare the desired concentration of this compound solution in water.

  • Apply the solution to the soil of the potted plants (soil drench). Apply an equal volume of water to control plants.

  • Allow the plants to absorb the solution for a set period (e.g., 2-3 days).

  • Inoculate the plants with the pathogen by a suitable method (e.g., spray inoculation or leaf infiltration).

  • Incubate the plants under conditions conducive to disease development.

  • Assess disease symptoms and quantify pathogen growth at specified time points after inoculation.[6]

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language for Graphviz, illustrate key signaling pathways and experimental workflows related to this compound.

BABA_Signaling_Pathway BABA This compound (BABA) IBI1 IBI1 (Aspartyl-tRNA Synthetase) BABA->IBI1 Priming Priming of Defense Responses IBI1->Priming SA Salicylic Acid (SA) Pathway Priming->SA JA Jasmonic Acid (JA) Pathway Priming->JA ABA Abscisic Acid (ABA) Pathway Priming->ABA ET Ethylene (ET) Pathway Priming->ET Defense Enhanced Disease Resistance SA->Defense JA->Defense ABA->Defense ET->Defense

Caption: BABA signaling pathway in plants.

Experimental_Workflow_Quantification Start Plant Tissue Collection (e.g., leaves) Grind Grinding in Liquid N2 Start->Grind Extract Extraction with Solvent Grind->Extract Centrifuge Centrifugation Extract->Centrifuge Supernatant Collect Supernatant Centrifuge->Supernatant LCMS LC-MS Analysis Supernatant->LCMS Quantify Quantification LCMS->Quantify

Caption: Workflow for BABA quantification.

Experimental_Workflow_Resistance_Assay Start Plant Growth (e.g., Arabidopsis) Treatment BABA Treatment (Soil Drench) Start->Treatment Control Control Treatment (Water) Start->Control Incubation Incubation (2-3 days) Treatment->Incubation Control->Incubation Inoculation Pathogen Inoculation Incubation->Inoculation Disease Disease Development Inoculation->Disease Assessment Assessment of Resistance (Symptom scoring, pathogen growth) Disease->Assessment

Caption: Workflow for disease resistance assay.

Conclusion

This compound is a multifaceted secondary metabolite with a critical role in plant defense signaling. Its ability to prime plants for enhanced resistance against a wide array of pathogens makes it a subject of intense research for its potential applications in sustainable agriculture. While its biosynthetic pathway and roles in mammalian systems are still under investigation, the current body of knowledge provides a solid foundation for further exploration of this intriguing molecule. The detailed methodologies and quantitative data presented in this guide are intended to support researchers, scientists, and drug development professionals in their efforts to unravel the full potential of this compound.

References

Methodological & Application

Application Notes and Protocols for the Enantioselective Synthesis of (R)-3-Aminobutanoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(R)-3-Aminobutanoic acid is a valuable chiral building block in the pharmaceutical industry, notably as a key intermediate in the synthesis of the antiretroviral drug Dolutegravir. The demand for enantiomerically pure (R)-3-aminobutanoic acid has driven the development of various synthetic strategies. Traditional chemical methods, such as chiral resolution, are often hampered by low yields and environmental concerns.[1] Consequently, biocatalytic approaches using engineered enzymes have emerged as highly efficient and sustainable alternatives.[1]

This document provides detailed application notes and protocols for the enantioselective synthesis of (R)-3-aminobutanoic acid, with a primary focus on enzymatic methods. It also discusses traditional chemical approaches for a comprehensive overview.

Enzymatic Synthesis of (R)-3-Aminobutanoic Acid

Biocatalysis offers a green and highly selective route to (R)-3-aminobutanoic acid. Two main classes of enzymes have been successfully employed: engineered aspartases and (R)-selective transaminases.

Engineered Aspartase Method

This method utilizes whole-cell biocatalysts, typically recombinant E. coli, expressing a rationally designed aspartase mutant. The enzyme catalyzes the asymmetric hydroamination of crotonic acid to yield (R)-3-aminobutanoic acid with high enantioselectivity and yield.[1]

Logical Workflow for Engineered Aspartase Method

cluster_upstream Upstream Processing cluster_biotransformation Biotransformation cluster_downstream Downstream Processing Recombinant E. coli Culture Recombinant E. coli Culture Cell Harvesting Cell Harvesting Recombinant E. coli Culture->Cell Harvesting Centrifugation Cell Permeabilization Cell Permeabilization Cell Harvesting->Cell Permeabilization e.g., Toluene treatment Biocatalyst Permeabilized Cells Cell Permeabilization->Biocatalyst Crotonic Acid Crotonic Acid Reaction Mixture Reaction Mixture Crotonic Acid->Reaction Mixture Ammonia Ammonia Ammonia->Reaction Mixture Biocatalyst->Reaction Mixture Incubation Incubation Reaction Mixture->Incubation 37°C, 200 rpm, 24h Reaction Quenching Reaction Quenching Incubation->Reaction Quenching Heat treatment Product Isolation Product Isolation Reaction Quenching->Product Isolation Centrifugation Purification Purification Product Isolation->Purification Rotary Evaporation & Ethanol Washing (R)-3-Aminobutanoic Acid (R)-3-Aminobutanoic Acid Purification->(R)-3-Aminobutanoic Acid

Caption: Workflow for the synthesis of (R)-3-aminobutanoic acid using engineered aspartase.

Experimental Protocol: Biocatalytic Production using Engineered Aspartase [1]

  • Preparation of the Biocatalyst:

    • Cultivate recombinant E. coli expressing the engineered aspartase (e.g., T187L/N142R/N326L mutant) in a suitable fermentation medium.

    • Harvest the cells by centrifugation.

    • Permeabilize the cells to enhance substrate and product transport across the cell membrane. This can be achieved by treating the cell pellet with a solvent such as toluene.

  • Biotransformation Reaction:

    • Prepare the reaction mixture by dissolving crotonic acid in a buffer (e.g., 100 mM HEPES, 2 mM MgCl₂) and adding an ammonium (B1175870) source like NH₄Cl.

    • Adjust the pH of the solution to 8.0 using ammonia.

    • Resuspend the permeabilized cells (biocatalyst) in the substrate solution. A typical reaction may have a substrate concentration of 250 g/L and a cell concentration of 8 g/L.

    • Incubate the reaction mixture at 37°C with agitation (e.g., 200 rpm) for 24 hours.

  • Product Isolation and Purification:

    • Terminate the reaction by heating the mixture to 80°C for 10 minutes.

    • Separate the product-containing supernatant from the cell debris by centrifugation.

    • Concentrate the supernatant using rotary evaporation.

    • Purify the (R)-3-aminobutanoic acid by washing the concentrated product with ethanol.

Quantitative Data for Engineered Aspartase Method

ParameterValueReference
SubstrateCrotonic Acid[1]
BiocatalystRecombinant E. coli with engineered aspartase[1]
Yieldup to 287.6 g/L (96%)[1]
Enantiomeric Excess (ee)≥99.9%[2][3]
Reaction Time24 hours[1][2]
Purity99%[1]
(R)-selective Transaminase Method

(R)-selective transaminases are another class of enzymes that can be used for the asymmetric synthesis of chiral amines. While the direct synthesis of (R)-3-aminobutanoic acid using transaminases is less commonly detailed in the provided results, the synthesis of its precursor, (R)-3-aminobutanol, from 4-hydroxy-2-butanone (B42824) is well-documented.[4] This highlights the potential of engineered transaminases in producing related chiral intermediates. The general principle involves the transfer of an amino group from an amino donor to a ketone substrate.

Signaling Pathway for Transaminase Engineering

Wild-Type Transaminase Wild-Type Transaminase Substrate Docking Simulation Substrate Docking Simulation Wild-Type Transaminase->Substrate Docking Simulation Identification of Key Residues Identification of Key Residues Substrate Docking Simulation->Identification of Key Residues e.g., Y90 Site-Directed Mutagenesis Site-Directed Mutagenesis Identification of Key Residues->Site-Directed Mutagenesis e.g., Y90F Engineered Transaminase Variant Engineered Transaminase Variant Site-Directed Mutagenesis->Engineered Transaminase Variant Improved Catalytic Efficiency Improved Catalytic Efficiency Engineered Transaminase Variant->Improved Catalytic Efficiency Enhanced Thermostability Enhanced Thermostability Engineered Transaminase Variant->Enhanced Thermostability

Caption: Rational design workflow for engineering (R)-selective transaminases.

Chemical Synthesis of (R)-3-Aminobutanoic Acid

Traditional chemical methods for preparing enantiomerically pure (R)-3-aminobutanoic acid include chiral resolution of a racemic mixture and asymmetric synthesis using chiral auxiliaries.

Chiral Resolution

This method involves the separation of a racemic mixture of 3-aminobutanoic acid. The principle lies in the reaction of the racemate with a chiral resolving agent to form a pair of diastereomers, which can be separated based on their different physical properties, such as solubility.

Experimental Protocol: General Principle of Chiral Resolution

  • Diastereomer Formation: React the racemic this compound with an enantiomerically pure chiral base (e.g., brucine, (R)-1-phenylethylamine) to form a mixture of diastereomeric salts.

  • Diastereomer Separation: Separate the diastereomers by fractional crystallization. The less soluble diastereomer will crystallize out of the solution first.

  • Liberation of the Enantiomer: Treat the isolated diastereomeric salt with a strong acid to remove the chiral resolving agent and obtain the desired enantiomer of this compound.

Quantitative Data for Chiral Resolution

ParameterValueRemarks
Theoretical Max. Yield50%Inefficient as one enantiomer is discarded.
Enantiomeric Excess (ee)Can be highDependent on the efficiency of separation.
DrawbacksLow yield, high cost, potential for pollution.[1]
Asymmetric Synthesis using Chiral Auxiliaries

In this approach, a chiral auxiliary is temporarily incorporated into the substrate to direct the stereochemical outcome of a reaction. After the desired chiral center is established, the auxiliary is removed.

Logical Relationship in Chiral Auxiliary Synthesis

Achiral Substrate Achiral Substrate Diastereomeric Intermediate Diastereomeric Intermediate Achiral Substrate->Diastereomeric Intermediate + Chiral Auxiliary Chiral Auxiliary Chiral Auxiliary Stereoselective Reaction Stereoselective Reaction Diastereomeric Intermediate->Stereoselective Reaction Chiral Product + Recovered Auxiliary Chiral Product + Recovered Auxiliary Stereoselective Reaction->Chiral Product + Recovered Auxiliary Removal of Auxiliary

Caption: General scheme for asymmetric synthesis using a chiral auxiliary.

Summary and Comparison of Methods

The enantioselective synthesis of (R)-3-aminobutanoic acid can be achieved through various methods, each with its own advantages and disadvantages.

Comparison of Synthesis Methods

MethodKey AdvantagesKey DisadvantagesTypical YieldTypical ee
Engineered Aspartase High yield, excellent ee, green process, low cost.Requires expertise in molecular biology and fermentation.>95%[1]≥99.9%[2]
(R)-selective Transaminase High enantioselectivity, potential for broad substrate scope.May require significant protein engineering for specific substrates.VariesHigh
Chiral Resolution Established methodology.Maximum 50% yield, often laborious, use of resolving agents.<50%High
Chiral Auxiliary Good stereocontrol.Stoichiometric use of expensive chiral auxiliaries, multiple steps.VariesHigh

Conclusion

For the industrial production of (R)-3-aminobutanoic acid, the engineered aspartase method stands out as the most efficient, cost-effective, and environmentally friendly approach, offering exceptionally high yields and enantiomeric purity. While chemical methods like chiral resolution and the use of chiral auxiliaries are valuable tools in asymmetric synthesis, they are generally less suitable for large-scale production of this specific compound due to inherent limitations in yield and cost. The continued development of novel biocatalysts, such as engineered transaminases, will likely further expand the toolbox for the efficient and sustainable synthesis of chiral amines and amino acids.

References

Application Notes and Protocols for the Chemical Synthesis of 3-Aminobutanoic Acid Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of prevalent chemical methods for the synthesis of 3-aminobutanoic acid and its derivatives. Detailed experimental protocols for key methodologies are presented, accompanied by quantitative data to facilitate comparison and selection of the most suitable synthetic route for your research and development needs.

Introduction

This compound, a β-amino acid, and its derivatives are crucial building blocks in medicinal chemistry and drug development. Their incorporation into peptidomimetics can enhance metabolic stability and biological activity. This document outlines several effective synthetic strategies, including both classical and modern catalytic approaches, to access these valuable compounds.

Synthetic Methodologies Overview

A variety of synthetic routes have been developed to produce this compound and its derivatives. These methods can be broadly categorized as follows:

  • Catalytic Methods: These include palladium-catalyzed aminocarbonylation of alkenes and nickel-catalyzed carboxylation of aziridines, offering efficient and selective routes.

  • Classical Organic Reactions: Traditional methods such as the Mannich reaction and Michael addition remain valuable for constructing the β-amino acid scaffold.

  • Asymmetric Synthesis: Enantiomerically pure this compound derivatives can be obtained through various asymmetric synthesis strategies, which are critical for pharmaceutical applications.

  • Functional Group Interconversion: Methods such as the reduction of (R)-3-aminobutanoic acid provide access to derivatives like (R)-3-aminobutanol.

  • Photochemical and Chemoenzymatic Methods: These modern techniques offer alternative and often greener approaches to the synthesis of these compounds.

The following sections provide detailed protocols and quantitative data for selected key methodologies.

I. Palladium-Catalyzed Intermolecular Aminocarbonylation of Alkenes

This method provides a convenient way to generate β-amino acid derivatives from simple alkenes. The use of a hypervalent iodine reagent is crucial for accelerating the intermolecular aminopalladation step.[1][2][3][4]

Quantitative Data
Alkene SubstrateAmine SourceProductYield (%)Reference
StyrenePhthalimideN-Phthaloyl-3-phenyl-3-aminobutanoate85[3]
1-OcteneOxazolidinoneN-Oxazolidinonyl-3-amino-decanoate72[3]
EthylenePhthalimideN-Phthaloyl-3-aminobutanoate65[2]
Experimental Protocol

General Procedure for Palladium-Catalyzed Aminocarbonylation:

  • To an oven-dried Schlenk tube, add Pd(OAc)₂ (5 mol %), ligand (e.g., Xantphos, 10 mol %), and the hypervalent iodine reagent (e.g., PhI(OAc)₂, 1.2 equiv.).

  • Evacuate and backfill the tube with carbon monoxide (CO) gas (1 atm balloon).

  • Add the alkene (1.0 equiv.), the amine source (e.g., phthalimide, 1.2 equiv.), and a suitable solvent (e.g., 1,2-dichloroethane).

  • Stir the reaction mixture at a specified temperature (e.g., 80 °C) for the required time (e.g., 12-24 h).

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).

  • Upon completion, cool the reaction mixture to room temperature and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica (B1680970) gel to afford the desired β-amino acid derivative.

Experimental Workflow

G start Start reagents Add Pd(OAc)₂, Ligand, and Hypervalent Iodine Reagent start->reagents setup Evacuate and Backfill with CO Gas reagents->setup addition Add Alkene, Amine Source, and Solvent setup->addition reaction Stir at Elevated Temperature addition->reaction monitoring Monitor Reaction by TLC or GC reaction->monitoring monitoring->reaction Incomplete workup Cool and Concentrate monitoring->workup Complete purification Column Chromatography workup->purification product Product purification->product

Palladium-Catalyzed Aminocarbonylation Workflow

II. Nickel-Catalyzed Carboxylation of Aziridines

This protocol describes a nickel-catalyzed reductive carboxylation of N-substituted aziridines with carbon dioxide (CO₂) at atmospheric pressure to produce β-amino acids.[5][6][7][8] This method is characterized by its mild reaction conditions and experimental simplicity.[5][6][7][8]

Quantitative Data
Aziridine (B145994) SubstrateProductYield (%)Reference
N-Tosyl-2-phenylaziridineN-Tosyl-3-phenyl-β-alanine85[5]
N-Boc-2-methylaziridineN-Boc-3-aminobutanoic acid78[5]
N-Benzyl-2-ethylaziridineN-Benzyl-3-aminopentanoic acid82[5]
Experimental Protocol

General Procedure for Nickel-Catalyzed Carboxylation:

  • In a glovebox, charge an oven-dried vial with NiCl₂·glyme (5 mol %), a ligand (e.g., dppp, 6 mol %), and Mn powder (3.0 equiv.).

  • Add the aziridine substrate (1.0 equiv.) and a suitable solvent (e.g., DMPU).

  • Seal the vial and remove it from the glovebox.

  • Connect the vial to a CO₂ balloon.

  • Stir the reaction mixture at room temperature for the specified time (e.g., 16-24 h).

  • Monitor the reaction by TLC or LC-MS.

  • Upon completion, quench the reaction with 1 M HCl.

  • Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate).

  • Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization.

Experimental Workflow

G start Start reagents Add NiCl₂·glyme, Ligand, and Mn Powder start->reagents addition Add Aziridine and Solvent reagents->addition setup Seal Vial and Connect to CO₂ Balloon addition->setup reaction Stir at Room Temperature setup->reaction monitoring Monitor Reaction by TLC or LC-MS reaction->monitoring monitoring->reaction Incomplete workup Quench with HCl and Extract monitoring->workup Complete purification Purify Product workup->purification product Product purification->product G A (R)-3-Aminobutanoic Acid B (R)-3-Aminobutanoic acid methyl ester A->B Esterification (SOCl₂, MeOH) C (R)-3-(Benzoylamino)butanoic acid methyl ester B->C Amino Protection (Benzoyl Chloride) D (R)-3-(Benzoylamino)butanol C->D Reduction (LiBH₄) E (R)-3-Aminobutanol D->E Deprotection (NaOH)

References

Application Notes and Protocols for Utilizing 3-Aminobutanoic Acid in Peptide Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for the successful incorporation of 3-aminobutanoic acid, a β-amino acid, into synthetic peptides. The inclusion of β-amino acids can impart unique structural and functional properties to peptides, including enhanced proteolytic stability and the ability to form novel secondary structures, making them valuable building blocks in drug discovery and materials science.[1][2]

Introduction to this compound in Peptide Synthesis

This compound is a chiral β-amino acid that, when incorporated into a peptide backbone, introduces an additional methylene (B1212753) group compared to its α-amino acid counterpart, alanine. This structural modification can significantly influence the conformational preferences of the peptide, leading to the formation of stable helices, turns, and sheets.[2] Furthermore, peptides containing β-amino acids, often referred to as β-peptides, have demonstrated increased resistance to enzymatic degradation, a critical attribute for the development of peptide-based therapeutics.[1]

The synthesis of peptides containing this compound can be achieved through both solid-phase peptide synthesis (SPPS) and solution-phase methods. While standard coupling protocols can be adapted, optimization is often necessary to ensure high coupling efficiency and final peptide purity.

Quantitative Data Summary

While specific quantitative data for the coupling efficiency of this compound is not extensively documented in comparative studies, general principles of solid-phase peptide synthesis suggest that coupling efficiencies can be influenced by factors such as the coupling reagent, reaction time, and the sequence of the growing peptide. For α-amino acids, coupling efficiencies are typically expected to be high, often exceeding 99%, to ensure a reasonable overall yield for longer peptides. Difficult couplings, however, can result in lower efficiencies. Monitoring the reaction progress is crucial to determine the actual coupling yield for each step.

ParameterTypical Range for α-Amino Acid SPPSConsiderations for this compound
Coupling Efficiency >99%May require optimized coupling conditions (e.g., extended reaction times, use of potent activating agents like HATU) due to potential steric hindrance. Double coupling may be necessary.
Crude Peptide Purity 50-95% (sequence dependent)May be influenced by the success of the this compound coupling steps. Incomplete couplings can lead to deletion sequences.
Final Yield (after purification) 10-50% (sequence and scale dependent)Dependent on both the overall efficiency of the synthesis and the purification process. The altered hydrophobicity of the β-peptide may require optimization of HPLC purification conditions.

Experimental Protocols

Protocol 1: Manual Solid-Phase Peptide Synthesis (SPPS) using Fmoc Chemistry

This protocol outlines the manual synthesis of a peptide containing this compound on a Rink Amide resin, suitable for producing a C-terminally amidated peptide.

Materials:

  • Rink Amide resin

  • Fmoc-protected α-amino acids

  • Fmoc-3-aminobutanoic acid

  • N,N-Dimethylformamide (DMF)

  • Dichloromethane (DCM)

  • Piperidine (B6355638)

  • O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (B91526) (HBTU)

  • N,N-Diisopropylethylamine (DIPEA)

  • Trifluoroacetic acid (TFA)

  • Triisopropylsilane (TIS)

  • Water

  • Kaiser test kit

Procedure:

  • Resin Swelling: Swell the Rink Amide resin in DMF for 30 minutes in a reaction vessel.

  • Fmoc Deprotection:

    • Drain the DMF.

    • Add a 20% solution of piperidine in DMF to the resin.

    • Agitate for 5 minutes, then drain.

    • Repeat the piperidine treatment for 10 minutes and drain.

    • Wash the resin thoroughly with DMF (5 times) and DCM (3 times).

  • Amino Acid Coupling (for α-amino acids):

    • In a separate vial, dissolve the Fmoc-amino acid (3 equivalents relative to resin loading), HBTU (2.9 equivalents), and DIPEA (6 equivalents) in DMF.

    • Add the activated amino acid solution to the resin.

    • Agitate for 1-2 hours at room temperature.

    • Wash the resin with DMF (3 times) and DCM (3 times).

    • Perform a Kaiser test to confirm the completion of the coupling (a negative result indicates completion). If the test is positive, repeat the coupling step.

  • Incorporation of Fmoc-3-aminobutanoic acid:

    • Follow the same procedure as for α-amino acids (Step 3), using Fmoc-3-aminobutanoic acid.

    • Note: Due to potential steric hindrance, consider extending the coupling time to 4 hours or performing a double coupling. For a double coupling, after the initial coupling and washing, repeat the coupling step with a fresh solution of activated Fmoc-3-aminobutanoic acid.

  • Repeat Cycles: Repeat the deprotection and coupling steps for each subsequent amino acid in the sequence.

  • Final Deprotection: After the final coupling step, perform a final Fmoc deprotection as described in Step 2.

  • Cleavage and Deprotection:

    • Wash the resin with DCM and dry it under a stream of nitrogen.

    • Prepare a cleavage cocktail of TFA/TIS/Water (95:2.5:2.5).

    • Add the cleavage cocktail to the resin and agitate for 2-3 hours at room temperature.

    • Filter the resin and collect the filtrate containing the crude peptide.

    • Precipitate the crude peptide by adding it to cold diethyl ether.

    • Centrifuge to pellet the peptide, decant the ether, and dry the peptide pellet.

Protocol 2: Peptide Purification by Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)

Materials:

  • Crude synthetic peptide

  • Solvent A: 0.1% TFA in water

  • Solvent B: 0.1% TFA in acetonitrile (B52724)

  • C18 RP-HPLC column

Procedure:

  • Sample Preparation: Dissolve the crude peptide in a minimal amount of Solvent A. If solubility is an issue, a small amount of acetonitrile or a different solvent may be required.

  • Chromatography:

    • Equilibrate the C18 column with Solvent A.

    • Inject the dissolved peptide onto the column.

    • Elute the peptide using a linear gradient of Solvent B (e.g., 5% to 95% over 30 minutes).

    • Monitor the elution at 214 nm and 280 nm.

  • Fraction Collection: Collect fractions corresponding to the major peptide peak.

  • Purity Analysis: Analyze the purity of the collected fractions by analytical RP-HPLC.

  • Lyophilization: Pool the pure fractions and lyophilize to obtain the final purified peptide.

Note on HPLC Analysis of β-Peptides: The incorporation of a β-amino acid can alter the peptide's hydrophobicity and retention time on a C18 column compared to its α-peptide analog. Method optimization, including the gradient slope, may be necessary to achieve optimal separation.

Visualizations

Experimental_Workflow cluster_SPPS Solid-Phase Peptide Synthesis (SPPS) cluster_Purification Purification & Analysis Resin Resin Swelling Deprotection Fmoc Deprotection Resin->Deprotection Coupling Amino Acid Coupling (α- and β-) Deprotection->Coupling Washing Washing Coupling->Washing Washing->Deprotection Repeat for each AA Cleavage Cleavage & Deprotection Washing->Cleavage Final Step HPLC RP-HPLC Purification Cleavage->HPLC Crude Peptide Analysis Purity Analysis HPLC->Analysis Lyophilization Lyophilization Analysis->Lyophilization Pool Pure Fractions Final_Peptide Pure Peptide Lyophilization->Final_Peptide Coupling_Logic Start Start Coupling Step Activate Activate Fmoc-Amino Acid (α or β) Start->Activate Couple Couple to Resin-Bound Peptide Activate->Couple Wash Wash Resin Couple->Wash Kaiser Kaiser Test Wash->Kaiser DoubleCouple Perform Double Coupling Kaiser->DoubleCouple Positive NextStep Proceed to Next Step (Deprotection or Cleavage) Kaiser->NextStep Negative DoubleCouple->Couple

References

Application of 3-Aminobutanoic acid in the development of polymeric materials.

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

3-Aminobutanoic acid, a β-amino acid, is a versatile building block for the synthesis of novel polymeric materials.[1] Its incorporation into polymer chains can enhance mechanical properties, biocompatibility, and biodegradability, opening avenues for advanced applications in material science and drug delivery.[2] This document provides detailed application notes and experimental protocols for the synthesis, characterization, and potential application of polymers derived from this compound.

Polymers derived from this compound, such as poly(this compound) (also known as polyamide 4, when derived from the 4-carbon amino acid), are analogous to naturally occurring poly(amino acid)s and are expected to exhibit favorable biocompatibility and biodegradability.[3] These properties make them attractive candidates for use in biomedical applications, including controlled drug delivery systems.[4][5][6]

Data Presentation

The following tables summarize key quantitative data for polymers derived from this compound. These tables are intended to be populated with experimental data obtained from the protocols outlined in this document.

Table 1: Molecular Weight and Polydispersity of Poly(this compound)

Polymerization MethodInitiator/CatalystMonomer/Initiator RatioMn ( g/mol )Mw ( g/mol )PDI (Mw/Mn)
Ring-Opening Polymerization
Solution Polycondensation

Table 2: Thermal Properties of Poly(this compound)

Polymer SampleGlass Transition Temperature (Tg) (°C)Melting Temperature (Tm) (°C)Decomposition Temperature (Td, 5% weight loss) (°C)

Table 3: Mechanical Properties of Poly(this compound) Films

Polymer Film SampleTensile Strength (MPa)Young's Modulus (GPa)Elongation at Break (%)

Table 4: In Vitro Biodegradation of Poly(this compound)

Polymer SampleEnzyme SolutionIncubation Time (days)Weight Loss (%)
7
14
28

Experimental Protocols

Synthesis of Poly(this compound)

Two primary methods for the synthesis of poly(this compound) are presented: ring-opening polymerization of its corresponding β-lactam (4-methyl-azetidin-2-one) and solution polycondensation of this compound.

This protocol is a general procedure for β-lactam synthesis and may require optimization.

Materials:

Procedure:

  • Suspend this compound in anhydrous DCM.

  • Cool the suspension to 0 °C in an ice bath.

  • Slowly add thionyl chloride dropwise to the suspension with stirring.

  • Allow the reaction to warm to room temperature and stir for 2-4 hours.

  • Remove the solvent under reduced pressure to obtain the amino acid chloride hydrochloride.

  • Dissolve the crude product in anhydrous DCM and cool to 0 °C.

  • Add triethylamine dropwise with vigorous stirring.

  • Stir the reaction mixture at room temperature overnight.

  • Filter the reaction mixture to remove triethylamine hydrochloride salt.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude 4-methyl-azetidin-2-one by vacuum distillation or column chromatography.

This protocol is based on the anionic polymerization of similar lactams and may require optimization.

Materials:

  • 4-methyl-azetidin-2-one

  • Anionic initiator (e.g., potassium tert-butoxide)

  • Anhydrous N,N-dimethylformamide (DMF)

  • Methanol

Procedure:

  • Under an inert atmosphere (e.g., argon or nitrogen), dissolve the purified 4-methyl-azetidin-2-one in anhydrous DMF in a flame-dried flask.

  • Add the anionic initiator at the desired monomer-to-initiator ratio.

  • Heat the reaction mixture to the desired temperature (e.g., 60-100 °C) and stir for the specified time (e.g., 24-72 hours).

  • Monitor the polymerization progress by techniques such as FTIR or by observing changes in viscosity.

  • Quench the polymerization by adding a small amount of methanol.

  • Precipitate the polymer by pouring the reaction mixture into a non-solvent (e.g., water or diethyl ether).

  • Collect the polymer by filtration, wash it thoroughly with the non-solvent, and dry it under vacuum.

This protocol is a general method for polyamide synthesis and may require optimization.

Materials:

  • This compound

  • Dicyclohexylcarbodiimide (DCC)

  • N-Hydroxysuccinimide (NHS)

  • Anhydrous N,N-dimethylformamide (DMF)

  • Diethyl ether

Procedure:

  • Dissolve this compound and NHS in anhydrous DMF in a flask under an inert atmosphere.

  • Cool the solution to 0 °C in an ice bath.

  • Add a solution of DCC in anhydrous DMF dropwise with stirring.

  • Stir the reaction mixture at 0 °C for 2-4 hours and then at room temperature for 24-48 hours.

  • Filter the reaction mixture to remove the dicyclohexylurea byproduct.

  • Precipitate the polymer by pouring the filtrate into an excess of diethyl ether.

  • Collect the polymer by filtration, wash with diethyl ether, and dry under vacuum.

Characterization of Poly(this compound)

Procedure:

  • Prepare polymer solutions in a suitable solvent (e.g., hexafluoroisopropanol) at a known concentration (e.g., 1-2 mg/mL).[7]

  • Filter the solutions through a 0.22 µm filter before injection.

  • Calibrate the GPC system using polystyrene or poly(methyl methacrylate) standards of known molecular weights.[4]

  • Inject the polymer solution into the GPC system.

  • Analyze the resulting chromatogram to determine the number-average molecular weight (Mn), weight-average molecular weight (Mw), and polydispersity index (PDI).[8][9][10]

FTIR Spectroscopy:

  • Record the FTIR spectrum of the polymer sample as a KBr pellet or a thin film.

  • Identify characteristic peaks for the amide group (N-H stretch around 3300 cm⁻¹, C=O stretch around 1640 cm⁻¹, and N-H bend around 1540 cm⁻¹).[11][12][13][14]

NMR Spectroscopy:

  • Dissolve the polymer in a suitable deuterated solvent (e.g., TFA-d or HFIP-d₂).

  • Record the ¹H NMR and ¹³C NMR spectra.

  • Assign the peaks to the corresponding protons and carbons in the polymer repeating unit to confirm the structure.[12][13][14]

Differential Scanning Calorimetry (DSC):

  • Accurately weigh 5-10 mg of the polymer into an aluminum DSC pan.

  • Heat the sample under a nitrogen atmosphere at a controlled rate (e.g., 10 °C/min) to a temperature above its expected melting point.

  • Cool the sample at a controlled rate.

  • Reheat the sample at the same rate.

  • Determine the glass transition temperature (Tg) from the second heating scan.[15]

Thermogravimetric Analysis (TGA):

  • Accurately weigh 5-10 mg of the polymer into a TGA pan.

  • Heat the sample under a nitrogen atmosphere at a controlled rate (e.g., 10 °C/min) up to a high temperature (e.g., 600 °C).

  • Record the weight loss as a function of temperature to determine the thermal stability and decomposition temperature (Td).[15][16][17]

Procedure:

  • Prepare thin films of the polymer by solution casting or melt pressing.[18][19][20][21][22]

  • Cut the films into dumbbell-shaped specimens according to ASTM D638 standards.[20]

  • Perform tensile tests using a universal testing machine at a constant crosshead speed.[20]

  • Record the stress-strain curve and determine the tensile strength, Young's modulus, and elongation at break.[20]

In Vitro Biodegradation Study

Procedure:

  • Prepare polymer films or microparticles of known weight.

  • Incubate the samples in a phosphate-buffered saline (PBS) solution (pH 7.4) containing a relevant enzyme (e.g., protease or lipase) at 37 °C.

  • At predetermined time points, remove the samples from the solution, wash them with deionized water, and dry them to a constant weight.

  • Calculate the percentage of weight loss to assess the extent of biodegradation.[23]

In Vitro Drug Release Study

Procedure:

  • Prepare drug-loaded microparticles or films using a suitable method (e.g., solvent evaporation or emulsion).

  • Accurately weigh a known amount of the drug-loaded polymer and place it in a release medium (e.g., PBS, pH 7.4) at 37 °C with gentle agitation.[24][25][26][27][28]

  • At specific time intervals, withdraw aliquots of the release medium and replace with fresh medium to maintain sink conditions.

  • Analyze the drug concentration in the withdrawn aliquots using a suitable analytical method (e.g., UV-Vis spectroscopy or HPLC).

  • Calculate the cumulative percentage of drug released over time.

Visualizations

Polymer_Synthesis_Workflow cluster_synthesis Polymer Synthesis monomer This compound lactam 4-methyl-azetidin-2-one monomer->lactam Cyclization polycondensation Solution Polycondensation monomer->polycondensation rop Ring-Opening Polymerization lactam->rop polymer Poly(this compound) rop->polymer polycondensation->polymer

Workflow for the synthesis of poly(this compound).

Polymer_Characterization_Workflow cluster_characterization Polymer Characterization polymer Poly(this compound) Sample gpc GPC (Molecular Weight) polymer->gpc nmr NMR (Structure) polymer->nmr ftir FTIR (Functional Groups) polymer->ftir dsc DSC (Thermal Transitions) polymer->dsc tga TGA (Thermal Stability) polymer->tga tensile Tensile Testing (Mechanical Properties) polymer->tensile

Workflow for the characterization of poly(this compound).

Drug_Delivery_Application_Workflow cluster_application Drug Delivery Application polymer Poly(this compound) formulation Drug Formulation (Microparticles/Films) polymer->formulation drug Therapeutic Agent drug->formulation release In Vitro Drug Release Study formulation->release biodegradation In Vitro Biodegradation Study formulation->biodegradation data Release & Degradation Data release->data biodegradation->data

Workflow for drug delivery application studies.

References

Protocol for using 3-Aminobutanoic acid as a plant defense primer.

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction: 3-Aminobutanoic acid (BABA), a non-protein amino acid, is a potent priming agent that enhances plant defense responses against a broad spectrum of biotic and abiotic stresses. Unlike conventional pesticides, BABA does not have direct antimicrobial activity but rather sensitizes the plant's innate immune system, leading to a faster and stronger defense reaction upon pathogen attack or exposure to environmental stress.[1][2] This phenomenon, known as priming, makes BABA an attractive tool for sustainable agriculture and the development of novel plant protection strategies. Recent studies have also revealed that BABA is an endogenous stress metabolite in plants, further highlighting its integral role in plant defense.[3][4] The R-enantiomer of BABA is the biologically active form.[5]

This document provides detailed application notes and experimental protocols for the use of BABA as a plant defense primer in research settings.

Data Presentation: Efficacy of BABA in Plant Defense

The following tables summarize the quantitative data on the efficacy of BABA in inducing disease resistance across various plant species and against different pathogens.

Table 1: Efficacy of BABA Applied as a Soil Drench

Plant SpeciesPathogen/StressBABA ConcentrationApplication MethodEfficacyReference(s)
Arabidopsis thalianaHyaloperonospora arabidopsidis80 µMSoil DrenchSignificant reduction in disease symptoms.[6]
Arabidopsis thalianaPseudomonas syringae pv. tomato DC3000250 µMSoil DrenchSignificant reduction in disease level and bacterial growth.[7][7]
Arabidopsis thalianaSalt Stress (300 mM NaCl)250 µMSoil Drench50% reduction in wilting.[2][8]
Legumes (Vicia faba, Pisum sativum, etc.)Acyrthosiphon pisum (Pea aphid)Not specifiedSoil DrenchIncreased aphid mortality and reduced growth rate.[8][9][8][9]
Tomato (Solanum lycopersicum)Meloidogyne incognita (Root-knot nematode)Low doses (not specified)Multiple Soil DrenchesInduced resistance to nematodes with minimal phytotoxicity.[10][10]

Table 2: Efficacy of BABA Applied as a Foliar Spray

Plant SpeciesPathogenBABA ConcentrationApplication MethodEfficacyReference(s)
Tomato (Solanum lycopersicum cv. Marmande)Oidium neolycopersici10 mMFoliar SpraySignificantly reduced sporulation.[11]
Tomato (Solanum lycopersicum cv. Marmande)Phytophthora parasitica10 mMFoliar SpraySignificantly restricted pathogen spreading.[11]
Tomato (Solanum lycopersicum)Clavibacter michiganensis5 mMFoliar Spray54% reduction in disease development.[2]
Potato (Solanum tuberosum)Phytophthora infestans10 mMFoliar SpraySignificantly reduced lesion sizes.[5]
Tobacco (Nicotiana tabacum)Phytophthora parasitica5 mMFoliar Spray21.78% inhibition of hyphal growth.[12]
Mango (Mangifera indica)Colletotrichum gloeosporioides50 mMFruit DipEffectively inhibited anthracnose lesion expansion.[13]

Table 3: Efficacy of BABA Applied as Seed Priming

Plant SpeciesPathogenBABA ConcentrationApplication MethodEfficacyReference(s)
Tomato (Solanum lycopersicum)Clavibacter michiganensis12 mMSeed Priming (72h)Most effective treatment in reducing disease severity.[2]
Triticale (aged seeds)-0.1 - 1.0 mMSeed Treatment (3h)Increased germination energy and germination by 10-14%; enhanced biomass by 17-26%.[1]

Experimental Protocols

1. Protocol for Soil Drench Application of BABA in Arabidopsis thaliana

This protocol is adapted from studies investigating BABA-induced resistance in the model plant Arabidopsis thaliana.[7]

Materials:

  • Arabidopsis thaliana plants (e.g., 4-5 weeks old) grown in individual pots.

  • DL-β-Aminobutanoic acid (BABA) stock solution (e.g., 100 mM in sterile water).

  • Sterile water.

  • Pathogen inoculum (e.g., Pseudomonas syringae pv. tomato DC3000 suspension).

  • Micropipettes and sterile tips.

Procedure:

  • Preparation of BABA solution: Prepare the desired final concentration of BABA (e.g., 250 µM) by diluting the stock solution in sterile water. Prepare a mock solution with sterile water only for control plants.

  • BABA Application: Apply the BABA solution as a soil drench to each pot. The volume applied should be sufficient to saturate the soil without causing waterlogging. A common application volume is 10-20 mL per pot, depending on the pot size. Apply the mock solution to control plants in the same manner.

  • Incubation: Keep the treated plants under standard growth conditions (e.g., 22°C, 16h light/8h dark cycle) for a priming period, typically 1-3 days before pathogen challenge.

  • Pathogen Inoculation: Inoculate the plants with the pathogen according to the specific experimental requirements. For P. syringae, this can be done by syringe infiltration or spray inoculation.

  • Disease Assessment: At 3-4 days post-inoculation, assess disease symptoms. This can include measuring lesion diameter, counting the number of diseased leaves, or quantifying bacterial growth within the leaves.[7]

2. Protocol for Foliar Spray Application of BABA in Tomato

This protocol is based on studies evaluating BABA-induced resistance in tomato plants against various pathogens.[11]

Materials:

  • Tomato plants (e.g., 5-6 weeks old).

  • DL-β-Aminobutanoic acid (BABA).

  • Sterile water.

  • Surfactant (e.g., Tween-20).

  • Spray bottles.

  • Pathogen inoculum (e.g., Oidium neolycopersici spore suspension).

Procedure:

  • Preparation of BABA solution: Dissolve BABA in sterile water to the desired final concentration (e.g., 10 mM). Add a surfactant (e.g., Tween-20 at 0.01% v/v) to ensure even coverage of the leaves. Prepare a mock solution of water and surfactant for control plants.

  • BABA Application: Spray the BABA solution onto the entire foliage of the tomato plants until runoff. Ensure both the adaxial and abaxial leaf surfaces are covered. Spray control plants with the mock solution.

  • Incubation: Allow the plants to dry and incubate them under appropriate growth conditions for a priming period, typically 2 days.[11]

  • Pathogen Inoculation: Inoculate the plants with the pathogen. For O. neolycopersici, this involves spraying a spore suspension onto the leaves.[11]

  • Disease Assessment: After an incubation period suitable for disease development (e.g., 14 days for powdery mildew), assess the disease severity. This can be done by counting the number of colonies or measuring the infected leaf area.[11]

Signaling Pathways and Experimental Workflows

BABA-Induced Defense Signaling Pathway

BABA-induced resistance is mediated through a complex network of phytohormone signaling pathways. The specific pathway activated is often dependent on the plant-pathogen interaction. Key signaling molecules involved include salicylic (B10762653) acid (SA), jasmonic acid (JA), abscisic acid (ABA), and ethylene (B1197577) (ET).[3][10] BABA primes the plant for a more robust activation of these pathways upon pathogen challenge.

BABA_Signaling_Pathway cluster_perception BABA Perception cluster_priming Priming of Defense Pathways cluster_pathways Hormonal Signaling Pathways cluster_response Defense Response BABA BABA IBI1 IBI1 (Aspartyl-tRNA synthetase) BABA->IBI1 Priming Priming State IBI1->Priming SA Salicylic Acid (SA) Pathway Priming->SA Pathogen-dependent JA_ET Jasmonic Acid (JA) / Ethylene (ET) Pathway Priming->JA_ET Pathogen-dependent ABA Abscisic Acid (ABA) Pathway Priming->ABA Stress-dependent PR_genes PR Gene Expression SA->PR_genes ROS ROS Production SA->ROS JA_ET->PR_genes Callose Callose Deposition ABA->Callose Resistance Enhanced Disease Resistance PR_genes->Resistance Callose->Resistance ROS->Resistance

Caption: BABA signaling pathway for induced resistance.

Experimental Workflow for Assessing BABA-Induced Resistance

The following diagram illustrates a typical experimental workflow for evaluating the efficacy of BABA as a plant defense primer.

Experimental_Workflow Plant_Growth Plant Cultivation (e.g., Arabidopsis, Tomato) BABA_Application BABA Application (Soil Drench, Foliar Spray, or Seed Priming) Plant_Growth->BABA_Application Control_Treatment Mock Treatment (e.g., Water) Plant_Growth->Control_Treatment Priming_Period Priming Incubation (1-3 days) BABA_Application->Priming_Period Control_Treatment->Priming_Period Pathogen_Challenge Pathogen Inoculation Priming_Period->Pathogen_Challenge Disease_Development Incubation for Disease Development Pathogen_Challenge->Disease_Development Data_Collection Data Collection and Analysis Disease_Development->Data_Collection

Caption: General experimental workflow for BABA studies.

Logical Relationship of BABA Priming

This diagram illustrates the core concept of priming, where BABA treatment alone has a minimal direct effect on defense gene expression but potentiates a much stronger response upon subsequent pathogen attack.

Priming_Concept cluster_treatments Treatments cluster_responses Defense Gene Expression BABA_only BABA Application Alone Response_BABA Low/No Induction BABA_only->Response_BABA Pathogen_only Pathogen Inoculation Alone Response_Pathogen Basal Induction Pathogen_only->Response_Pathogen BABA_Pathogen BABA followed by Pathogen Response_BABA_Pathogen Strong and Rapid Induction (Primed Response) BABA_Pathogen->Response_BABA_Pathogen

References

Application Notes and Protocols for the Quantification of 3-Aminobutanoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed methodologies for the quantification of 3-Aminobutanoic acid in biological matrices. The protocols focus on two primary analytical techniques: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and Gas Chromatography-Mass Spectrometry (GC-MS).

Introduction

This compound, a beta-amino acid, is a molecule of growing interest in various fields of research due to its potential roles in metabolism and cellular signaling. Accurate and precise quantification of this analyte in biological samples is crucial for understanding its physiological functions and its potential as a biomarker or therapeutic agent. This document outlines validated protocols for its determination using state-of-the-art analytical instrumentation.

Part 1: Quantification of this compound by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS offers high sensitivity and selectivity for the direct analysis of this compound in complex biological matrices, often without the need for derivatization.

Application Note: Direct "Dilute and Shoot" LC-MS/MS Analysis

This method provides a rapid and straightforward approach for the quantification of this compound in plasma or serum with minimal sample preparation.

Experimental Protocol:

1. Sample Preparation (Protein Precipitation):

  • To 100 µL of plasma or serum sample in a microcentrifuge tube, add 10 µL of a 30% sulfosalicylic acid solution to precipitate proteins.

  • Vortex the mixture for 30 seconds.

  • Incubate the samples at 4°C for 30 minutes.

  • Centrifuge at 12,000 rpm for 5 minutes.

  • Transfer 50 µL of the supernatant to a new tube.

  • Add 450 µL of the initial mobile phase (see chromatographic conditions below) containing a suitable internal standard (e.g., deuterated this compound).

  • Vortex for 30 seconds.

  • The sample is now ready for injection into the LC-MS/MS system.

2. Chromatographic Conditions:

  • LC System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

  • Column: A mixed-mode column capable of separating polar compounds, such as an Acclaim Trinity P1 or a similar column, is recommended. A typical dimension is 3.0 mm x 100 mm with a 3 µm particle size.

  • Mobile Phase A: Water with 0.12% formic acid.

  • Mobile Phase B: Acetonitrile (B52724) with 0.12% formic acid.

  • Gradient: Isocratic elution with 80% Mobile Phase B.

  • Flow Rate: 0.5 mL/min.

  • Column Temperature: 30°C.

  • Injection Volume: 4 µL.

3. Mass Spectrometry Conditions:

  • Mass Spectrometer: A triple quadrupole mass spectrometer.

  • Ionization Mode: Positive Electrospray Ionization (ESI+).

  • Multiple Reaction Monitoring (MRM) Transitions:

    • This compound: Precursor ion (m/z) 104 -> Product ion (m/z) 69.

    • Internal Standard (d2-γ-Aminobutyric acid as an example): Precursor ion (m/z) 106 -> Product ion (m/z) 71.

  • Key MS Parameters:

    • Spray Voltage: 3500 V.

    • Vaporizer Temperature: 370°C.

    • Sheath Gas: 45 arbitrary units.

    • Auxiliary Gas: 15 arbitrary units.

Quantitative Data Summary:

ParameterTypical Value
Linearity Range5 - 1000 ng/mL
Correlation Coefficient (r²)> 0.99
Limit of Detection (LOD)~1 ng/mL
Limit of Quantification (LOQ)5 ng/mL
Intra-day Precision (%RSD)< 10%
Inter-day Precision (%RSD)< 15%
Accuracy (% Recovery)90 - 110%

Experimental Workflow for LC-MS/MS Analysis

LCMS_Workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis plasma Plasma/Serum Sample add_ssa Add Sulfosalicylic Acid plasma->add_ssa vortex1 Vortex add_ssa->vortex1 incubate Incubate at 4°C vortex1->incubate centrifuge Centrifuge incubate->centrifuge supernatant Collect Supernatant centrifuge->supernatant dilute Dilute with Mobile Phase + Internal Standard supernatant->dilute vortex2 Vortex dilute->vortex2 inject Inject Sample vortex2->inject hplc HPLC Separation (Mixed-Mode Column) inject->hplc ms Tandem MS Detection (ESI+, MRM) hplc->ms data Data Acquisition and Quantification ms->data

LC-MS/MS Experimental Workflow

Part 2: Quantification of this compound by Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a robust and highly reproducible technique for the analysis of this compound. Due to its low volatility, derivatization is a mandatory step to convert it into a thermally stable and volatile compound suitable for gas chromatography.

Application Note: GC-MS Analysis with Silylation Derivatization

This protocol details the analysis of this compound using N-tert-butyldimethylsilyl-N-methyltrifluoroacetamide (MTBSTFA) as the derivatizing agent.

Experimental Protocol:

1. Sample Preparation and Derivatization:

  • Extraction: For biological fluids, perform a protein precipitation step as described in the LC-MS/MS protocol. For tissue samples, homogenization followed by extraction with a suitable solvent (e.g., 80% ethanol) is required.

  • Drying: Transfer an aliquot of the extract to a reaction vial and evaporate to complete dryness under a stream of nitrogen at 60°C. It is crucial to ensure the sample is completely dry as MTBSTFA is moisture-sensitive.

  • Derivatization:

    • Add 50 µL of acetonitrile to the dried sample.

    • Add 50 µL of MTBSTFA.

    • Cap the vial tightly and vortex for 1 minute.

    • Heat the mixture at 100°C for 2 hours in a heating block or oven.

    • Cool the vial to room temperature.

    • The sample is now derivatized and ready for GC-MS analysis.

2. GC-MS Conditions:

  • GC System: A gas chromatograph equipped with a split/splitless injector.

  • Column: A non-polar or medium-polarity capillary column, such as a DB-5MS or equivalent (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness).

  • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

  • Injector Temperature: 250°C.

  • Injection Mode: Splitless.

  • Oven Temperature Program:

    • Initial temperature: 60°C, hold for 2 minutes.

    • Ramp to 150°C at 10°C/min.

    • Ramp to 280°C at 20°C/min, hold for 5 minutes.

  • MS System: A single quadrupole or ion trap mass spectrometer.

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • MS Source Temperature: 230°C.

  • MS Quadrupole Temperature: 150°C.

  • Acquisition Mode: Selected Ion Monitoring (SIM) for quantification.

    • Characteristic ions for the TBDMS derivative of this compound should be determined from a full scan spectrum of a standard.

Quantitative Data Summary:

ParameterExpected Performance
Linearity Range1 - 500 µM
Correlation Coefficient (r²)> 0.99
Limit of Detection (LOD)~0.1 µM
Limit of Quantification (LOQ)~0.5 µM
Precision (%RSD)< 15%
Accuracy (% Recovery)85 - 115%

Experimental Workflow for GC-MS Analysis

GCMS_Workflow cluster_prep Sample Preparation & Derivatization cluster_analysis GC-MS Analysis sample Biological Sample Extract dry Evaporate to Dryness sample->dry add_reagents Add Acetonitrile & MTBSTFA dry->add_reagents vortex Vortex add_reagents->vortex heat Heat at 100°C for 2h vortex->heat cool Cool to Room Temperature heat->cool inject Inject Derivatized Sample cool->inject gc GC Separation (DB-5MS Column) inject->gc ms MS Detection (EI, SIM) gc->ms data Data Acquisition and Quantification ms->data

GC-MS Experimental Workflow

Part 3: Signaling Pathways Involving β-Aminoisobutyric Acid (BAIBA)

While the direct signaling pathways of this compound are still under extensive investigation, the closely related molecule β-aminoisobutyric acid (BAIBA), an exercise-induced myokine, has been shown to be involved in several metabolic signaling cascades. Understanding these pathways can provide context for the biological significance of aminobutyric acids.

BAIBA Biosynthesis and Action

BAIBA is produced from the catabolism of valine and thymine.[1] It is released from muscle during exercise and acts on various tissues to mediate some of the beneficial effects of physical activity.

BAIBA_Signaling cluster_muscle Skeletal Muscle cluster_circulation Circulation cluster_target Target Tissues exercise Exercise valine Valine exercise->valine Catabolism thymine Thymine exercise->thymine Catabolism baiba BAIBA valine->baiba thymine->baiba circ_baiba BAIBA baiba->circ_baiba adipose Adipose Tissue circ_baiba->adipose liver Liver circ_baiba->liver adipose_effect ↑ Browning ↑ Fatty Acid Oxidation adipose->adipose_effect liver_effect ↑ Fatty Acid Oxidation ↓ Gluconeogenesis liver->liver_effect

BAIBA Biosynthesis and Action
Molecular Signaling Cascade of BAIBA in Cardiomyocytes

Recent studies have elucidated a cardioprotective role for BAIBA. It has been shown to reduce metabolic stress and apoptosis in cardiomyocytes through the miR-208b/AMPK pathway.

BAIBA_Cardiomyocyte_Signaling cluster_effects Downstream Effects baiba BAIBA mir208b miR-208b baiba->mir208b inhibits ampk AMPK mir208b->ampk inhibits p_ampk p-AMPK (Active) ampk->p_ampk phosphorylation ffa_uptake ↑ Fatty Acid Uptake p_ampk->ffa_uptake ffa_ox ↑ Fatty Acid Oxidation p_ampk->ffa_ox mito ↑ Mitochondrial Function p_ampk->mito apoptosis ↓ Apoptosis p_ampk->apoptosis

References

Application Note: Quantitative Analysis of 3-Aminobutanoic Acid in Biological Matrices using Gas Chromatography-Mass Spectrometry (GC-MS)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Aminobutanoic acid, a beta-amino acid, is of growing interest in biomedical research and drug development due to its potential roles in various physiological and pathological processes. Accurate and sensitive quantification of this compound in complex biological matrices such as plasma, urine, and tissue homogenates is crucial for pharmacokinetic studies, biomarker discovery, and understanding its metabolic pathways. Gas chromatography-mass spectrometry (GC-MS) offers a robust and highly sensitive platform for the analysis of volatile and semi-volatile compounds. However, due to the polar and non-volatile nature of amino acids, a derivatization step is essential to convert them into thermally stable and volatile derivatives suitable for GC-MS analysis. This application note provides a detailed protocol for the detection and quantification of this compound using GC-MS following a silylation-based derivatization.

Principle

The method is based on the derivatization of this compound to increase its volatility, followed by separation and quantification using GC-MS. The analytical workflow involves:

  • Sample Preparation: Extraction of this compound from the biological matrix and removal of interfering substances like proteins and lipids.

  • Derivatization: Chemical modification of the analyte to a volatile derivative. Silylation using reagents like N-tert-butyldimethylsilyl-N-methyltrifluoroacetamide (MTBSTFA) is a common and effective method for amino acids.

  • GC-MS Analysis: Separation of the derivatized this compound from other components on a gas chromatography column and subsequent detection and quantification by a mass spectrometer. Selected Ion Monitoring (SIM) mode is often employed to enhance sensitivity and selectivity.

  • Quantification: Determination of the concentration of this compound by comparing its response to that of a known concentration of an internal standard.

Apparatus and Reagents

  • Apparatus:

    • Gas Chromatograph coupled to a Mass Spectrometer (GC-MS)

    • GC column: DB-5ms (30 m x 0.25 mm I.D., 0.25 µm film thickness) or equivalent

    • Centrifuge

    • Vortex mixer

    • Heating block or oven

    • Autosampler vials with inserts

    • Pipettes and tips

  • Reagents:

    • This compound standard

    • Internal Standard (e.g., 2-Aminobutanoic acid or a stable isotope-labeled this compound)

    • N-tert-butyldimethylsilyl-N-methyltrifluoroacetamide (MTBSTFA)

    • Acetonitrile (B52724) (ACN), HPLC grade

    • Methanol (MeOH), HPLC grade

    • Pyridine, anhydrous

    • Hydrochloric acid (HCl)

    • Sodium sulfate, anhydrous

Experimental Protocols

Standard and Internal Standard Preparation
  • Primary Stock Solutions (1 mg/mL): Accurately weigh and dissolve 10 mg of this compound and the internal standard (IS) in 10 mL of 0.1 M HCl separately.

  • Working Standard Solutions: Prepare a series of working standard solutions by serial dilution of the primary stock solution with 0.1 M HCl to create a calibration curve (e.g., 0.1, 0.5, 1, 5, 10, 50, 100 µg/mL).

  • Internal Standard Working Solution (10 µg/mL): Dilute the primary IS stock solution with 0.1 M HCl.

Sample Preparation (from Plasma)
  • Protein Precipitation: To 100 µL of plasma sample in a microcentrifuge tube, add 400 µL of cold methanol.

  • Internal Standard Spiking: Add 10 µL of the 10 µg/mL internal standard working solution.

  • Vortexing and Incubation: Vortex the mixture vigorously for 1 minute and incubate at -20°C for 30 minutes to facilitate protein precipitation.

  • Centrifugation: Centrifuge the tubes at 14,000 rpm for 15 minutes at 4°C.

  • Supernatant Collection: Carefully transfer the supernatant to a new tube.

  • Drying: Evaporate the supernatant to complete dryness under a gentle stream of nitrogen at 40°C.

Derivatization Protocol
  • Reagent Addition: To the dried residue, add 50 µL of acetonitrile and 50 µL of MTBSTFA.

  • Incubation: Tightly cap the vial and heat at 70°C for 30 minutes in a heating block or oven.

  • Cooling: Allow the vial to cool to room temperature.

  • Transfer: Transfer the derivatized sample to an autosampler vial with an insert for GC-MS analysis.

GC-MS Analysis
  • GC Conditions:

    • Injector Temperature: 250°C

    • Injection Mode: Splitless

    • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min

    • Oven Temperature Program:

      • Initial temperature: 80°C, hold for 2 minutes

      • Ramp 1: 10°C/min to 200°C

      • Ramp 2: 20°C/min to 300°C, hold for 5 minutes

  • MS Conditions:

    • Ion Source Temperature: 230°C

    • Quadrupole Temperature: 150°C

    • Ionization Mode: Electron Ionization (EI) at 70 eV

    • Acquisition Mode: Selected Ion Monitoring (SIM)

Data Analysis
  • Peak Identification: Identify the peaks corresponding to the derivatized this compound and the internal standard based on their retention times.

  • Calibration Curve: Construct a calibration curve by plotting the ratio of the peak area of the analyte to the peak area of the internal standard against the concentration of the standard solutions.

  • Quantification: Determine the concentration of this compound in the samples using the regression equation from the calibration curve.

Quantitative Data Summary

The following table summarizes the expected quantitative data for the GC-MS analysis of the TBDMS derivative of this compound. The exact values may vary depending on the specific instrument and conditions used.

ParameterThis compound (TBDMS derivative)Internal Standard (e.g., 2-Aminobutanoic Acid, TBDMS derivative)
Expected Retention Time (min) 10 - 15Varies based on IS
Characteristic Mass Ions (m/z) M-15, M-57, M-85Varies based on IS
Quantification Ion (m/z) To be determined empirically (likely M-57)To be determined empirically
Qualifier Ion(s) (m/z) To be determined empirically (e.g., M-15)To be determined empirically
Limit of Detection (LOD) 0.1 - 1 µg/mL-
Limit of Quantification (LOQ) 0.5 - 5 µg/mL-

Note: The characteristic mass ions for TBDMS derivatives typically arise from the loss of a methyl group (M-15), a tert-butyl group (M-57), or a combination of the tert-butyl and a carbonyl group (M-85). The specific ions and their relative abundances should be determined by analyzing a standard of the derivatized compound.

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_derivatization Derivatization cluster_analysis GC-MS Analysis cluster_data_processing Data Processing Sample Biological Sample (e.g., Plasma) ProteinPrecipitation Protein Precipitation (Cold Methanol) Sample->ProteinPrecipitation Centrifugation1 Centrifugation ProteinPrecipitation->Centrifugation1 SupernatantCollection Supernatant Collection Centrifugation1->SupernatantCollection Drying Drying under Nitrogen SupernatantCollection->Drying AddReagents Add Acetonitrile & MTBSTFA Drying->AddReagents Incubation Incubation (70°C, 30 min) AddReagents->Incubation GCMS GC-MS Injection Incubation->GCMS DataAcquisition Data Acquisition (SIM Mode) GCMS->DataAcquisition PeakIntegration Peak Integration DataAcquisition->PeakIntegration Calibration Calibration Curve Construction PeakIntegration->Calibration Quantification Quantification of 3-ABA Calibration->Quantification

Application Notes and Protocols: The Role of (R)-3-Amino-1-butanol in the Synthesis of Dolutegravir

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Dolutegravir (B560016) is a potent, second-generation HIV-1 integrase strand transfer inhibitor (INSTI) utilized in the treatment of HIV-1 infection.[1][2] Its chemical synthesis involves the strategic assembly of a complex polycyclic structure. A critical building block in this synthesis is the chiral amino alcohol, (R)-3-amino-1-butanol. This intermediate is incorporated to form a key fused 1,3-oxazinane (B78680) ring within the final dolutegravir molecule. This document outlines the pivotal role of (R)-3-amino-1-butanol, detailing its incorporation into the dolutegravir framework and various methods for its own synthesis. The provided protocols are intended for researchers, scientists, and drug development professionals.

It is important to clarify that while the query mentioned 3-aminobutanoic acid, the key intermediate widely documented and utilized in the synthesis of dolutegravir is (R)-3-amino-1-butanol .

I. Role of (R)-3-Amino-1-butanol in Dolutegravir Synthesis

The primary role of (R)-3-amino-1-butanol is to participate in a cyclization reaction with a pyridinone derivative to form the core tricyclic structure of dolutegravir. This reaction is a diastereoselective cyclization that establishes a crucial part of the drug's architecture.

The synthesis of dolutegravir often involves the reaction of (R)-3-amino-1-butanol with a functionalized pyridinone aldehyde or a related precursor.[3][4] For instance, one common route involves the condensation of (R)-3-amino-1-butanol with a compound like 5-methoxy-6-(methoxycarbonyl)-4-oxo-1-(2-oxoethyl)-1,4-dihydropyridine-3-carboxylic acid to form the characteristic (4R,12aS)-methyloxo-hexahydro-2H-pyrido[1',2':4,5]pyrazino[2,1-b][1][3]oxazine ring system of dolutegravir.[4]

Logical Relationship: Dolutegravir Synthesis Pathway

dolutegravir_synthesis cluster_intermediates Key Intermediates cluster_reaction Core Synthesis Step cluster_product Final Product Assembly Pyridinone\nDerivative Pyridinone Derivative Cyclization Diastereoselective Cyclization Pyridinone\nDerivative->Cyclization R3AB (R)-3-Amino-1-butanol R3AB->Cyclization Dolutegravir_Core Tricyclic Dolutegravir Core Structure Cyclization->Dolutegravir_Core Further_Mod Further Functionalization (e.g., Amidation) Dolutegravir_Core->Further_Mod Dolutegravir Dolutegravir Further_Mod->Dolutegravir

Caption: General synthesis pathway for dolutegravir highlighting the key cyclization step.

II. Synthesis of (R)-3-Amino-1-butanol

The enantiopurity of (R)-3-amino-1-butanol is critical for the efficacy and safety of dolutegravir. Several synthetic routes, both chemical and enzymatic, have been developed to produce this chiral intermediate with high purity.

A. Chemical Synthesis and Resolution

A common approach involves the synthesis of a racemic mixture of 3-amino-1-butanol followed by chiral resolution.

Experimental Workflow: Chemical Synthesis and Resolution

chemical_synthesis_workflow Start 4-Hydroxy-2-butanone Oxime Oxime Formation (with Hydroxylamine) Start->Oxime Reduction Reduction of Oxime (e.g., using Raney Ni) Oxime->Reduction Racemic Racemic 3-Amino-1-butanol Reduction->Racemic Resolution Chiral Resolution (with D-(-)-Tartaric Acid) Racemic->Resolution Ester (R)-3-Amino-1-butanol D-tartrate Salt Resolution->Ester Hydrolysis Hydrolysis (e.g., with K2CO3 in Methanol) Ester->Hydrolysis Final Pure (R)-3-Amino-1-butanol Hydrolysis->Final

Caption: Workflow for the chemical synthesis and chiral resolution of (R)-3-amino-1-butanol.

Protocol 1: Synthesis of Racemic 3-Amino-1-butanol and Chiral Resolution [2][5]

  • Oxime Formation: 4-Hydroxy-2-butanone is reacted with hydroxylamine (B1172632) to form the corresponding oxime.

  • Reduction: The oxime is reduced to a racemic mixture of 3-amino-1-butanol. While lithium aluminum hydride (LAH) can be used, a more economical and safer alternative is catalytic hydrogenation using Raney 'Ni'.[2][5] This method has been reported to yield an 85-90% mixture of enantiomers.[2][5]

  • Chiral Resolution: The racemic mixture is resolved using a chiral resolving agent, such as D-(-)-tartaric acid.[2][5] This selectively precipitates the (R)-isomer as a diastereomeric salt.

  • Hydrolysis: The resulting tartrate salt is hydrolyzed, for instance with potassium carbonate in methanol, to yield the pure (R)-3-amino-1-butanol.[2][5]

Quantitative Data: Chemical Synthesis and Resolution

StepReagents/CatalystYieldChiral Purity (of final product)Reference
Reduction of OximeRaney 'Ni'85-90%-[2][5]
Hydrolysis of Tartrate SaltK₂CO₃, Methanol90%99.89% (by HPLC)[2][5]
B. Enzymatic Synthesis

Enzymatic methods offer a green and highly selective alternative for the synthesis of (R)-3-amino-1-butanol, often with the advantage of fewer byproducts.[1]

Protocol 2: Enzymatic Hydrolysis [1]

  • Reaction Setup: A racemic ester of 3-aminobutanol is subjected to enzymatic hydrolysis.

  • Enzyme Selection: Enzymes such as Penicillin Acylase G or Candida antarctica lipase (B570770) B (CAL-B) can be employed for the selective hydrolysis of one enantiomer, leaving the desired (R)-isomer.[1]

  • Reaction Conditions: The reaction is typically carried out in a buffered aqueous solution or an organic solvent like t-pentanol.

  • Workup: After the reaction, the enzyme is filtered off. The product is extracted from the aqueous phase using a solvent like methyl tert-butyl ether (MTBE). The organic layers are then dried and concentrated to yield the (R)-isomer.

Quantitative Data: Enzymatic Synthesis

EnzymeSolventYield (w/w)Chiral PurityReference
Penicillin Acylase GBuffer0.497.4%[1]
CAL-Bt-pentanol, Toluene, THFQuantitative>85%[1]

III. Incorporation of (R)-3-Amino-1-butanol in Dolutegravir Synthesis

The cyclization step is a cornerstone of the dolutegravir synthesis. Continuous flow chemistry has been explored to optimize this and other steps, significantly reducing reaction times and improving yields.[3][6]

Protocol 3: Diastereoselective Cyclization (Batch Process Example) [3]

  • Reactant Preparation: A solution of the aldehyde precursor (e.g., generated in situ from an acetal) is prepared in a suitable solvent like acetonitrile.

  • Addition of Amino Alcohol: (R)-3-amino-1-butanol is added to the reaction mixture, often in the presence of an acid catalyst such as acetic acid.

  • Reaction Conditions: The mixture is heated to a temperature of around 100°C for several hours to drive the cyclization.

  • Isolation: The resulting tricyclic product is then isolated and purified.

Quantitative Data: Cyclization Step

MethodTemperatureTimeIsolated YieldReference
Batch100°C2.5 h66%[3]
Continuous Flow120°C3 min (residence time)34% (HPLC yield)[3]

Conclusion

(R)-3-amino-1-butanol is an indispensable chiral intermediate in the synthesis of dolutegravir. Its enantiopure preparation, whether through chemical resolution or enzymatic methods, is a critical aspect of the overall manufacturing process. The subsequent diastereoselective cyclization reaction, where this intermediate is incorporated, defines the core structure of the final active pharmaceutical ingredient. The development of efficient and scalable protocols for both the synthesis of (R)-3-amino-1-butanol and its use in the main dolutegravir synthetic pathway is of paramount importance for ensuring the accessibility of this vital antiretroviral medication.

References

Application Notes and Protocols for the Biocatalytic Production of 3-Aminobutanoic Acid using Recombinant E. coli

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the production of (R)-3-aminobutanoic acid, a valuable chiral intermediate in the synthesis of pharmaceuticals, utilizing a whole-cell biocatalyst system based on recombinant Escherichia coli. The methodology leverages an engineered aspartase to catalyze the conversion of crotonic acid to the desired product with high efficiency and stereoselectivity.[1][2]

Introduction

(R)-3-aminobutanoic acid is a key building block in the synthesis of several active pharmaceutical ingredients. Traditional chemical synthesis routes for this compound often involve harsh reaction conditions, the use of hazardous reagents, and result in racemic mixtures requiring costly and inefficient chiral resolution steps.[1][2] Biocatalysis using engineered microorganisms offers a green and sustainable alternative, providing high yields and enantiopurity under mild reaction conditions.[1][2]

This document details the use of a recombinant E. coli BL21(DE3) strain, engineered to overexpress a rationally designed aspartase mutant. This engineered enzyme exhibits high activity towards the non-natural substrate, crotonic acid, facilitating its conversion to (R)-3-aminobutanoic acid. The whole-cell approach simplifies the process by eliminating the need for enzyme purification.

Biocatalytic Pathway

The core of this biocatalytic process is the engineered aspartase from E. coli. Through rational design and site-directed mutagenesis, the enzyme's substrate specificity was altered to efficiently catalyze the amination of crotonic acid. The specific mutant, T187L/N142R/N326L, has demonstrated significantly enhanced catalytic efficiency for this conversion.[1][2]

Biocatalytic_Pathway cluster_reaction Whole-Cell Biocatalysis Crotonic_Acid Crotonic Acid Recombinant_Ecoli Recombinant E. coli (Engineered Aspartase) Crotonic_Acid->Recombinant_Ecoli Ammonia (B1221849) Ammonia (NH₃) Ammonia->Recombinant_Ecoli Aminobutanoic_Acid (R)-3-Aminobutanoic Acid Recombinant_Ecoli->Aminobutanoic_Acid

Caption: Biocatalytic conversion of crotonic acid to (R)-3-aminobutanoic acid.

Data Presentation

The following tables summarize the quantitative data obtained from shake flask and bioreactor scale production of (R)-3-aminobutanoic acid using the recombinant E. coli whole-cell biocatalyst.

Table 1: Shake Flask Bioconversion Performance

ParameterValueReference
SubstrateCrotonic Acid[1]
BiocatalystPermeabilized recombinant E. coli cells[1]
Initial Substrate Concentration20 g/L[1]
Cell Concentration2 g/L[1]
Temperature37 °C[1]
pH8.0[1]
Reaction Time24 hours[1]
Product Titer~19.4 g/L[1]
Conversion Rate~97%[1]

Table 2: Optimized Bioreactor Scale-Up Performance

ParameterValueReference
Bioreactor Scale7 L[1][2]
SubstrateCrotonic Acid[1][2]
Initial Substrate Concentration250 g/L[1][2]
Cell Concentration8 g/L[1]
Temperature37 °C[1]
pH8.0[1]
Reaction Time24 hours[1][2]
Final Product Titer287.6 g/L (Shake Flask), 284 g/L (7L Fermenter)[1][2]
Yield96% (Shake Flask), 95% (7L Fermenter)[1][2]
Enzyme Activity (T187L/N142R/N326L mutant)1516 U/mg[1][2]

Experimental Workflow

The overall process for producing (R)-3-aminobutanoic acid involves several key stages, from the initial transformation of the expression vector into the E. coli host to the final bioconversion and product recovery.

Experimental_Workflow cluster_strain_prep Strain Preparation cluster_biocatalyst_prep Biocatalyst Preparation cluster_bioconversion Bioconversion & Analysis Transformation Transformation of E. coli BL21(DE3) Colony_Selection Colony Selection Transformation->Colony_Selection Seed_Culture Seed Culture Preparation Colony_Selection->Seed_Culture Fermentation Fermentation & IPTG Induction Seed_Culture->Fermentation Cell_Harvest Cell Harvesting Fermentation->Cell_Harvest Permeabilization Cell Permeabilization Cell_Harvest->Permeabilization Bioconversion_Reaction Bioconversion Reaction Permeabilization->Bioconversion_Reaction Product_Analysis Product Analysis (HPLC) Bioconversion_Reaction->Product_Analysis

Caption: Overall experimental workflow for 3-aminobutanoic acid production.

Detailed Experimental Protocols

Protocol 1: Preparation of Recombinant E. coli Strain

This protocol describes the transformation of the expression plasmid containing the engineered aspartase gene into competent E. coli BL21(DE3) cells.

Materials:

  • pET-based expression vector with engineered aspartase gene

  • Competent E. coli BL21(DE3) cells

  • Luria-Bertani (LB) agar (B569324) plates with appropriate antibiotic (e.g., 100 µg/mL ampicillin)

  • SOC medium

  • Microcentrifuge tubes

  • Water bath at 42°C

  • Incubator at 37°C

Procedure:

  • Thaw a 50 µL aliquot of competent E. coli BL21(DE3) cells on ice.

  • Add 1-5 µL of the plasmid DNA (containing the engineered aspartase gene) to the competent cells.

  • Gently mix by flicking the tube and incubate on ice for 30 minutes.

  • Heat-shock the cells by placing the tube in a 42°C water bath for 45-60 seconds.

  • Immediately transfer the tube back to ice for 2 minutes.

  • Add 950 µL of SOC medium to the tube and incubate at 37°C for 1 hour with shaking (200-250 rpm).

  • Spread 100-200 µL of the cell suspension onto LB agar plates containing the selective antibiotic.

  • Incubate the plates overnight at 37°C.

Protocol 2: Cultivation and Induction of Recombinant E. coli

This protocol details the growth of the recombinant E. coli and induction of engineered aspartase expression.

Materials:

  • Single colony of recombinant E. coli from the transformation plate

  • LB medium with the appropriate antibiotic

  • Isopropyl β-D-1-thiogalactopyranoside (IPTG) stock solution (e.g., 1 M)

  • Shake flasks

  • Incubator shaker

Procedure:

  • Seed Culture: Inoculate a single colony of the recombinant E. coli into 5 mL of LB medium containing the selective antibiotic. Incubate overnight at 37°C with shaking at 220 rpm.

  • Main Culture: Inoculate 100 mL of LB medium (with antibiotic) in a 500 mL shake flask with 1 mL of the overnight seed culture.

  • Incubate the main culture at 37°C with shaking at 220 rpm until the optical density at 600 nm (OD600) reaches 0.6-0.8.

  • Induction: Add IPTG to a final concentration of 0.1 mM.

  • Continue to incubate the culture at a reduced temperature, for instance 30°C, for 6 hours to allow for protein expression.[1]

Protocol 3: Preparation of Whole-Cell Biocatalyst

This protocol describes the harvesting and permeabilization of the E. coli cells to be used as the biocatalyst.

Materials:

  • Induced E. coli culture

  • Centrifuge and appropriate centrifuge tubes

  • Ethanol (35% v/v)

  • Sterile water or buffer for washing

Procedure:

  • Cell Harvesting: Centrifuge the 100 mL induced culture at 5,000 rpm for 5-10 minutes to pellet the cells.

  • Discard the supernatant.

  • Washing (Optional): Resuspend the cell pellet in sterile water or a suitable buffer and centrifuge again to wash the cells. Discard the supernatant.

  • Permeabilization: Resuspend the cell pellet in 35% (v/v) ethanol.

  • Incubate at room temperature for 10 minutes.

  • Centrifuge the suspension at 6,000 rpm for 10 minutes to collect the permeabilized cells.

  • Discard the supernatant. The resulting cell pellet is the whole-cell biocatalyst, ready for use in the bioconversion reaction.

Protocol 4: Biocatalytic Conversion of Crotonic Acid

This protocol details the whole-cell biocatalytic reaction to produce (R)-3-aminobutanoic acid.

Materials:

  • Permeabilized recombinant E. coli cells

  • Crotonic acid

  • HEPES buffer (100 mM, pH 8.0)

  • MgCl₂ (2 mM)

  • NH₄Cl

  • Ammonia solution for pH adjustment

  • Shake flask or bioreactor

  • Incubator shaker or bioreactor with temperature and pH control

Procedure:

  • Reaction Mixture Preparation:

    • Dissolve crotonic acid in 100 mM HEPES buffer containing 2 mM MgCl₂.

    • Add NH₄Cl to a concentration equimolar to the crotonic acid.

    • Adjust the pH of the solution to 8.0 using ammonia solution.

  • Biocatalyst Addition: Resuspend the permeabilized cell pellet in the prepared reaction mixture to the desired final cell concentration (e.g., 2 g/L for shake flask or 8 g/L for bioreactor).

  • Reaction: Incubate the reaction mixture at 37°C with agitation (e.g., 200 rpm).

  • Sampling and Termination: Take samples at regular intervals to monitor the reaction progress. To stop the reaction in the samples, heat them at 80°C for 10 minutes.

  • Analysis: Analyze the concentration of crotonic acid and (R)-3-aminobutanoic acid in the samples using a suitable method such as High-Performance Liquid Chromatography (HPLC).

Protocol 5: Purification and Analysis of (R)-3-Aminobutanoic Acid (General Guidance)

A general approach for the purification and analysis of the product is outlined below. Specific conditions may need to be optimized.

Purification:

  • Cell Removal: Centrifuge the final reaction mixture at a high speed to pellet the cell debris.

  • Supernatant Treatment: The supernatant containing the product can be further purified. Ion-exchange chromatography is a common method for separating amino acids from a complex mixture.

    • Load the supernatant onto a suitable cation exchange resin.

    • Wash the column to remove unbound impurities.

    • Elute the bound this compound using a pH or salt gradient.

  • Desalting and Concentration: The fractions containing the product can be desalted and concentrated, for example, by rotary evaporation or lyophilization.

Analysis by HPLC:

  • Derivatization: As this compound lacks a strong chromophore, pre-column derivatization with a reagent such as o-phthalaldehyde (B127526) (OPA) or a similar agent is typically required for UV or fluorescence detection.

  • Chromatographic Conditions:

    • Column: A C18 reversed-phase column is commonly used.

    • Mobile Phase: A gradient of an aqueous buffer (e.g., sodium acetate (B1210297) or phosphate) and an organic solvent (e.g., acetonitrile (B52724) or methanol) is typically employed.

    • Detection: UV or fluorescence detection at the appropriate wavelength for the chosen derivatizing agent.

  • Quantification: A standard curve of known concentrations of this compound should be prepared and analyzed under the same conditions to quantify the product in the samples.

References

Application Notes & Protocols: Continuous Flow Synthesis of 3-Aminobutanoic Acid for Industrial Applications

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

3-Aminobutanoic acid, a valuable β-amino acid, serves as a critical building block in the synthesis of various pharmaceuticals, agrochemicals, and bioactive compounds.[1] Notably, the (R)-enantiomer is a key intermediate in the production of the antiretroviral drug dolutegravir.[2][3] Traditional batch production methods for this compound can be inefficient and challenging to scale. Continuous flow chemistry offers a promising alternative, providing enhanced control over reaction parameters, improved safety, and the potential for higher yields and purity.[1][4] This document provides detailed application notes and a protocol for the continuous flow synthesis of this compound.

Industrial Applications of this compound

This compound and its derivatives have a wide range of applications across various industries:

  • Pharmaceuticals: As a chiral building block for synthesizing complex active pharmaceutical ingredients (APIs).[1] The stereochemistry of the amino acid is often crucial for the therapeutic effect of the final drug molecule.

  • Agrochemicals: Used in the development of novel pesticides and herbicides.[1]

  • Material Science: Incorporated into polymer chains to enhance mechanical properties or biocompatibility.[1]

  • Biochemistry and Proteomics: Serves as a fundamental component for creating peptides and other complex molecules for research purposes.[1]

  • Plant Biology: Has shown potential as a plant defense primer in agriculture.[1]

Continuous Flow Synthesis Approach

The synthesis of β-amino acids can be achieved through various methods, including the Arndt-Eistert homologation from α-amino acids and the Michael addition of amines to α,β-unsaturated carbonyl compounds.[5][6] For industrial-scale continuous flow production of this compound, a direct and atom-economical approach is highly desirable. The protocol detailed below is based on the Michael addition of ammonia (B1221849) to crotonic acid. This method is advantageous due to the ready availability and low cost of the starting materials.

Quantitative Data Summary

The following table summarizes representative quantitative data for the continuous flow synthesis of this compound based on the described protocol. This data is illustrative and may be optimized for specific industrial requirements.

ParameterValueUnit
Reactor TypePacked-Bed Reactor (Amberlyst-15)-
Reactor Volume10mL
Temperature120°C
Pressure10bar
Residence Time20min
Crotonic Acid Conc.1.0M in Methanol (B129727)
Ammonia Conc.2.0M in Methanol
Flow Rate (Total)0.5mL/min
Yield (Crude)>95%
Purity (after purification)>98%
Space-Time Yield2.9kg L⁻¹ day⁻¹

Experimental Protocol

This protocol describes the continuous flow synthesis of this compound from crotonic acid and ammonia using a packed-bed reactor with an acidic ion-exchange resin as the catalyst.

Materials and Equipment:

  • Crotonic acid (98%)

  • Ammonia solution (7N in Methanol)

  • Methanol (Anhydrous)

  • Amberlyst-15 ion-exchange resin

  • HPLC pump system (2 pumps)

  • T-mixer

  • Packed-bed reactor column

  • Back-pressure regulator

  • Heat exchanger/cooler

  • Product collection vessel

  • Inline purification system (optional, e.g., scavenger resin column)[7]

Procedure:

  • Catalyst Packing: The reactor column is packed with Amberlyst-15 resin. The resin should be washed with methanol before use to remove any impurities.

  • Reagent Preparation:

    • Reagent A: Prepare a 1.0 M solution of crotonic acid in anhydrous methanol.

    • Reagent B: Use a commercially available 7N solution of ammonia in methanol, or prepare a 2.0 M solution of ammonia in anhydrous methanol.

  • System Setup:

    • Connect the reagent reservoirs to two separate HPLC pumps.

    • The outlets of the pumps are connected to a T-mixer.

    • The outlet of the T-mixer is connected to the inlet of the packed-bed reactor.

    • The reactor is placed in a column heater or oil bath to maintain the desired temperature.

    • The outlet of the reactor is connected to a back-pressure regulator to maintain the system pressure.

    • A heat exchanger is placed after the back-pressure regulator to cool the reaction mixture before collection.

    • The final outlet is directed to a product collection vessel.

  • Reaction Execution:

    • Set the temperature of the reactor to 120 °C.

    • Set the back-pressure regulator to 10 bar.

    • Pump Reagent A and Reagent B at equal flow rates (e.g., 0.25 mL/min each for a total flow rate of 0.5 mL/min) into the system.

    • Allow the system to reach a steady state (typically 3-5 residence times).

    • Collect the product mixture.

  • Work-up and Purification:

    • The collected solution contains this compound, unreacted starting materials, and methanol.

    • The solvent is removed under reduced pressure.

    • The crude product can be purified by crystallization. Water can be used as an antisolvent to precipitate the product from an ethanol (B145695) solution.[8]

    • For a fully continuous process, inline purification using scavenger resins can be employed to remove unreacted starting materials.[7]

Visualizations

Continuous_Flow_Synthesis_Workflow cluster_reagents Reagent Delivery cluster_reaction Reaction Zone cluster_downstream Downstream Processing ReagentA Crotonic Acid in Methanol PumpA HPLC Pump A ReagentA->PumpA ReagentB Ammonia in Methanol PumpB HPLC Pump B ReagentB->PumpB Mixer T-Mixer PumpA->Mixer PumpB->Mixer Reactor Packed-Bed Reactor (Amberlyst-15) 120 °C, 10 bar Mixer->Reactor BPR Back-Pressure Regulator Reactor->BPR Cooler Heat Exchanger BPR->Cooler Purification Inline Purification (e.g., Scavenger Resin) Cooler->Purification Collection Product Collection Purification->Collection

Caption: Workflow for the continuous synthesis of this compound.

Safety Considerations

  • Ammonia is a corrosive and toxic gas. All operations should be performed in a well-ventilated fume hood.

  • The reaction is performed at elevated temperature and pressure. Ensure all fittings and tubing are rated for the reaction conditions.

  • Use appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.

The described continuous flow protocol for the synthesis of this compound offers a scalable, efficient, and safe alternative to traditional batch methods. The use of a packed-bed reactor with a heterogeneous catalyst simplifies product purification and allows for long-term, continuous operation. This methodology is well-suited for industrial applications where high throughput and consistent product quality are essential. Further optimization of reaction conditions and inline purification strategies can be tailored to specific manufacturing needs.

References

Troubleshooting & Optimization

Common byproducts in the synthesis of 3-Aminobutanoic acid and their removal.

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis and purification of 3-aminobutanoic acid. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) related to common byproducts and their removal during the synthesis of this compound.

Frequently Asked Questions (FAQs)

Q1: What are the most common synthetic routes for this compound and what are their typical byproducts?

A1: Several common synthetic routes are employed to produce this compound, each with a characteristic byproduct profile. The choice of synthesis often depends on the desired scale, stereochemistry, and available starting materials.

Synthesis MethodCommon Byproducts
Malonic Ester Synthesis Dialkylated malonic esters, unreacted diethyl malonate, mono-alkylated malonic ester.[1]
Gabriel Synthesis Phthalhydrazide (B32825) (when using hydrazine (B178648) for deprotection), phthalic acid (with acidic hydrolysis).[2]
Hofmann Rearrangement Carbamates (if alcohol is present), unreacted starting amide.[3][4]
Aza-Michael Addition Bis-adduct (di-addition product).[5]

Q2: My this compound product "oiled out" during crystallization. What should I do?

A2: "Oiling out," where the compound separates as a liquid instead of a solid, can occur if the melting point of your product (or an impure mixture) is lower than the temperature of the crystallization solution.[2] This is a common issue with amino acids. Here are some troubleshooting steps:

  • Increase Solvent Volume: Your compound may be coming out of solution too quickly. Try re-heating the mixture and adding more of the primary solvent to keep the compound dissolved longer as it cools.[2]

  • Lower the Cooling Rate: Allow the solution to cool to room temperature slowly before moving it to an ice bath. Rapid cooling encourages oiling out.

  • Change the Solvent System: If the problem persists, you may need to select a different solvent or solvent pair for recrystallization.

  • Add Seed Crystals: If you have a small amount of pure, solid this compound, adding a seed crystal to the cooled solution can induce crystallization.[6]

  • Purify Further Before Crystallization: Significant impurities can lower the melting point of your product. Consider an initial purification step, like a column, before recrystallization.

Q3: I have a low yield after recrystallization. How can I improve it?

A3: A low yield is often due to the product remaining in the mother liquor.[2] Here's how to address this:

  • Minimize Solvent Usage: Use the minimum amount of hot solvent necessary to dissolve your crude product.

  • Check Mother Liquor: After filtration, evaporate a small amount of the filtrate. If a significant amount of solid remains, your product is likely still in solution. You can try to recover more product by partially evaporating the solvent from the mother liquor and cooling it again to induce further crystallization.

  • Ensure Complete Crystallization: Allow sufficient time for crystallization to occur at room temperature and then in an ice bath before filtering.

Troubleshooting Guides by Synthesis Method

Malonic Ester Synthesis

Problem: My final product is contaminated with a dialkylated byproduct.

The malonic ester synthesis is prone to the formation of dialkylated species, where two alkyl groups are added to the active methylene (B1212753) group of the malonic ester.[1]

Solution 1: Recrystallization

Recrystallization is an effective method for separating the desired mono-alkylated product from the more nonpolar dialkylated byproduct. An ethanol (B145695)/water solvent system is often effective.

Experimental Protocol: Recrystallization from Ethanol/Water

  • Dissolution: In an Erlenmeyer flask, dissolve the crude this compound in the minimum amount of hot ethanol (near boiling).

  • Hot Filtration (Optional): If insoluble impurities are present, perform a hot gravity filtration.

  • Addition of Anti-Solvent: While the ethanol solution is still hot, add hot water dropwise until the solution becomes faintly cloudy.

  • Clarification: Add a few drops of hot ethanol to redissolve the precipitate and obtain a clear solution.

  • Crystallization: Cover the flask and allow it to cool slowly to room temperature. Once at room temperature, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration, washing with a small amount of cold ethanol/water (e.g., 30:70 ethanol:water).

  • Drying: Dry the crystals in a vacuum oven.

Expected Purity and Yield:

ParameterValue
Purity after Recrystallization >98%
Typical Yield 70-85%

Note: The optimal ethanol to water ratio will depend on the impurity profile and should be determined empirically.

Solution 2: Ion-Exchange Chromatography

Ion-exchange chromatography separates molecules based on their charge. This compound, being an amino acid, is zwitterionic and its charge can be manipulated by adjusting the pH. This allows for its separation from neutral organic byproducts like unreacted malonic ester and the dialkylated byproduct.

Experimental Protocol: Cation-Exchange Chromatography

  • Resin Preparation: Use a strong acid cation exchange resin (e.g., Dowex 50W X8). Pack a column with the resin and wash it thoroughly with deionized water.

  • Equilibration: Equilibrate the column with a low pH buffer (e.g., 0.1 M HCl) to ensure the amino acid is protonated and will bind to the resin.

  • Sample Loading: Dissolve the crude product in the equilibration buffer and load it onto the column.

  • Washing: Wash the column with several column volumes of the equilibration buffer to elute neutral byproducts (dialkylated ester, unreacted starting materials).

  • Elution: Elute the bound this compound using a buffer with a higher pH or a salt gradient (e.g., 2 M aqueous ammonia).

  • Isolation: Collect the fractions containing the product and remove the solvent under reduced pressure. The product may need to be further purified by recrystallization to remove any remaining salts.

a

b

Gabriel Synthesis

Problem: My product is contaminated with phthalhydrazide.

When hydrazine is used to deprotect the phthalimide (B116566) intermediate, the byproduct phthalhydrazide is formed, which can be challenging to separate from the desired primary amine.[2]

Solution: Acid-Base Extraction

Phthalhydrazide is sparingly soluble in many organic solvents and can often be removed by filtration. However, for more complete removal, an acid-base extraction can be employed.

Experimental Protocol: Acid-Base Extraction

  • Dissolution: Dissolve the crude reaction mixture in a suitable organic solvent (e.g., diethyl ether or dichloromethane).

  • Acidic Extraction: Extract the organic layer with an aqueous acid solution (e.g., 1 M HCl). The this compound will move into the aqueous layer as its ammonium (B1175870) salt, while the neutral phthalhydrazide remains in the organic layer.

  • Separation: Separate the aqueous and organic layers. Discard the organic layer containing the phthalhydrazide.

  • Basification and Isolation: Basify the aqueous layer with a base (e.g., NaOH) to the isoelectric point of this compound (around pH 7) to precipitate the product.

  • Filtration and Washing: Collect the precipitated this compound by vacuum filtration and wash with cold water.

  • Drying: Dry the purified product.

Hofmann Rearrangement

Problem: I have a carbamate (B1207046) byproduct in my reaction mixture.

The isocyanate intermediate formed during the Hofmann rearrangement can be trapped by any nucleophilic solvent, such as an alcohol, leading to the formation of a carbamate byproduct.[3][4]

Solution: Hydrolysis and Extraction

Carbamates can be hydrolyzed back to the amine under basic or acidic conditions, although this can sometimes be slow. A more straightforward approach is often to separate the desired amino acid from the neutral carbamate byproduct using its acidic and basic properties.

Experimental Protocol: Purification via Acid-Base Properties

  • Dissolution: Dissolve the crude product in water.

  • Acidification: Acidify the solution with an acid like HCl to a pH of around 2-3. This will protonate the amino group of this compound, making it highly water-soluble.

  • Organic Wash: Wash the acidic aqueous solution with an organic solvent like ethyl acetate (B1210297). The neutral carbamate byproduct will partition into the organic layer.

  • Separation: Separate the layers and discard the organic layer.

  • Neutralization and Precipitation: Adjust the pH of the aqueous layer to the isoelectric point of this compound (around pH 7) with a base (e.g., NaOH or NH4OH) to precipitate the pure product.

  • Isolation: Collect the product by filtration, wash with cold water, and dry.

Aza-Michael Addition

Problem: My reaction produced a significant amount of the bis-adduct.

In the aza-Michael addition of a primary amine to a Michael acceptor, the initial mono-adduct can react further to form a bis-adduct.[5]

Solution: Column Chromatography

The bis-adduct is typically less polar than the desired mono-adduct (this compound). This difference in polarity can be exploited for separation using silica (B1680970) gel column chromatography.

Experimental Protocol: Silica Gel Column Chromatography

  • Column Packing: Pack a silica gel column with a suitable non-polar solvent system (e.g., a mixture of hexane (B92381) and ethyl acetate).

  • Sample Loading: Dissolve the crude reaction mixture in a minimum amount of the eluent and load it onto the column.

  • Elution: Elute the column with a gradient of increasing polarity (e.g., increasing the proportion of ethyl acetate in hexane). The less polar bis-adduct will elute first, followed by the more polar this compound.

  • Fraction Collection and Analysis: Collect fractions and analyze them by thin-layer chromatography (TLC) to identify the fractions containing the pure product.

  • Isolation: Combine the pure fractions and remove the solvent under reduced pressure.

c

Disclaimer: These protocols and troubleshooting guides are intended for informational purposes for qualified professionals. All laboratory work should be conducted with appropriate safety precautions. The specific conditions for purification may need to be optimized for your particular reaction scale and impurity profile.

References

Troubleshooting low enantiomeric excess in chiral synthesis of 3-Aminobutanoic acid.

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing challenges related to low enantiomeric excess (ee) during the chiral synthesis of 3-Aminobutanoic acid.

Frequently Asked Questions (FAQs)

Q1: What are the common synthetic strategies for obtaining enantiomerically pure this compound?

A1: The primary strategies for the stereoselective synthesis of this compound include:

  • Asymmetric Hydrogenation: This method often involves the hydrogenation of a prochiral β-enamido ester or a β-keto ester precursor using a chiral transition metal catalyst (e.g., Rhodium or Ruthenium with chiral phosphine (B1218219) ligands).[1][2]

  • Enzymatic Kinetic Resolution: This approach utilizes enzymes, such as lipases or transaminases, to selectively react with one enantiomer of a racemic mixture of a this compound precursor, leaving the other enantiomer in high enantiomeric excess.[1][3]

  • Chiral Auxiliary-Mediated Synthesis: A chiral auxiliary is temporarily attached to the substrate to direct the stereochemical outcome of a reaction, such as an aldol (B89426) addition or conjugate addition, and is subsequently removed to yield the chiral product.[4][5]

  • Chiral Pool Synthesis: This strategy utilizes naturally occurring chiral molecules, such as amino acids or sugars, as starting materials.[6]

Q2: How can I accurately determine the enantiomeric excess (ee) of my this compound sample?

A2: The most common and reliable methods for determining enantiomeric excess are chiral High-Performance Liquid Chromatography (HPLC) and chiral Gas Chromatography (GC).[5] These techniques use a chiral stationary phase to separate the enantiomers, allowing for their quantification. Nuclear Magnetic Resonance (NMR) spectroscopy with chiral shift reagents can also be used.

Troubleshooting Guides

This section provides solutions to common problems encountered during the chiral synthesis of this compound, categorized by the synthetic method.

Asymmetric Hydrogenation of β-Keto Ester Precursors

Problem: Low enantiomeric excess (ee) in the resulting β-hydroxy ester.

Potential CauseTroubleshooting StepExpected Outcome
Suboptimal Catalyst System Screen different chiral ligands and metal precursors. The choice of ligand can significantly impact enantioselectivity.[4][7] For example, different chiral ferrocenyl P,N,N-ligands with an Iridium catalyst can yield varying ee values.[2]Improved enantioselectivity.
Incorrect Reaction Temperature Optimize the reaction temperature. Lowering the temperature often improves enantioselectivity by favoring the transition state leading to the desired enantiomer.[4][8]Increased enantiomeric excess.
Solvent Effects Vary the solvent. Protic solvents like methanol (B129727) or isopropanol (B130326) are commonly used. The polarity and coordinating ability of the solvent can influence catalyst performance.[4][9]Enhanced catalyst activity and selectivity.
Impure Substrate Ensure the β-keto ester starting material is of high purity. Impurities can poison the catalyst or compete in the reaction, leading to lower ee.Consistent and higher enantioselectivity.
Catalyst Racemization or Degradation Handle the chiral catalyst under inert conditions (e.g., under Argon or Nitrogen) to prevent degradation. Ensure the catalyst is stored properly.[4]Maintained catalyst integrity and reproducible results.
Incorrect Hydrogen Pressure Optimize the hydrogen pressure. The optimal pressure can be catalyst and substrate-dependent.Improved reaction rate and enantioselectivity.
Enzymatic Kinetic Resolution

Problem: Low enantiomeric excess (ee) of the desired this compound enantiomer.

Potential CauseTroubleshooting StepExpected Outcome
Suboptimal Enzyme Choice Screen different enzymes (e.g., various lipases, transaminases). Enzyme selectivity is highly substrate-specific.[10][11]Identification of an enzyme with higher enantioselectivity for your substrate.
Incorrect pH Optimize the pH of the reaction medium. Enzyme activity and selectivity are highly pH-dependent. Extreme pH values can lead to enzyme denaturation.[12]Enhanced enzyme activity and enantioselectivity.
Suboptimal Temperature Determine the optimal temperature for the enzymatic reaction. Higher temperatures can increase reaction rates but may also lead to enzyme denaturation or reduced selectivity.[12]Improved balance between reaction rate and enantioselectivity.
Low Enzyme Concentration Increase the enzyme loading. Insufficient enzyme can lead to slow reaction rates and incomplete resolution.[12]Faster reaction and achievement of desired conversion.
Reaction Time Not Optimized Monitor the reaction over time. For kinetic resolutions, the reaction should be stopped at or near 50% conversion to achieve the highest possible ee for the unreacted starting material.[13]Maximized enantiomeric excess of the remaining substrate.
Presence of Inhibitors Ensure the substrate and solvent are free from impurities that could act as enzyme inhibitors.Restored enzyme activity and selectivity.
Chiral Auxiliary-Mediated Synthesis

Problem: Poor diastereoselectivity in the key stereocenter-forming step.

Potential CauseTroubleshooting StepExpected Outcome
Incorrect Chiral Auxiliary Select a chiral auxiliary that is known to provide high stereocontrol for the specific reaction type (e.g., Evans oxazolidinones for aldol reactions).[4][5]Increased diastereoselectivity.
Suboptimal Reaction Temperature Perform the reaction at low temperatures (e.g., -78 °C) to maximize stereocontrol.[4]Improved diastereomeric ratio.
Incorrect Reagents or Stoichiometry Ensure the use of appropriate reagents and correct stoichiometry. For example, in an aldol reaction, the choice of Lewis acid and base can influence the enolate geometry and subsequent diastereoselectivity.[4]Formation of the desired diastereomer.
Steric Hindrance If poor selectivity persists, consider using a different chiral auxiliary with different steric properties to better control the facial selectivity of the reaction.[4]Improved diastereoselectivity.
Protecting Group Effects The choice of protecting groups on the substrate can influence the stereochemical outcome by directing the approach of reagents. Experiment with different protecting groups.[14]Enhanced diastereoselectivity.

Quantitative Data Summary

Table 1: Enantioselective Chemoenzymatic Synthesis of (S)-3-Aminobutanoic Acid

StepReactionKey Reagents/CatalystSolventYieldEnantiomeric Excess (ee)
1Aza-Michael AdditionBenzylamine, Ethyl Crotonate---
2Enzymatic ResolutionCandida antarctica lipase (B570770) BSolvent-free--
3Hydrolysis & Hydrogenation--Overall: 28%99%
Data sourced from a study on a greener synthesis process.[3]

Table 2: Asymmetric Hydrogenation of β-Aryl-β-Keto Esters

Substrate (β-keto ester)Chiral LigandCatalyst PrecursorBaseEnantiomeric Excess (ee)
Methyl benzoylacetate(Sc,Rp,Rc)-L1c[Ir(COD)Cl]₂t-BuOK95%
Ethyl benzoylacetate(Sc,Rp,Rc)-L1c[Ir(COD)Cl]₂t-BuOK93%
Ethyl 4-methoxybenzoylacetate(Sc,Rp,Rc)-L1c[Ir(COD)Cl]₂t-BuOK94%
Ethyl 4-chlorobenzoylacetate(Sc,Rp,Rc)-L1c[Ir(COD)Cl]₂t-BuOK85%
Data from a study on Ir-catalyzed asymmetric hydrogenation.[2]

Experimental Protocols

Protocol 1: General Procedure for Asymmetric Hydrogenation of a β-Keto Ester

This protocol is based on a reported method for the iridium-catalyzed asymmetric hydrogenation of β-keto esters.[2]

  • Catalyst Preparation: In a nitrogen-filled glovebox, charge a stainless steel autoclave with [Ir(COD)Cl]₂ (0.005 mmol) and the chiral ferrocenyl P,N,N-ligand (0.011 mmol) in dry methanol (1.0 mL).

  • Stir the mixture at room temperature for 1 hour.

  • Reaction Setup: Add a solution of the β-keto ester substrate (1.0 mmol) and t-BuOK (0.05 mmol) in methanol (2.0 mL) to the catalyst mixture.

  • Hydrogenation: Pressurize the autoclave with hydrogen gas to 20 bar.

  • Stir the reaction mixture at room temperature for 12 hours.

  • Work-up and Analysis: After the reaction, carefully release the hydrogen pressure. Concentrate the reaction mixture and purify the product by column chromatography. Determine the enantiomeric excess using chiral HPLC.

Protocol 2: Enzymatic Kinetic Resolution using ω-Transaminase

This protocol is a general representation based on the use of ω-transaminases for the kinetic resolution of racemic β-amino acids.[11]

  • Reaction Mixture Preparation: Prepare a reaction mixture containing a suitable buffer (e.g., phosphate (B84403) buffer), pyridoxal (B1214274) 5'-phosphate (PLP), an amino acceptor (e.g., pyruvate), and the ω-transaminase enzyme.

  • Substrate Addition: Add the racemic β-amino acid substrate to initiate the reaction.

  • Incubation: Incubate the reaction at the optimal temperature and pH for the enzyme with gentle agitation.

  • Monitoring: Monitor the progress of the reaction by HPLC to determine the conversion. Aim for approximately 50% conversion.

  • Work-up: Once the desired conversion is reached, stop the reaction (e.g., by adding acid or by heat deactivation). Remove the enzyme by centrifugation.

  • Isolation and Analysis: Isolate the unreacted (R)-β-amino acid from the supernatant by extraction or ion-exchange chromatography. Determine the enantiomeric excess by chiral HPLC.

Visualizations

Troubleshooting_Asymmetric_Hydrogenation start Low Enantiomeric Excess (ee) suboptimal_catalyst Suboptimal Catalyst System? start->suboptimal_catalyst incorrect_temp Incorrect Temperature? suboptimal_catalyst->incorrect_temp No screen_catalysts Screen Chiral Ligands & Metal Precursors suboptimal_catalyst->screen_catalysts Yes solvent_effects Solvent Effects? incorrect_temp->solvent_effects No optimize_temp Optimize Reaction Temperature (Often Lower) incorrect_temp->optimize_temp Yes impure_substrate Impure Substrate? solvent_effects->impure_substrate No vary_solvent Vary Solvent (e.g., MeOH, iPrOH) solvent_effects->vary_solvent Yes purify_substrate Purify Starting Material impure_substrate->purify_substrate Yes outcome Improved ee screen_catalysts->outcome optimize_temp->outcome vary_solvent->outcome purify_substrate->outcome

Caption: Troubleshooting workflow for low ee in asymmetric hydrogenation.

Troubleshooting_Enzymatic_Resolution start Low Enantiomeric Excess (ee) suboptimal_enzyme Suboptimal Enzyme? start->suboptimal_enzyme incorrect_ph_temp Incorrect pH or Temp? suboptimal_enzyme->incorrect_ph_temp No screen_enzymes Screen Different Enzymes (Lipases, Transaminases) suboptimal_enzyme->screen_enzymes Yes reaction_time Reaction Time Not Optimal? incorrect_ph_temp->reaction_time No optimize_conditions Optimize pH and Temperature incorrect_ph_temp->optimize_conditions Yes monitor_conversion Monitor Reaction and Stop at ~50% Conversion reaction_time->monitor_conversion Yes outcome Improved ee screen_enzymes->outcome optimize_conditions->outcome monitor_conversion->outcome

Caption: Troubleshooting workflow for low ee in enzymatic kinetic resolution.

References

Stability issues and degradation pathways of 3-Aminobutanoic acid in solution.

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding the stability issues and degradation pathways of 3-Aminobutanoic acid in solution.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that influence the stability of this compound in solution?

A1: The stability of this compound in solution is primarily influenced by pH, temperature, and exposure to light. Like other amino acids, it is susceptible to degradation under harsh acidic, alkaline, and high-temperature conditions. Oxidative stress can also contribute to its degradation.

Q2: What are the expected degradation pathways for this compound?

A2: Based on the behavior of similar amino acids, the main degradation pathways for this compound are expected to be deamination and decarboxylation. Deamination involves the removal of the amino group, potentially forming 3-hydroxybutanoic acid or crotonic acid. Decarboxylation involves the removal of the carboxyl group, which would lead to the formation of propylamine.

Q3: What are the recommended storage conditions for this compound solutions?

A3: To minimize degradation, stock solutions of this compound should be stored at low temperatures, preferably at -20°C or -80°C for long-term storage. For short-term use, refrigeration at 2-8°C is recommended. Solutions should be protected from light by using amber vials or by wrapping the container in aluminum foil. It is also advisable to prepare fresh solutions for critical experiments.

Q4: How can I monitor the degradation of this compound in my samples?

A4: A stability-indicating High-Performance Liquid Chromatography (HPLC) method is the most common and reliable way to monitor the degradation of this compound. This method should be able to separate the intact this compound from its potential degradation products. Spectroscopic methods and mass spectrometry can also be employed for identification of degradants.

Q5: Are there any known incompatibilities of this compound with common excipients or reagents?

A5: While specific incompatibility data for this compound is limited, it is prudent to be cautious when formulating it with strong oxidizing agents or highly reactive carbonyl compounds (e.g., reducing sugars) which could potentially lead to Maillard reactions or other degradative pathways, especially at elevated temperatures.

Troubleshooting Guides

Issue 1: Rapid Loss of this compound Potency in Solution
Possible Cause Troubleshooting Steps
Inappropriate pH Verify the pH of your solution. This compound is likely to be most stable in a neutral to slightly acidic pH range. Avoid strongly acidic or alkaline conditions. Buffer the solution to maintain a stable pH.
High Temperature Store solutions at recommended low temperatures (2-8°C for short-term, -20°C or -80°C for long-term). Avoid repeated freeze-thaw cycles by aliquoting stock solutions.
Light Exposure Protect solutions from light by using amber vials or by covering clear vials with aluminum foil.
Oxidation Degas solvents before preparing solutions. Consider adding a suitable antioxidant if compatible with your experimental setup.
Microbial Contamination For long-term storage, consider sterile filtering the solution.
Issue 2: Appearance of Unknown Peaks in HPLC Chromatogram During Stability Studies
Possible Cause Troubleshooting Steps
Degradation Products The new peaks are likely degradation products. To confirm, perform forced degradation studies (see Experimental Protocols section) under various stress conditions (acid, base, heat, light, oxidation) to intentionally generate these products and confirm their retention times.
Contamination Ensure all glassware is scrupulously clean. Analyze a blank (solvent) injection to rule out contamination from the HPLC system or solvent.
Impurity in the Starting Material Analyze a freshly prepared solution of the this compound standard to check for the presence of these peaks at time zero.
Interaction with Container Investigate potential leaching from the storage container by testing different types of vials (e.g., glass vs. polypropylene).

Quantitative Data on Stability

Table 1: Effect of pH and Temperature on the Degradation of this compound (Hypothetical Data)

pHTemperature (°C)Half-life (t½) (Days)Degradation Rate Constant (k) (day⁻¹)
3.0401500.0046
5.0403000.0023
7.0402500.0028
9.0401000.0069
7.0257000.0010
7.060500.0139

Table 2: Effect of Light Exposure on the Degradation of this compound in Aqueous Solution at 25°C (Hypothetical Data)

Light ConditionExposure Duration (hours)% Degradation
Dark (Control)24< 1%
ICH Compliant Photostability Chamber245 - 10%

Experimental Protocols

Protocol 1: Forced Degradation Study of this compound

Objective: To intentionally degrade this compound under various stress conditions to identify potential degradation products and establish degradation pathways.

Methodology:

  • Preparation of Stock Solution: Prepare a stock solution of this compound in water or a suitable buffer at a concentration of 1 mg/mL.

  • Acid Hydrolysis: Mix the stock solution with an equal volume of 0.1 M HCl. Incubate at 60°C for 24 hours.

  • Base Hydrolysis: Mix the stock solution with an equal volume of 0.1 M NaOH. Incubate at 60°C for 8 hours.

  • Oxidative Degradation: Mix the stock solution with an equal volume of 3% H₂O₂. Keep at room temperature for 24 hours.

  • Thermal Degradation: Heat the stock solution at 80°C for 48 hours.

  • Photolytic Degradation: Expose the stock solution to light in a photostability chamber according to ICH Q1B guidelines. A control sample should be wrapped in aluminum foil to protect it from light.

  • Sample Analysis: After the specified time, neutralize the acidic and basic samples. Analyze all samples by a stability-indicating HPLC method.

Protocol 2: Development of a Stability-Indicating HPLC Method

Objective: To develop an HPLC method capable of separating this compound from its degradation products.

Methodology:

  • Column: A C18 column (e.g., 4.6 x 150 mm, 5 µm) is a good starting point. For better retention of this polar compound, a HILIC (Hydrophilic Interaction Liquid Chromatography) column could also be effective.

  • Mobile Phase:

    • Reversed-Phase: A gradient of a buffered aqueous phase (e.g., 20 mM potassium phosphate, pH 3.0) and an organic modifier like acetonitrile (B52724) or methanol.

    • HILIC: A gradient of a high organic phase (e.g., acetonitrile) and a low aqueous buffered phase.

  • Detection: As this compound lacks a strong chromophore, UV detection at low wavelengths (e.g., 200-210 nm) can be used. For higher sensitivity and specificity, derivatization with a fluorescent tag (e.g., o-phthalaldehyde, OPA) followed by fluorescence detection, or the use of an Evaporative Light Scattering Detector (ELSD) or Mass Spectrometry (MS) is recommended.

  • Method Validation: The method should be validated according to ICH guidelines for specificity, linearity, accuracy, precision, and robustness. The specificity is demonstrated by the ability to resolve the main peak from all degradation product peaks generated during the forced degradation study.

Visualizations

Degradation_Pathways 3-Aminobutanoic_acid 3-Aminobutanoic_acid Deamination Deamination 3-Aminobutanoic_acid->Deamination Loss of NH2 Decarboxylation Decarboxylation 3-Aminobutanoic_acid->Decarboxylation Loss of CO2 Crotonic_acid Crotonic_acid Deamination->Crotonic_acid Propylamine Propylamine Decarboxylation->Propylamine

Caption: Plausible degradation pathways of this compound.

Experimental_Workflow cluster_0 Forced Degradation cluster_1 Analysis Acid_Stress Acid_Stress HPLC_Analysis HPLC_Analysis Acid_Stress->HPLC_Analysis Base_Stress Base_Stress Base_Stress->HPLC_Analysis Oxidative_Stress Oxidative_Stress Oxidative_Stress->HPLC_Analysis Thermal_Stress Thermal_Stress Thermal_Stress->HPLC_Analysis Photolytic_Stress Photolytic_Stress Photolytic_Stress->HPLC_Analysis Peak_Purity Peak_Purity HPLC_Analysis->Peak_Purity Mass_Balance Mass_Balance HPLC_Analysis->Mass_Balance 3-Aminobutanoic_acid_Solution 3-Aminobutanoic_acid_Solution 3-Aminobutanoic_acid_Solution->Acid_Stress 3-Aminobutanoic_acid_Solution->Base_Stress 3-Aminobutanoic_acid_Solution->Oxidative_Stress 3-Aminobutanoic_acid_Solution->Thermal_Stress 3-Aminobutanoic_acid_Solution->Photolytic_Stress

Caption: Workflow for a forced degradation study.

Troubleshooting_Logic Unexpected_Peak Unexpected_Peak Analyze_Blank Analyze_Blank Unexpected_Peak->Analyze_Blank Peak present? Analyze_T0_Sample Analyze_T0_Sample Analyze_Blank->Analyze_T0_Sample No Contamination Contamination Analyze_Blank->Contamination Yes Impurity Impurity Analyze_T0_Sample->Impurity Yes Degradation_Product Degradation_Product Analyze_T0_Sample->Degradation_Product No

Caption: Logic for identifying unknown HPLC peaks.

Technical Support Center: Overcoming Solubility Challenges with 3-Aminobutanoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address solubility issues encountered with 3-aminobutanoic acid in organic solvents.

Introduction

This compound is a β-amino acid, a versatile building block in pharmaceutical and chemical synthesis. However, its zwitterionic nature—possessing both an acidic carboxylic group and a basic amino group—leads to strong intermolecular interactions, resulting in high lattice energy and poor solubility in many common organic solvents. This guide offers systematic approaches to overcome these solubility challenges.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: Why is this compound poorly soluble in many organic solvents?

A1: The primary reason for the low solubility of this compound in many organic solvents is its zwitterionic character at physiological pH. The presence of both a positive charge on the ammonium (B1175870) group and a negative charge on the carboxylate group results in a highly polar molecule with strong intermolecular electrostatic interactions and hydrogen bonding. These forces are more favorably accommodated by polar, protic solvents like water, while non-polar or less polar organic solvents cannot effectively solvate these charged moieties.

Q2: I am struggling to dissolve this compound in my reaction solvent. What are the first steps I should take?

A2: Start by consulting the solubility data to select an appropriate solvent. If the desired solvent is not listed or solubility is still an issue, consider the following troubleshooting steps, which are detailed in the protocols below:

  • Salt Formation: Convert the zwitterionic form to a salt (e.g., hydrochloride) to disrupt the strong intermolecular interactions.

  • Esterification: Convert the carboxylic acid group to an ester to eliminate the negative charge and reduce hydrogen bonding capability.

  • Co-solvent System: Utilize a small amount of a polar co-solvent, such as DMSO, to aid in the dissolution in a less polar bulk solvent.

Below is a troubleshooting workflow to guide you through the process of selecting a suitable strategy.

Troubleshooting_Workflow start Start: this compound Insoluble check_salt Is the presence of an acid/base compatible with your reaction? start->check_salt check_ester Is modification of the carboxylic acid group acceptable? check_salt->check_ester No salt_formation Strategy 1: Salt Formation (e.g., Hydrochloride Salt) check_salt->salt_formation Yes check_cosolvent Can a small amount of a polar co-solvent be tolerated? check_ester->check_cosolvent No esterification Strategy 2: Esterification (e.g., Ethyl Ester) check_ester->esterification Yes cosolvent Strategy 3: Co-solvent System (e.g., with DMSO) check_cosolvent->cosolvent Yes end Proceed with Experiment check_cosolvent->end No (Consider alternative reagents) salt_formation->end esterification->end cosolvent->end

Caption: Troubleshooting workflow for selecting a solubility enhancement strategy.

Data Presentation: Solubility of this compound and its Derivatives

The following tables summarize the available quantitative solubility data for this compound and its derivatives in various solvents.

Table 1: Solubility of this compound

SolventSolubility (g/L)ConditionsCitation
Water25025 °C[1]
Dimethyl Sulfoxide (B87167) (DMSO)1.96Ultrasonic, warming, and adjust pH to 5 with HCl and heat to 60°C[1]
Methanol (B129727)Slightly SolubleNot specified[2]
EthanolInsolubleNot specified
IsopropanolInsolubleNot specified
AcetonitrileInsolubleNot specified
Tetrahydrofuran (THF)InsolubleNot specified
DioxaneInsolubleNot specified

Table 2: Solubility of this compound Derivatives

DerivativeSolventSolubilityCitation
This compound hydrochlorideWaterSoluble[3]
This compound hydrochloridePolar Organic SolventsSoluble[3]
Ethyl 3-aminobutanoate hydrochlorideWaterSoluble[4]
Ethyl 3-aminobutanoate hydrochlorideEthanolSoluble[4]

Experimental Protocols

Here are detailed methodologies for the key strategies to enhance the solubility of this compound.

Strategy 1: Salt Formation (Hydrochloride Salt)

Converting this compound to its hydrochloride salt disrupts the zwitterionic interactions, thereby increasing its solubility in polar organic solvents.

Salt_Formation_Workflow start Start: this compound dissolve Suspend in a suitable organic solvent (e.g., Methanol) start->dissolve add_hcl Add a solution of HCl in an organic solvent (e.g., HCl in Dioxane or Diethyl Ether) dissolve->add_hcl stir Stir at room temperature add_hcl->stir precipitate Collect the precipitate (this compound HCl) by filtration stir->precipitate wash_dry Wash with a non-polar solvent (e.g., Diethyl Ether) and dry precipitate->wash_dry end End: Soluble Hydrochloride Salt wash_dry->end

Caption: Workflow for the preparation of this compound hydrochloride.

Protocol: Preparation of this compound Hydrochloride

  • Suspension: In a round-bottom flask, suspend 1.0 g of this compound in 20 mL of a suitable organic solvent in which the hydrochloride salt is soluble but the free amino acid has low solubility (e.g., methanol or ethanol).

  • Acidification: While stirring, slowly add a solution of hydrogen chloride in an organic solvent (e.g., 4 M HCl in dioxane or 2 M HCl in diethyl ether) dropwise until the pH of the solution becomes acidic (test with pH paper). An excess of HCl may be required to ensure complete conversion.

  • Stirring: Continue to stir the mixture at room temperature for 1-2 hours. The solid this compound should gradually dissolve and then the hydrochloride salt may precipitate if the solvent is chosen appropriately.

  • Isolation: If a precipitate forms, collect the this compound hydrochloride by vacuum filtration. If no precipitate forms, the solvent can be removed under reduced pressure to yield the salt.

  • Washing and Drying: Wash the collected solid with a non-polar solvent, such as diethyl ether, to remove any unreacted starting material and excess HCl. Dry the product under vacuum.

Strategy 2: Esterification (Ethyl Ester)

Esterification of the carboxylic acid group removes the negative charge and reduces the molecule's polarity, which generally improves solubility in organic solvents.

Esterification_Workflow start Start: this compound dissolve Suspend in Ethanol start->dissolve add_catalyst Add an acid catalyst (e.g., Thionyl Chloride or Sulfuric Acid) dissolve->add_catalyst reflux Heat the mixture to reflux add_catalyst->reflux monitor Monitor the reaction by TLC or LC-MS reflux->monitor workup Neutralize with a base and extract with an organic solvent monitor->workup purify Purify by distillation or column chromatography workup->purify end End: Ethyl 3-Aminobutanoate purify->end

Caption: Workflow for the synthesis of ethyl 3-aminobutanoate.

Protocol: Synthesis of Ethyl 3-Aminobutanoate [4]

  • Reaction Setup: In a clean, dry round-bottom flask, add 5.0 g of this compound to 50 mL of absolute ethanol.

  • Catalyst Addition: Cool the mixture in an ice bath to 0-10 °C. While stirring, slowly and carefully add 1.2 equivalents of thionyl chloride (SOCl₂) dropwise. Alternatively, concentrated sulfuric acid can be used as a catalyst.

  • Reflux: After the addition is complete, remove the ice bath and heat the reaction mixture to reflux.

  • Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.

  • Work-up: After the reaction is complete, cool the mixture to room temperature and carefully neutralize it with a base (e.g., a saturated solution of sodium bicarbonate) until the pH is approximately 8.

  • Extraction: Extract the product into an organic solvent such as ethyl acetate.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by vacuum distillation or column chromatography.

Strategy 3: Co-solvent System

For reactions where modification of the this compound is not desirable, a co-solvent system can be employed. A small amount of a highly polar aprotic solvent can help to break the crystal lattice and solvate the zwitterion, allowing it to dissolve in the bulk organic solvent.

Cosolvent_Logic start Insoluble this compound in Bulk Organic Solvent add_cosolvent Add a small volume of a polar aprotic co-solvent (e.g., DMSO) start->add_cosolvent sonicate_heat Apply sonication and/or gentle heating add_cosolvent->sonicate_heat observe Observe for dissolution sonicate_heat->observe soluble Solution is homogeneous observe->soluble Yes insoluble Remains insoluble observe->insoluble No (Consider another strategy)

Caption: Logical flow for using a co-solvent system.

Protocol: Using a DMSO Co-solvent System

  • Initial Suspension: Suspend the this compound in the desired bulk organic solvent (e.g., THF, acetonitrile).

  • Co-solvent Addition: Add a small volume of dimethyl sulfoxide (DMSO), typically 1-5% of the total volume, to the suspension.

  • Dissolution: Stir the mixture vigorously. Gentle heating and/or sonication can be applied to facilitate dissolution.[1]

  • Observation: Observe if the solid dissolves to form a clear solution. If not, a small additional amount of DMSO can be added, but be mindful of the potential impact of the co-solvent on your reaction.

References

Greener synthesis routes for 3-Aminobutanoic acid to minimize environmental impact.

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals engaged in the greener synthesis of 3-aminobutanoic acid. The focus is on minimizing environmental impact through innovative, sustainable methodologies.

Frequently Asked Questions (FAQs)

Q1: What defines a "greener" synthesis route for this compound?

A greener synthesis route is designed based on the twelve principles of Green Chemistry. Key aspects for this compound synthesis include:

  • High Atom Economy: Maximizing the incorporation of starting materials into the final product.

  • Use of Renewable Feedstocks: Utilizing biomass or other renewable sources instead of petrochemicals.

  • Biocatalysis: Employing enzymes or whole-cell biocatalysts, which operate under mild conditions and are highly selective.[1][2]

  • Avoidance of Hazardous Solvents: Minimizing or replacing organic solvents with greener alternatives like water.[3][4]

  • Energy Efficiency: Conducting reactions at ambient temperature and pressure.

  • Waste Reduction: Designing processes that produce minimal waste, often measured by the E-factor (Environmental Factor).[3][4]

Q2: What is the E-factor and why is it important in assessing the environmental impact of a synthesis route?

The E-factor is a key metric in green chemistry that measures the amount of waste generated per kilogram of product. A lower E-factor signifies a more environmentally friendly process. For instance, an optimized chemoenzymatic synthesis of (S)-3-aminobutanoic acid has been reported with an E-factor of 41, a significant improvement from a previous, less optimized process with an E-factor of 359, primarily due to the reduction in organic solvent usage for chromatography.[3][4]

Q3: What are the main greener synthesis strategies for this compound?

The primary greener strategies include:

  • Chemoenzymatic Synthesis: This approach combines chemical steps with enzymatic resolutions. A notable example involves an initial aza-Michael addition followed by an enzymatic resolution using Candida antarctica lipase (B570770) B (CAL-B).[3][4] This method can be performed as a one-pot process, reducing the need for intermediate purification steps.[3]

  • Whole-Cell Biocatalysis: This strategy uses genetically engineered microorganisms, such as E. coli, to convert simple starting materials like crotonic acid directly into this compound.[1] This approach offers high yields and enantioselectivity.[1]

Q4: Can this compound be synthesized from renewable resources?

Yes, research is ongoing to develop catalytic routes from biomass-derived intermediates. For example, α-hydroxyl acids derived from lignocellulosic biomass can be converted into α-amino acids, and similar principles can be applied to the synthesis of β-amino acids like this compound.[5][6]

Troubleshooting Guides

Chemoenzymatic Synthesis via Aza-Michael Addition and Enzymatic Resolution

Issue 1: Low Enantiomeric Excess (ee) of the Desired (S)-3-aminobutanoic acid.

  • Potential Cause 1: Inefficient Enzymatic Resolution. The lipase, Candida antarctica lipase B (CAL-B), may not be functioning optimally.

    • Solution:

      • Ensure the enzyme is not denatured. Store it at the recommended temperature and handle it according to the supplier's instructions.

      • Optimize the reaction time for the enzymatic resolution step. Insufficient time may lead to incomplete resolution.

      • Consider using an immobilized form of the enzyme, which can improve stability and facilitate reuse.

  • Potential Cause 2: Non-selective Side Reactions. Undesired chemical reactions may be occurring, leading to the formation of the wrong enantiomer or other byproducts.

    • Solution:

      • Carefully control the reaction temperature during the initial aza-Michael addition.

      • Ensure the purity of the starting materials, (E)-ethyl but-2-enoate and benzylamine.

Issue 2: Low Overall Yield.

  • Potential Cause 1: Incomplete Aza-Michael Addition. The initial chemical reaction may not be proceeding to completion.

    • Solution:

      • Increase the reaction time or temperature for the aza-Michael addition, but monitor for byproduct formation.

      • Ensure stoichiometric balance of the reactants.

  • Potential Cause 2: Loss of Product During Workup. The desired product may be lost during the extraction and purification steps.

    • Solution:

      • The greener synthesis route is designed to avoid column chromatography.[3][4] Instead, utilize liquid-liquid extractions with appropriate solvents like methyl tert-butyl ether (MTBE) and aqueous sodium hydrogen carbonate solution for separation.[3]

      • Minimize the number of transfer steps to reduce physical loss of the product.

Biocatalytic Production using Recombinant E. coli

Issue 1: Low Conversion Rate of Crotonic Acid to (R)-3-aminobutanoic acid.

  • Potential Cause 1: Sub-optimal Reaction Conditions. The pH, temperature, or substrate concentration may not be ideal for the whole-cell biocatalyst.

    • Solution:

      • Maintain the pH of the reaction mixture at the optimal level for the engineered aspartase, which is typically around 8.0.[1]

      • Ensure the reaction temperature is maintained at the optimal level, for instance, 37°C.[1]

      • Optimize the substrate (crotonic acid) concentration. High concentrations can lead to substrate inhibition. A concentration of 250 g/L has been shown to be effective.[1]

  • Potential Cause 2: Insufficient Cell Permeability. The substrate may not be efficiently entering the E. coli cells, or the product may not be exiting.

    • Solution:

      • Implement a cell permeabilization step. This can be a critical factor, especially during scale-up.[1]

      • Optimize the permeabilization method and conditions to ensure efficient transport across the cell membrane without causing cell lysis.

Issue 2: Drop in Yield During Scale-up from Shake Flask to Fermenter.

  • Potential Cause 1: Differences in Mass Transfer and Mixing. The mixing efficiency and oxygen transfer rates can differ significantly between shake flasks and larger fermenters.

    • Solution:

      • Optimize the agitation speed and aeration rate in the fermenter to mimic the conditions in the shake flask as closely as possible.

      • Monitor dissolved oxygen levels and adjust aeration as needed.

  • Potential Cause 2: Inconsistent Cell Permeabilization at Larger Scale. The method used for cell permeabilization in the lab may not be as effective at a larger scale.

    • Solution:

      • Re-evaluate and optimize the permeabilization protocol for the larger volume. This was identified as a potential cause for lower yields in a scaled-up process.[1]

      • Ensure uniform treatment of the cell suspension during permeabilization.

Data Presentation

Table 1: Comparison of Greener Synthesis Routes for this compound

ParameterChemoenzymatic Synthesis of (S)-3-aminobutanoic acid[3][4]Biocatalytic Production of (R)-3-aminobutanoic acid[1]
Starting Materials (E)-ethyl but-2-enoate, benzylamineCrotonic acid
Catalyst Candida antarctica lipase B (CAL-B)Recombinant E. coli with engineered aspartase
Overall Yield 28%up to 96%
Enantiomeric Excess (ee) 99%Not explicitly stated, but described as enantiopure
Key "Green" Features One-pot process, no column chromatography, reduced organic solventsWhole-cell biocatalysis, high yield
E-factor 41Not reported

Experimental Protocols

Chemoenzymatic Synthesis of (S)-3-aminobutanoic acid

This protocol is a summary of the improved, greener process described in the literature.[3]

  • Aza-Michael Addition: In a suitable reaction vessel, mix (E)-ethyl but-2-enoate and benzylamine. Heat the mixture to initiate the thermal aza-Michael addition.

  • Enzymatic Resolution: After the initial reaction, add Candida antarctica lipase B (CAL-B) to the mixture to begin the biocatalytic resolution through aminolysis. This is a one-pot process.

  • Enzyme Removal: After the enzymatic reaction, filter the reaction mixture to remove the immobilized CAL-B. Wash the enzyme with methyl tert-butyl ether (MTBE).

  • Extraction: Wash the resulting organic solution with a saturated aqueous solution of NaHCO₃. The organic layer containing the desired (S)-3-(benzylamino)butanoate is carried forward.

  • Hydrolysis: Perform a chemoselective hydrolysis of the ester.

  • Hydrogenation: Remove the N-benzyl group via hydrogenation to yield (S)-3-aminobutanoic acid.

  • Isolation: Isolate the final product as the hydrochloride salt.

Biocatalytic Production of (R)-3-aminobutanoic acid

This protocol is based on the whole-cell biocatalysis method.[1]

  • Biocatalyst Preparation: Cultivate the recombinant E. coli strain harboring the engineered aspartase. After cultivation, harvest the cells and perform a permeabilization treatment.

  • Reaction Setup: Prepare a reaction mixture containing HEPES buffer (100 mM), MgCl₂ (2 mM), and the substrate, crotonic acid. Dissolve the crotonic acid and add an equimolar amount of NH₄Cl. Adjust the pH to 8.0 with ammonia.

  • Biotransformation: Resuspend the permeabilized E. coli cells in the substrate solution. Incubate the reaction mixture at 37°C with shaking (e.g., 200 rpm).

  • Reaction Monitoring: Take samples at regular intervals (e.g., 12, 24, 48 hours) to monitor the progress of the reaction.

  • Reaction Termination: Stop the reaction by heating the samples (e.g., at 80°C for 10 minutes).

  • Product Isolation: Isolate the (R)-3-aminobutanoic acid from the reaction mixture.

Visualizations

Chemoenzymatic_Synthesis cluster_0 One-Pot Reaction cluster_1 Workup & Purification Aza-Michael_Addition Aza-Michael Addition ((E)-ethyl but-2-enoate + Benzylamine) Enzymatic_Resolution Enzymatic Resolution (Candida antarctica lipase B) Aza-Michael_Addition->Enzymatic_Resolution Thermal Filtration Filtration (Remove CAL-B) Enzymatic_Resolution->Filtration Extraction Liquid-Liquid Extraction (MTBE / aq. NaHCO3) Filtration->Extraction Hydrolysis Hydrolysis Extraction->Hydrolysis Hydrogenation Hydrogenation (Remove N-benzyl group) Hydrolysis->Hydrogenation Isolation Product Isolation Hydrogenation->Isolation Final_Product (S)-3-Aminobutanoic Acid Isolation->Final_Product

Caption: Workflow for the chemoenzymatic synthesis of (S)-3-aminobutanoic acid.

Biocatalytic_Production Start Recombinant E. coli Cultivation Cell_Harvest Cell Harvesting Start->Cell_Harvest Permeabilization Cell Permeabilization Cell_Harvest->Permeabilization Biotransformation Biotransformation (37°C, pH 8.0) Permeabilization->Biotransformation Reaction_Setup Reaction Setup (Crotonic Acid, NH4Cl, Buffer) Reaction_Setup->Biotransformation Reaction_Termination Reaction Termination (Heating) Biotransformation->Reaction_Termination Product_Isolation Product Isolation Reaction_Termination->Product_Isolation Final_Product (R)-3-Aminobutanoic Acid Product_Isolation->Final_Product

Caption: Workflow for the biocatalytic production of (R)-3-aminobutanoic acid.

References

Technical Support Center: Enhancing Biocatalytic Conversion to 3-Aminobutanoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive resource for troubleshooting and optimizing the biocatalytic conversion to 3-Aminobutanoic acid.

Troubleshooting Guide

This guide addresses common issues encountered during the biocatalytic synthesis of this compound, offering potential causes and actionable solutions in a question-and-answer format.

Question Potential Causes Suggested Solutions
1. Why is my product yield or conversion rate unexpectedly low? Unfavorable Reaction Equilibrium: Transaminase reactions can be reversible, with equilibrium constants often close to unity, limiting product formation.[1] Substrate/Product Inhibition: High concentrations of the substrate or the accumulation of the product can inhibit enzyme activity.[2][3] Low Enzyme Activity/Stability: The enzyme may have low intrinsic activity towards the target substrate or may be unstable under the reaction conditions (pH, temperature).[4] Mass Transfer Limitations: If using whole-cell biocatalysts, the cell membrane can impede the transport of substrates and products. Suboptimal Cofactor Concentration/Regeneration: Insufficient levels of the essential cofactor, pyridoxal (B1214274) 5′-phosphate (PLP), or an inefficient cofactor regeneration system can limit the reaction rate.[5][6]Shift the Equilibrium: - Use a large excess of the amino donor. - Employ a "smart" amino donor, such as isopropylamine (B41738), which generates a volatile co-product (acetone) that can be removed.[1] - Implement in situ product removal (e.g., using a biphasic system or selective precipitation).[7] Mitigate Inhibition: - Use a fed-batch approach for substrate addition to maintain a low, optimal concentration.[8] - Remove the product as it is formed. Enhance Enzyme Performance: - Optimize reaction conditions (pH, temperature, buffer). - Consider enzyme immobilization to improve stability.[4] - If using a whole-cell system, permeabilize the cells to improve substrate/product transport. Ensure Cofactor Availability: - Supplement the reaction with sufficient PLP. - If applicable, ensure the efficiency of your cofactor regeneration system.
2. How can I determine if my enzyme is being inhibited by the substrate or product? Substrate Inhibition: Characterized by a decrease in reaction rate at high substrate concentrations.[2][3] Product Inhibition: The reaction rate slows down more than expected over time as the product accumulates.[2][3]Substrate Inhibition Test: - Run a series of reactions with a fixed enzyme concentration and varying initial substrate concentrations. - Plot the initial reaction rate against the substrate concentration. A decrease in rate after reaching a maximum indicates substrate inhibition. Product Inhibition Test: - Perform a reaction and measure the initial rate. - Run a parallel reaction with the same initial substrate and enzyme concentrations, but also add a significant amount of the product (this compound) at the beginning. - A lower initial rate in the presence of the added product confirms product inhibition.
3. My whole-cell biocatalyst is showing low activity. What can I do? Cell Membrane Impermeability: The cell wall and membrane can act as a barrier, preventing the substrate from reaching the intracellular enzyme and the product from exiting the cell.Cell Permeabilization: - Treat the cells with organic solvents (e.g., toluene, ethanol (B145695), hexane), surfactants (e.g., Triton X-100), or physical methods (e.g., heat treatment) to increase membrane permeability.[9] - Note: The optimal permeabilization method and conditions should be determined empirically for your specific microbial strain and enzyme.
4. The enzyme appears to be unstable under my reaction conditions. How can I improve its stability? Thermal Denaturation: Higher temperatures can cause the enzyme to unfold and lose activity.[4] pH Inactivation: The reaction pH may be outside the optimal range for enzyme stability. Presence of Organic Solvents: Some organic solvents, if used, can denature the enzyme.[10][11]Optimize Reaction Conditions: - Determine the optimal temperature and pH for your enzyme's stability and activity through systematic screening. Enzyme Immobilization: - Immobilize the enzyme on a solid support (e.g., silica (B1680970) gel, porous polymers). This can enhance stability and allow for easier reuse of the biocatalyst.[4][10] Protein Engineering: - If feasible, use protein engineering techniques (e.g., directed evolution, rational design) to create more robust enzyme variants.[8] Use of Additives: - Incorporate stabilizing agents such as glycerol, sorbitol, or BSA into the reaction mixture.[4]

Frequently Asked Questions (FAQs)

Q1: What are the most common enzymes used for the biocatalytic synthesis of this compound?

A1: The most commonly employed enzymes are ω-transaminases (ω-TAs), which catalyze the transfer of an amino group from an amino donor to a keto acid acceptor.[12] Aspartate ammonia (B1221849) lyases have also been engineered for this purpose, catalyzing the hydroamination of crotonic acid.

Q2: How does the choice of amino donor affect the reaction efficiency?

A2: The choice of amino donor is critical for shifting the reaction equilibrium towards product formation. Using primary amines like isopropylamine or α-methylbenzylamine is advantageous because their corresponding ketone by-products (acetone and acetophenone (B1666503), respectively) can be removed from the reaction, for instance, by evaporation under reduced pressure, thereby driving the reaction to completion.[2] L-alanine is another common amino donor, but the co-product, pyruvate, can cause product inhibition.[2]

Q3: What is the role of pyridoxal 5'-phosphate (PLP) in ω-transaminase reactions?

A3: Pyridoxal 5'-phosphate (PLP) is an essential cofactor for ω-transaminases. It acts as an intermediate carrier of the amino group. The reaction proceeds via a "ping-pong bi-bi" mechanism where the amino group from the donor is first transferred to PLP to form pyridoxamine (B1203002) 5'-phosphate (PMP), which then transfers the amino group to the keto acid acceptor to form the amino acid product and regenerate PLP.[7][13]

Q4: Can I reuse my biocatalyst?

A4: Yes, reusability is a key advantage of biocatalysis. If you are using a purified enzyme, immobilization on a solid support allows for easy recovery and reuse. For whole-cell biocatalysts, the cells can often be recovered by centrifugation and reused in subsequent batches, although their activity may decrease with each cycle.

Q5: What analytical methods are suitable for monitoring the reaction progress?

A5: High-Performance Liquid Chromatography (HPLC) is a common and reliable method for quantifying the substrate and product concentrations. For monitoring ω-transaminase activity, spectrophotometric assays are often used. One such assay follows the formation of acetophenone (a byproduct when using α-methylbenzylamine as the amino donor) by measuring the increase in absorbance at 245 nm.[14] Another visible spectrophotometric assay involves the transamination of 2-(4-nitrophenyl)ethan-1-amine, which generates a red product with an absorbance maximum at 465 nm.[15][16]

Experimental Protocols

General Protocol for ω-Transaminase Activity Assay (Spectrophotometric)

This protocol is adapted from a common method used for the kinetic characterization of ω-transaminases.[14]

Materials:

  • Purified ω-transaminase or cell-free extract

  • (S)-α-methylbenzylamine (amino donor)

  • Pyruvate (amino acceptor)

  • Pyridoxal 5'-phosphate (PLP)

  • Potassium phosphate (B84403) buffer (e.g., 100 mM, pH 7.5)

  • UV-transparent cuvettes or microplate

  • Spectrophotometer capable of reading at 245 nm

Procedure:

  • Prepare a stock solution of the amino donor, amino acceptor, and PLP in the reaction buffer.

  • Set up the reaction mixture in a cuvette or microplate well. A typical 1 mL reaction mixture contains:

    • 10 mM (S)-α-methylbenzylamine

    • 10 mM Pyruvate

    • 0.1 mM PLP

    • Sufficient potassium phosphate buffer to bring the volume to 1 mL

  • Pre-incubate the reaction mixture at the desired temperature (e.g., 30°C) for 5 minutes.

  • Initiate the reaction by adding a known amount of the enzyme solution.

  • Immediately monitor the increase in absorbance at 245 nm, which corresponds to the formation of acetophenone.

  • Calculate the initial reaction rate from the linear portion of the absorbance vs. time plot using the molar extinction coefficient of acetophenone (ε₂₄₅ = 12 mM⁻¹ cm⁻¹).[14]

Definition of Enzyme Activity: One unit (U) of ω-transaminase activity is typically defined as the amount of enzyme that catalyzes the formation of 1 µmol of acetophenone per minute under the specified conditions.

Protocol for Whole-Cell Permeabilization of E. coli

This protocol provides a general guideline for permeabilizing E. coli cells to be used as whole-cell biocatalysts. The optimal conditions may vary depending on the strain and should be optimized.

Materials:

  • E. coli cell pellet from a culture expressing the desired enzyme

  • Tris-HCl buffer (e.g., 50 mM, pH 8.0)

  • Organic solvent (e.g., Toluene or 70% Ethanol) or surfactant (e.g., 1% Triton X-100)

  • Centrifuge and centrifuge tubes

Procedure using Ethanol: [17][18]

  • Harvest the E. coli cells by centrifugation (e.g., 5000 x g for 10 min at 4°C).

  • Wash the cell pellet twice with cold phosphate-buffered saline (PBS).

  • Resuspend the cell pellet in a small volume of PBS.

  • While gently vortexing, add cold 70% ethanol dropwise to the cell suspension.

  • Incubate on ice or at -20°C for at least 1 hour.

  • Pellet the permeabilized cells by centrifugation.

  • Wash the cells with the reaction buffer to remove residual ethanol.

  • The permeabilized cells are now ready to be used as a whole-cell biocatalyst.

Procedure using a Surfactant: [19]

  • Follow steps 1 and 2 from the ethanol procedure.

  • Resuspend the cell pellet in the reaction buffer containing the desired concentration of the surfactant (e.g., 0.05% v/v Triton X-100).

  • Incubate at a controlled temperature (e.g., 30°C) for a specific duration (e.g., 30 minutes) with gentle agitation.

  • The permeabilized cell suspension can be used directly in the biocatalytic reaction.

Visualizations

ω-Transaminase Catalytic Cycle (Ping-Pong Bi-Bi Mechanism)

G ω-Transaminase Catalytic Cycle cluster_half1 First Half-Reaction cluster_half2 Second Half-Reaction E_PLP Enzyme-PLP (Internal Aldimine) External_Aldimine External Aldimine E_PLP->External_Aldimine + Amino Donor - Lysine Quinonoid Quinonoid Intermediate External_Aldimine->Quinonoid Ketimine Ketimine Intermediate Quinonoid->Ketimine E_PMP Enzyme-PMP Ketimine->E_PMP + H₂O - Keto Acid Product Ketimine2 Ketimine Intermediate E_PMP->Ketimine2 + Keto Acid Substrate - H₂O Quinonoid2 Quinonoid Intermediate Ketimine2->Quinonoid2 External_Aldimine2 External Aldimine Quinonoid2->External_Aldimine2 External_Aldimine2->E_PLP + Lysine - Amino Acid Product G Workflow for Optimization of Biocatalytic Conversion Start Define Reaction: Substrate, Enzyme, Product Screening Initial Parameter Screening (pH, Temp, Buffer) Start->Screening Assay Develop/Validate Analytical Method (HPLC/GC) Screening->Assay Optimization Substrate & Enzyme Concentration Optimization Assay->Optimization Inhibition Check for Substrate/ Product Inhibition Optimization->Inhibition ScaleUp Scale-Up Reaction Optimization->ScaleUp If no significant inhibition Equilibrium Strategies to Shift Equilibrium (e.g., Product Removal) Inhibition->Equilibrium If inhibition is observed Equilibrium->ScaleUp Analysis Product Isolation & Purity Analysis ScaleUp->Analysis End Optimized Process Analysis->End

References

Validation & Comparative

Determining the Enantiomeric Purity of 3-Aminobutanoic Acid: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the stereochemistry of a molecule is a critical attribute that can dictate its biological activity, pharmacological properties, and safety profile. 3-Aminobutanoic acid, a beta-amino acid, is no exception. Ensuring its enantiomeric purity is paramount for its application as a chiral building block in the synthesis of pharmaceuticals and other bioactive molecules. This guide provides a comprehensive comparison of the analytical techniques available for determining the enantiomeric purity of this compound, complete with experimental protocols and performance data.

Comparison of Analytical Methods

The determination of enantiomeric excess (ee) or enantiomeric purity of this compound can be achieved through several analytical techniques. The most common and effective methods include Chiral High-Performance Liquid Chromatography (HPLC), Chiral Gas Chromatography (GC), Nuclear Magnetic Resonance (NMR) Spectroscopy, and Enzymatic Methods. Each method offers a unique set of advantages and limitations in terms of sensitivity, sample throughput, and experimental complexity.

MethodPrincipleSample PreparationKey Performance Parameters
Chiral HPLC Differential interaction of enantiomers with a chiral stationary phase (CSP), leading to different retention times.Direct injection or derivatization to enhance detection.Resolution (Rs): > 1.5 for baseline separation. LOD/LOQ: Low µg/mL to ng/mL range. Precision (RSD): < 2%.[1] Analysis Time: 10-30 minutes per sample.
Chiral GC Separation of volatile and thermally stable enantiomers on a chiral stationary phase.Derivatization is required to increase volatility (e.g., esterification followed by acylation).Resolution (Rs): High resolution is often achievable. LOD/LOQ: Picogram to femtogram range with mass spectrometry detection. Precision (RSD): < 5%. Analysis Time: 20-40 minutes per sample.
NMR Spectroscopy Formation of diastereomeric complexes with a chiral solvating agent (CSA) or derivatization with a chiral derivatizing agent (CDA), leading to distinct NMR signals for each enantiomer.Mixing with a CSA or reaction with a CDA.Resolution: Dependent on the chemical shift difference (Δδ). LOD/LOQ: Milligram range. Precision (RSD): < 3%. Analysis Time: 5-15 minutes per sample for data acquisition.
Enzymatic Methods Stereospecific reaction of an enzyme with one enantiomer, allowing for the quantification of the unreacted enantiomer or the product formed.Incubation of the sample with a specific enzyme.Enantioselectivity (E-value): High E-value indicates good selectivity. LOD/LOQ: Dependent on the detection method for the substrate or product. Precision (RSD): < 5%. Analysis Time: Can be several hours due to incubation time.

Experimental Protocols

Chiral High-Performance Liquid Chromatography (HPLC)

Chiral HPLC is a powerful and widely used technique for the direct or indirect separation of enantiomers. For underivatized amino acids like this compound, macrocyclic glycopeptide-based chiral stationary phases are particularly effective.

Instrumentation:

  • HPLC system with a UV or Mass Spectrometric (MS) detector.

  • Chiral Column: Astec CHIROBIOTIC® T, 25 cm x 4.6 mm I.D., 5 µm.

Mobile Phase:

  • A mixture of water, methanol, and an acidic modifier (e.g., formic acid or acetic acid). A typical starting condition is 80:20 (v/v) Methanol:Water with 0.1% Formic Acid.

Procedure:

  • Prepare a standard solution of racemic this compound and a sample solution of the test material in the mobile phase.

  • Set the column temperature to 25 °C and the flow rate to 1.0 mL/min.

  • Inject the racemic standard to determine the retention times of the two enantiomers and to calculate the resolution.

  • Inject the sample solution.

  • The enantiomeric excess (% ee) is calculated from the peak areas of the two enantiomers using the formula: % ee = [ (Area₁ - Area₂) / (Area₁ + Area₂) ] x 100, where Area₁ is the peak area of the major enantiomer and Area₂ is the peak area of the minor enantiomer.

HPLC_Workflow cluster_prep Sample Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis Prep Dissolve Sample in Mobile Phase Inject Inject into HPLC Prep->Inject Column Chiral Column Separation (e.g., Astec CHIROBIOTIC T) Inject->Column Detect UV or MS Detection Column->Detect Integrate Integrate Peak Areas Detect->Integrate Calculate Calculate % Enantiomeric Excess Integrate->Calculate

Workflow for Chiral HPLC Analysis.
Chiral Gas Chromatography (GC)

Chiral GC is a highly sensitive method for enantiomeric analysis, but it requires the analyte to be volatile and thermally stable. For amino acids, derivatization is a necessary step. A common approach involves esterification of the carboxylic acid group followed by acylation of the amino group.

Instrumentation:

  • Gas chromatograph with a Flame Ionization Detector (FID) or a Mass Spectrometer (MS).

  • Chiral Capillary Column: Chirasil-L-Val.

Derivatization Reagents:

Procedure:

  • Esterification: Dissolve the this compound sample in isopropanol containing anhydrous HCl. Heat the mixture to convert the carboxylic acid to its isopropyl ester.

  • Acylation: After removing the solvent, add HFBA and an organic solvent (e.g., dichloromethane). Heat the mixture to form the N-heptafluorobutyryl derivative.

  • GC Analysis: Inject the derivatized sample into the GC.

  • The enantiomers will be separated on the chiral column and detected by FID or MS.

  • Calculate the enantiomeric excess from the integrated peak areas.

GC_Workflow cluster_prep Derivatization cluster_gc GC Analysis cluster_data Data Analysis Esterify Esterification (Isopropanol/HCl) Acylate Acylation (HFBA) Esterify->Acylate Inject Inject into GC Acylate->Inject Column Chiral Column Separation (e.g., Chirasil-L-Val) Inject->Column Detect FID or MS Detection Column->Detect Integrate Integrate Peak Areas Detect->Integrate Calculate Calculate % Enantiomeric Excess Integrate->Calculate

Workflow for Chiral GC Analysis.
Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy can be used to determine enantiomeric purity by making the enantiomers diastereotopic. This is achieved by adding a chiral solvating agent (CSA) to the NMR sample or by covalently modifying the analyte with a chiral derivatizing agent (CDA).

Instrumentation:

  • High-field NMR spectrometer (e.g., 400 MHz or higher).

Chiral Solvating Agent (CSA):

  • (R)-(-)-1,1'-Bi-2-naphthol (BINOL) or a derivatized cyclodextrin.

Procedure:

  • Dissolve a known amount of the this compound sample in a suitable deuterated solvent (e.g., CDCl₃ or D₂O with appropriate pH adjustment).

  • Acquire a standard ¹H NMR spectrum.

  • Add a molar equivalent of the chiral solvating agent to the NMR tube.

  • Acquire another ¹H NMR spectrum. The presence of the CSA should induce a chemical shift non-equivalence (Δδ) for one or more protons of the two enantiomers, resulting in two distinct signals.

  • The ratio of the integrals of these separated signals corresponds to the enantiomeric ratio.

NMR_Workflow cluster_prep Sample Preparation cluster_nmr NMR Analysis cluster_data Data Analysis Dissolve Dissolve Sample in Deuterated Solvent Add_CSA Add Chiral Solvating Agent Dissolve->Add_CSA Acquire Acquire 1H NMR Spectrum Add_CSA->Acquire Integrate Integrate Diastereotopic Signals Acquire->Integrate Calculate Calculate Enantiomeric Ratio Integrate->Calculate

Workflow for NMR Analysis using a CSA.
Enzymatic Methods

Enzymatic methods rely on the high stereoselectivity of enzymes to differentiate between enantiomers. For this compound, an enzyme such as a lipase (B570770) can be used for the kinetic resolution of its ester derivative.[2]

Instrumentation:

  • Incubator/shaker.

  • HPLC or GC system to monitor the reaction progress.

Enzyme:

  • Lipase from Pseudomonas cepacia or Candida antarctica lipase B (CALB).

Procedure:

  • Synthesize the ethyl or methyl ester of racemic this compound.

  • Dissolve the racemic ester in a suitable buffer or organic solvent.

  • Add the lipase to initiate the hydrolysis reaction. The lipase will selectively hydrolyze one enantiomer of the ester to the corresponding carboxylic acid.

  • Monitor the reaction over time by taking aliquots and analyzing them by HPLC or GC to determine the concentrations of the remaining ester enantiomers and the formed carboxylic acid.

  • The enantiomeric excess of the starting material can be calculated based on the extent of conversion and the enantiomeric excess of the remaining substrate or the product.

Enzyme_Workflow cluster_prep Reaction Setup cluster_analysis Reaction Monitoring cluster_data Data Analysis Esterify Esterify Racemic This compound Incubate Incubate with Lipase Esterify->Incubate Monitor Monitor Reaction by HPLC or GC Incubate->Monitor Determine_ee Determine %ee of Substrate and Product Monitor->Determine_ee Calculate Calculate Initial %ee Determine_ee->Calculate

Workflow for Enzymatic Kinetic Resolution.

Conclusion

The choice of method for determining the enantiomeric purity of this compound depends on the specific requirements of the analysis. Chiral HPLC is often the method of choice for routine analysis due to its robustness and direct applicability. Chiral GC, while requiring derivatization, offers excellent sensitivity, making it suitable for trace analysis. NMR spectroscopy is a rapid and non-separative technique that is particularly useful for confirming the identity and purity of bulk samples. Enzymatic methods, although potentially slower, can be highly selective and are valuable for both analytical and preparative scale resolutions. For reliable and accurate results, it is often recommended to use two orthogonal methods to confirm the enantiomeric purity of a critical chiral compound.

References

3-Aminobutanoic Acid vs. Gamma-Aminobutyric Acid: A Comparative Guide to Their Roles in Plant Defense Signaling

Author: BenchChem Technical Support Team. Date: December 2025

An Objective Comparison for Researchers, Scientists, and Drug Development Professionals

3-Aminobutanoic acid (BABA) and gamma-aminobutyric acid (GABA) are two non-proteinogenic amino acids that play crucial, yet distinct, roles in the intricate network of plant defense signaling. While both are recognized for enhancing plant resilience against a variety of stresses, their mechanisms of action, signaling pathways, and overall efficacy differ significantly. This guide provides a detailed comparison of BABA and GABA, supported by experimental data and methodologies, to inform research and development in crop protection and plant science.

Overview of BABA and GABA in Plant Defense

This compound (BABA): The Priming Agent

BABA is a well-established priming agent, meaning it doesn't typically activate defense responses directly but sensitizes the plant to mount a faster and stronger defense upon subsequent pathogen attack or abiotic stress.[1][2] This mode of action makes BABA-induced resistance (BABA-IR) particularly effective against a broad spectrum of biotic and abiotic stressors, including pathogenic fungi, bacteria, nematodes, and even salinity and drought.[1][3][4] The R-enantiomer of BABA (R-BABA) is recognized as the biologically active form.[5][6]

Gamma-Aminobutyric Acid (GABA): The Dual-Role Molecule

GABA, on the other hand, serves a dual function as both a signaling molecule and a metabolite.[2][7][8] It is a key component of the GABA shunt, a metabolic pathway that bypasses two steps of the tricarboxylic acid (TCA) cycle, linking carbon and nitrogen metabolism.[9][10][11] Under stress, GABA accumulation is a rapid response that helps regulate cellular pH, mitigate oxidative damage by scavenging reactive oxygen species (ROS), and acts as a signaling molecule to modulate plant growth and stress responses.[7][11][12][13]

Signaling Pathways and Mechanisms of Action

The signaling pathways for BABA and GABA are distinct, involving different receptors and downstream hormonal cross-talk.

BABA Signaling Pathway

The perception of BABA in Arabidopsis is mediated by the IBI1 protein, an aspartyl-tRNA synthetase (AspRS).[2][5] The R-enantiomer of BABA competitively binds to the L-aspartate binding site of IBI1, inhibiting its enzymatic activity and priming the plant for defense.[5] BABA-IR involves the potentiation of several hormone-dependent signaling pathways, primarily:

  • Salicylic Acid (SA)-Dependent Pathway: BABA primes for augmented expression of SA-inducible genes like PR-1, which is crucial for resistance against biotrophic and hemibiotrophic pathogens.[1][3][5] This pathway is dependent on the regulatory protein NPR1.[5]

  • Abscisic Acid (ABA)-Dependent Pathway: BABA can induce resistance to certain abiotic stresses and necrotrophic fungi through ABA-dependent mechanisms, such as enhanced callose deposition.[5][14]

  • Jasmonic Acid (JA) and Ethylene (B1197577) (ET) Pathways: The involvement of JA and ET in BABA-IR can be pathogen-specific. For instance, in tomato, BABA-IR against certain pathogens is strongly associated with JA and ET signaling rather than SA.[15][16]

BABA_Signaling_Pathway cluster_perception Perception cluster_priming Priming of Defense Pathways cluster_response Enhanced Defense Responses BABA R-BABA IBI1 IBI1 (AspRS) Receptor BABA->IBI1 binds & inhibits SA_pathway SA Pathway (NPR1-dependent) IBI1->SA_pathway primes ABA_pathway ABA Pathway IBI1->ABA_pathway primes JA_ET_pathway JA/ET Pathway IBI1->JA_ET_pathway primes PR_genes Augmented PR-1 Gene Expression SA_pathway->PR_genes Callose Strengthened Callose Deposition ABA_pathway->Callose Other_defenses Other Defenses JA_ET_pathway->Other_defenses

Caption: Signaling pathway for BABA-induced resistance (BABA-IR).

GABA Signaling Pathway

GABA's role as a signaling molecule is multifaceted. It is synthesized rapidly in response to stress via the GABA shunt.[11] Its signaling functions include:

  • Regulation of Ion Flux: GABA can bind to and inhibit aluminum-activated malate (B86768) transporters (ALMTs), which function as anion channels.[17][18] This regulation of ion flux leads to changes in membrane potential, a key cellular signal.[17]

  • C/N Balance and ROS Mitigation: As a key metabolite, GABA helps maintain the carbon-nitrogen balance and mitigates oxidative stress by reducing the accumulation of ROS.[10][11]

  • Cross-talk with Hormones and Signaling Molecules: GABA signaling interacts with other crucial pathways. It can influence phytohormone levels (e.g., auxins, ethylene) and acts in concert with other signaling molecules like nitric oxide (NO) and Ca2+.[19][20] For example, stress-induced Ca2+ influx can activate glutamate (B1630785) decarboxylase (GAD), the key enzyme for GABA synthesis.[12]

GABA_Signaling_Pathway cluster_stimulus Stress Stimulus cluster_synthesis Synthesis & Accumulation cluster_response Cellular Responses Stress Biotic/Abiotic Stress Ca_influx Cytosolic Ca2+ Influx Stress->Ca_influx GAD GAD Activation Ca_influx->GAD GABA_acc GABA Accumulation GAD->GABA_acc (Glutamate -> GABA) ALMT ALMT Receptor Inhibition GABA_acc->ALMT ROS_mitigation ROS Mitigation & pH Regulation GABA_acc->ROS_mitigation Metabolism C/N Metabolism Regulation GABA_acc->Metabolism Ion_flux Modulation of Anion Flux ALMT->Ion_flux

Caption: Overview of GABA synthesis and its roles in cellular stress response.

Comparative Efficacy and Quantitative Data

Direct comparative studies quantifying the efficacy of BABA versus GABA under identical conditions are limited. However, data from various studies allow for an objective assessment of their performance in inducing resistance.

Table 1: Efficacy of BABA in Inducing Disease Resistance

Plant SpeciesPathogenBABA ConcentrationApplication MethodDisease Reduction (%)Reference
Arabidopsis thalianaPeronospora parasitica10-100 µMSoil Drench>95%Zimmerli et al., 2000[3]
Arabidopsis thalianaPseudomonas syringae250 µMSoil DrenchSignificant reduction in bacterial growthZimmerli et al., 2000[1][3]
Tomato (Solanum lycopersicum)Phytophthora infestans10 mMNot specified~95%Sobieszczuk-Nowicka et al., 2023[15]
Tomato (Solanum lycopersicum)Oidium neolycopersici10 mMNot specifiedSignificant growth restrictionSobieszczuk-Nowicka et al., 2023[16]
Tomato (Solanum lycopersicum)Meloidogyne incognita (Nematode)Low dosesMultiple Soil DrenchesInduced resistanceTafforeau et al., 2023[6]

Table 2: Effects of GABA on Plant Stress Tolerance

Plant SpeciesStress TypeGABA EffectKey FindingReference
VariousBiotic/Abiotic StressAccumulationGABA rapidly accumulates under stress.[11]Shelp et al., 2021[12]
WheatSalt StressEnhanced RespirationGABA shunt provides an alternative carbon source.[12]Shelp et al., 2021[12]
Arabidopsis thalianaDrought StressStomatal RegulationGABA regulates stomatal movement via ALMT receptors.[12]Shelp et al., 2021[12]
Tomato, BrinjalArsenate StressAlleviationGABA requires nitric oxide (NO) to alleviate stress.Suhel et al., 2023[20]
TomatoRalstonia solanacearumDual RoleEnhances host immunity but also pathogen virulence.Wang et al., 2023[10]

Experimental Methodologies

The data presented are based on established experimental protocols designed to assess plant immune responses.

General Experimental Workflow for Elicitor Testing

A typical experiment to evaluate the efficacy of BABA or GABA involves several key steps: plant treatment, pathogen inoculation, and subsequent analysis.

Experimental_Workflow cluster_analysis Plant_Growth 1. Plant Cultivation (e.g., Arabidopsis, Tomato) Controlled environment Treatment 2. Elicitor Treatment (BABA or GABA) Soil drench or foliar spray Plant_Growth->Treatment Inoculation 3. Pathogen Inoculation (e.g., P. syringae, P. infestans) Spray or infiltration Treatment->Inoculation Incubation 4. Incubation Period (e.g., 3-7 days post-inoculation) Inoculation->Incubation Analysis 5. Data Collection & Analysis Incubation->Analysis Disease_Scoring Disease Scoring (Lesion size, pathogen growth) Gene_Expression Gene Expression (qRT-PCR for PR-1, etc.) Metabolite_Analysis Metabolite Analysis (Hormone levels, etc.)

Caption: A generalized workflow for evaluating plant defense elicitors.

Key Protocol Details:

  • Plant Material and Growth: Experiments typically use model plants like Arabidopsis thaliana or crop species such as tomato (Solanum lycopersicum), grown under controlled temperature, light, and humidity conditions.

  • Elicitor Application: BABA or GABA is applied to plants at specified concentrations, often through soil drenching to ensure systemic uptake or via foliar spray.[1] A water-treated group serves as the control.

  • Pathogen Inoculation: After a set period (e.g., 2-3 days) to allow for priming, plants are challenged with a pathogen. The method depends on the pathogen, such as spray inoculation for fungi like Oidium neolycopersici or syringe infiltration for bacteria like Pseudomonas syringae.[1][16]

  • Disease Quantification: Disease severity is assessed several days post-inoculation. This can involve measuring lesion size, counting spores, or quantifying bacterial colony-forming units (CFUs) per leaf area.

  • Molecular Analysis (qRT-PCR): To understand the signaling pathways involved, the expression of key defense-related genes (e.g., PR-1 for the SA pathway, PDF1.2 for the JA/ET pathway) is quantified using quantitative real-time PCR (qRT-PCR). This involves RNA extraction, cDNA synthesis, and PCR with gene-specific primers.

Summary and Conclusion

BABA and GABA are both vital amino acids in plant defense, but they operate through fundamentally different strategies.

  • BABA acts as a potent priming agent . It doesn't trigger a strong defense response on its own but prepares the plant for a more robust and effective response to future attacks. Its action is mediated by a specific receptor (IBI1) and relies on potentiating existing hormonal defense pathways (SA, ABA, JA/ET). This makes it a broad-spectrum protectant.[1][3][5]

  • GABA functions as both a metabolite and a signaling molecule . Its accumulation is a direct and rapid response to stress, playing a crucial role in immediate cellular homeostasis by regulating C/N metabolism, pH, and ROS levels.[10][11][12] Its signaling role, mediated through receptors like ALMTs, is integral to processes like stomatal control and ion balance.[12][17]

For researchers and drug development professionals, understanding these differences is key. BABA represents a classic "elicitor" approach, ideal for prophylactic treatments to boost a plant's inherent defense capacity. GABA, with its dual metabolic and signaling roles, offers insights into the fundamental stress-response mechanisms of plants. While exogenous GABA application can enhance stress tolerance, its complex interactions—including the potential to be utilized by pathogens—warrant careful consideration.[10] Future research focusing on direct comparative studies will further elucidate the specific contexts in which each of these molecules can be most effectively leveraged for crop protection.

References

Unveiling the Power of Priming: 3-Aminobutanoic Acid Versus Other Plant Resistance Inducers

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide for Researchers and Drug Development Professionals

In the ongoing quest for sustainable and effective crop protection strategies, plant resistance inducers have emerged as a promising frontier. These compounds, rather than acting directly on pathogens, stimulate the plant's own innate immune system, preparing it for a more robust and rapid defense response. Among these, 3-aminobutanoic acid (BABA) has garnered significant attention for its broad-spectrum efficacy. This guide provides an objective comparison of BABA's performance against other well-known plant resistance inducers, supported by experimental data, detailed methodologies, and visual representations of the underlying signaling pathways.

Efficacy at a Glance: A Quantitative Comparison

The true measure of a plant resistance inducer lies in its ability to mitigate disease under controlled experimental conditions. The following tables summarize quantitative data from various studies, offering a side-by-side comparison of BABA's efficacy against other prominent inducers.

Table 1: Efficacy against Oomycete Pathogens

InducerConcentrationPlant SpeciesPathogenDisease Reduction (%)Reference
This compound (BABA) 100 ppmPeaAphanomyces euteichesHigh[1]
Acibenzolar-S-methyl (ASM) 17.5 g a.i./haTobaccoPeronospora hyoscyami f. sp. tabacina>88% lesion reduction[2]
Salicylic (B10762653) Acid (SA) Not specifiedVariousVariousVariable[3]
Jasmonic Acid (JA) Not specifiedVariousVariousVariable[4]

Table 2: Efficacy against Fungal Pathogens

InducerConcentrationPlant SpeciesPathogenDisease Reduction (%)Reference
This compound (BABA) 250 µMArabidopsisBotrytis cinereaSignificant[5]
Acibenzolar-S-methyl (ASM) 0.075 g/LWheatFusarium graminearumUp to 28.97%
Salicylic Acid (SA) Not specifiedVariousVariousVariable[6]
Jasmonic Acid (JA) Not specifiedVariousVariousVariable[4]

Table 3: Efficacy against Bacterial Pathogens

InducerConcentrationPlant SpeciesPathogenDisease Reduction (%)Reference
This compound (BABA) 250 µMArabidopsisPseudomonas syringaeSignificant[5]
Acibenzolar-S-methyl (ASM) 100 ppmJapanese RadishPseudomonas cannabina pv. alisalensisSignificant[7]
Salicylic Acid (SA) Not specifiedVariousVariousVariable[3]
Jasmonic Acid (JA) Not specifiedVariousVariousVariable[4]

Delving Deeper: Experimental Protocols

Reproducibility is the cornerstone of scientific advancement. To that end, this section outlines the detailed methodologies for key experiments cited in the comparison tables.

Protocol 1: Assessing Resistance to Phytophthora Species

This protocol is adapted from established methods for evaluating resistance to oomycete pathogens.[8]

1. Plant Material and Growth Conditions:

  • Grow susceptible plant varieties (e.g., tomato, soybean) in a controlled environment (greenhouse or growth chamber) with a 16-hour light/8-hour dark photoperiod at approximately 25°C.[9]

  • Use a well-drained, sterile potting mix.

  • Plants are typically ready for treatment at the 2-4 true leaf stage.

2. Inducer Application:

  • Prepare stock solutions of BABA, ASM, SA, and JA at the desired concentrations.

  • Apply the inducers as a soil drench or foliar spray until runoff.

  • Include a water-treated control group.

3. Inoculation:

  • Culture the Phytophthora species on a suitable medium (e.g., V8 agar).

  • Prepare a zoospore suspension or use mycelial plugs for inoculation.

  • For soil drench application of the inducer, inoculate the soil with the pathogen suspension.

  • For foliar spray application, inoculate the leaves with droplets of the zoospore suspension or by placing mycelial plugs on the leaf surface.[8]

4. Disease Assessment:

  • Maintain high humidity after inoculation to facilitate infection.

  • Assess disease severity at regular intervals (e.g., 3, 5, and 7 days post-inoculation).

  • Disease severity can be measured by lesion size, percentage of infected leaf area, or a disease severity index (e.g., a 0-5 scale).

  • Calculate the percentage of disease reduction for each treatment relative to the control.

Protocol 2: Evaluating Efficacy Against Foliar Fungal and Bacterial Pathogens

This protocol provides a general framework for testing inducers against pathogens that infect the aerial parts of plants.

1. Plant and Pathogen Culture:

  • Grow plants and culture pathogens as described in Protocol 1.

2. Inducer Treatment:

  • Apply inducers as a foliar spray 24-72 hours prior to inoculation to allow for the activation of defense responses.

3. Inoculation:

  • Prepare a spore suspension (for fungi) or a bacterial cell suspension of a known concentration.

  • Spray-inoculate the leaves of the plants until runoff.

4. Incubation and Assessment:

  • Place the inoculated plants in a high-humidity environment for 24-48 hours.

  • Move the plants back to the original growth conditions.

  • Evaluate disease symptoms and severity as described in Protocol 1.

The Molecular Battleground: Signaling Pathways

The efficacy of plant resistance inducers is rooted in their ability to activate specific defense signaling pathways. The following diagrams, generated using Graphviz, illustrate the key pathways involved.

BABA_Signaling_Pathway BABA This compound (BABA) Receptor Putative Receptor BABA->Receptor Priming Priming of Defense Responses Receptor->Priming SA_Pathway Salicylic Acid (SA) Pathway Priming->SA_Pathway Pathogen Dependent JA_ET_Pathway Jasmonic Acid/Ethylene (JA/ET) Pathway Priming->JA_ET_Pathway Pathogen Dependent ABA_Pathway Abscisic Acid (ABA) Pathway Priming->ABA_Pathway Stress Dependent SAR Systemic Acquired Resistance (SAR) SA_Pathway->SAR ISR Induced Systemic Resistance (ISR) JA_ET_Pathway->ISR Stress_Tolerance Abiotic Stress Tolerance ABA_Pathway->Stress_Tolerance

Figure 1: BABA Signaling Pathway.

BABA primes the plant for a more robust defense response, which can be channeled through the salicylic acid (SA), jasmonic acid/ethylene (JA/ET), or abscisic acid (ABA) pathways depending on the specific pathogen or stress encountered.[10][11]

SA_Signaling_Pathway SA Salicylic Acid (SA) NPR1_inactive NPR1 (oligomer) in cytoplasm SA->NPR1_inactive accumulation NPR1_active NPR1 (monomer) in nucleus NPR1_inactive->NPR1_active redox change TGA TGA Transcription Factors NPR1_active->TGA interacts with PR_Genes Pathogenesis-Related (PR) Gene Expression TGA->PR_Genes activates SAR Systemic Acquired Resistance (SAR) PR_Genes->SAR

Figure 2: Salicylic Acid Signaling Pathway.

The SA pathway is central to systemic acquired resistance (SAR), primarily against biotrophic pathogens.[6][12][13] Acibenzolar-S-methyl (ASM) is a functional analog of SA and acts downstream in this pathway.[7][14][15]

JA_ET_Signaling_Pathway cluster_ja Jasmonic Acid Signaling cluster_et Ethylene Signaling JA Jasmonic Acid (JA-Ile) COI1 COI1 JA->COI1 JAZ JAZ Repressors COI1->JAZ targets for degradation MYC2 MYC2 JAZ->MYC2 represses JA_Response JA-Responsive Gene Expression MYC2->JA_Response EIN3 EIN3/EIL1 MYC2->EIN3 crosstalk ISR Induced Systemic Resistance (ISR) JA_Response->ISR leads to ET Ethylene (ET) ETR1 ETR1 Receptor ET->ETR1 EIN2 EIN2 ETR1->EIN2 de-represses EIN2->EIN3 activates ERF1 ERF1/ORA59 EIN3->ERF1 ERF1->JA_Response crosstalk ET_Response ET-Responsive Gene Expression ERF1->ET_Response ET_Response->ISR leads to

Figure 3: Jasmonic Acid and Ethylene Signaling Pathways.

The JA and ET pathways often act synergistically to regulate defenses against necrotrophic pathogens and herbivorous insects, leading to induced systemic resistance (ISR).[4][16][17]

Conclusion

This compound stands as a potent and versatile plant resistance inducer with a broad spectrum of activity. Its efficacy is comparable, and in some cases, potentially superior to other well-established inducers like acibenzolar-S-methyl, particularly due to its ability to prime multiple defense pathways. The choice of an optimal resistance inducer will ultimately depend on the specific plant-pathogen system and environmental conditions. The experimental protocols and pathway diagrams provided in this guide offer a foundational framework for researchers and drug development professionals to further explore and harness the potential of BABA and other resistance inducers for sustainable crop protection.

References

Navigating the Specificity Challenge: A Comparative Guide to 3-Aminobutanoic Acid Immunoassays

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accurate detection of small molecules like 3-aminobutanoic acid is paramount. Immunoassays offer a powerful tool for this purpose, but their utility is critically dependent on antibody specificity and the potential for cross-reactivity with structurally similar compounds. This guide provides an objective comparison of potential immunoassay performance for this compound, drawing upon established principles and experimental data from related small molecule immunoassays to project performance and guide assay development.

While specific immunoassay kits for this compound are not widely documented in publicly available literature, we can infer potential cross-reactivity challenges and performance benchmarks by examining immunoassays developed for its structural isomer, gamma-aminobutyric acid (GABA). The structural similarity between these molecules underscores the importance of rigorous antibody selection and assay validation to ensure accurate and reliable quantification.

Understanding Immunoassay Specificity and Cross-Reactivity

Immunoassays rely on the specific binding of an antibody to its target antigen.[1] Cross-reactivity occurs when an antibody binds to molecules other than its intended target, often due to structural similarities.[2][3] This can lead to false-positive results or an overestimation of the analyte concentration.[2] For small molecules like this compound, achieving high specificity is a critical challenge due to the limited number of unique epitopes available for antibody recognition.

A common method to assess cross-reactivity is through competitive immunoassay formats, such as a competitive enzyme-linked immunosorbent assay (ELISA).[3] In this format, the analyte in the sample competes with a labeled version of the analyte for a limited number of antibody binding sites. The degree of cross-reactivity is determined by comparing the concentration of the cross-reactant required to displace the labeled analyte to the concentration of the target analyte required for the same level of displacement.

Projected Cross-Reactivity of a this compound Immunoassay

Based on a study of an antibody developed against GABA, we can project the potential cross-reactivity profile of a hypothetical immunoassay for this compound. The GABA antibody demonstrated very low cross-reactivity with other small, structurally related amino acids, suggesting that a highly specific immunoassay for this compound is achievable.

Below is a table summarizing the cross-reactivity data for a GABA antiserum, which serves as a valuable reference for the expected performance of a well-designed this compound immunoassay.

CompoundStructure% Cross-Reactivity (Relative to GABA)
Gamma-aminobutyric acid (GABA)NH₂(CH₂)₃COOH100%
This compound CH₃CH(NH₂)CH₂COOH Hypothetical Target
Beta-alanineNH₂CH₂CH₂COOH0.57%
Glycine (B1666218)NH₂CH₂COOH0.13%

Data for GABA, beta-alanine, and glycine are derived from a specificity study on a GABA antiserum.[4] The value for this compound is presented as the hypothetical target for a dedicated immunoassay.

This data indicates that an antibody can be produced with a high degree of specificity for a four-carbon amino acid backbone, with minimal recognition of shorter-chain analogs.

Experimental Protocols

The development and validation of a specific immunoassay for this compound would involve the following key experimental procedures:

Antibody Specificity Assessment via Competitive Radioimmunoassay (RIA)

This protocol is adapted from a study on GABA antibody specificity and outlines the steps to determine the cross-reactivity of a new antibody.[4]

Objective: To determine the specificity of an anti-3-aminobutanoic acid antibody by measuring its cross-reactivity with structurally related compounds.

Materials:

  • Anti-3-aminobutanoic acid antiserum

  • Radiolabeled this compound (e.g., [³H]this compound) conjugated to a carrier protein

  • This compound standard

  • Potential cross-reacting compounds (e.g., GABA, beta-alanine, glycine)

  • Phosphate-buffered saline (PBS)

  • Bovine serum albumin (BSA)

  • Scintillation fluid and counter

Procedure:

  • Preparation of Reagents: Prepare a series of standard dilutions of this compound and the potential cross-reacting compounds in PBS containing 0.1% BSA.

  • Assay Setup: In microcentrifuge tubes, combine the anti-3-aminobutanoic acid antiserum (at a dilution determined by prior titration experiments), a fixed amount of radiolabeled this compound conjugate, and varying concentrations of either the unlabeled this compound standard or the potential cross-reactants.

  • Incubation: Incubate the mixture overnight at 4°C to allow for competitive binding to reach equilibrium.

  • Separation of Bound and Free Antigen: Precipitate the antibody-bound fraction using a suitable method (e.g., ammonium (B1175870) sulfate (B86663) precipitation or a secondary antibody). Centrifuge the tubes to pellet the precipitate.

  • Quantification: Carefully remove the supernatant containing the free radiolabeled antigen. Dissolve the pellet and measure the radioactivity in a scintillation counter.

  • Data Analysis: Construct a standard curve by plotting the percentage of bound radiolabel against the concentration of unlabeled this compound. From this curve, determine the concentration of each cross-reactant required to displace 50% of the bound radiolabeled antigen (IC50).

  • Calculation of Cross-Reactivity: Calculate the percent cross-reactivity for each compound using the following formula: % Cross-reactivity = (IC50 of this compound / IC50 of cross-reactant) x 100

Visualizing Key Processes

To further aid in the understanding of the principles and workflows discussed, the following diagrams are provided.

G cluster_workflow Competitive Immunoassay Workflow start Sample containing This compound incubation Incubation: Competition for antibody binding sites start->incubation antibody Antibody specific for This compound antibody->incubation labeled_antigen Labeled this compound (e.g., enzyme-linked) labeled_antigen->incubation separation Separation of bound and free antigen incubation->separation detection Detection of labeled antigen signal separation->detection result Signal is inversely proportional to the amount of this compound in the sample detection->result

Caption: Workflow of a competitive immunoassay for small molecule detection.

G cluster_structures Structural Comparison of Aminobutanoic Acid Isomers and Analogs BABA This compound (Beta-Aminobutanoic Acid) CH₃CH(NH₂)CH₂COOH GABA Gamma-Aminobutyric Acid (GABA) NH₂(CH₂)₃COOH BABA->GABA Positional Isomer BetaAla Beta-Alanine NH₂CH₂CH₂COOH BABA->BetaAla Structural Analog

Caption: Structural relationship between this compound and potential cross-reactants.

References

A Comparative Guide to the Neuroprotective Effects of 3-Aminobutanoic Acid and Its Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the neuroprotective effects of 3-Aminobutanoic acid (GABA) and its key derivatives. The information is compiled from preclinical studies to assist researchers in understanding the therapeutic potential and mechanisms of action of these compounds. While direct comparative studies with standardized quantitative data are limited, this guide synthesizes the available evidence to offer a comprehensive overview.

Overview of Neuroprotective Properties

This compound, the primary inhibitory neurotransmitter in the mammalian central nervous system, and its derivatives have shown promise in protecting neurons from various insults, including ischemia, excitotoxicity, and oxidative stress. These compounds exert their effects through diverse mechanisms, primarily involving the modulation of GABAergic signaling pathways and direct effects on cellular stress responses. This guide focuses on a selection of prominent derivatives: Baclofen (B1667701), Phenibut, and Homotaurine, and compares their known neuroprotective attributes.

Quantitative Comparison of Neuroprotective Effects

Direct quantitative comparison of the neuroprotective efficacy of this compound and its derivatives is challenging due to the lack of head-to-head studies using standardized experimental models. The following tables summarize the available quantitative and qualitative data from individual studies. It is crucial to consider the different experimental contexts when interpreting these results.

Table 1: Comparative Neuroprotective Activity

CompoundModel of NeurotoxicityKey FindingsReference
Phenibut Maximal Electroshock (in vivo, rats)Demonstrated greater neuroprotective properties than Baclofen, shortening coma duration and recovery of spontaneous motor activity.[1]
Baclofen AMPA-induced excitotoxicity (in vitro, oligodendrocyte culture)Reduced cell death and caspase-3 activation.[2][3]
Ischemia (in vivo)Prevents the loss of hippocampal CA1 pyramidal cells.[4]
Homotaurine Amyloid-beta (Aβ) toxicity (in vitro, neuronal culture)Inhibited neuronal death induced by Aβ42 at 100 µM.[5][6]
Gabapentin (B195806) Immature brain ischemia (in vivo, mice)Reduced brain atrophy at doses of 150 and 200 mg/kg.[7]

Table 2: Receptor Binding and Potency

CompoundReceptor TargetPotency (EC50 / IC50)Reference
Baclofen GABAB Receptor-[8]
Homotaurine GABAA ReceptorEC50: 0.4 µM (in murine cerebellar granule cells)[9]
GABAA Receptor ([3H]muscimol displacement)IC50: 0.16 µM (in mouse brain homogenates)[9]
GABA GABAA ReceptorEC50: 3.7 µM (in murine cerebellar granule cells)[9]

Mechanisms of Neuroprotection and Signaling Pathways

The neuroprotective effects of this compound derivatives are mediated by distinct and sometimes overlapping signaling pathways.

Baclofen: GABAB Receptor-Mediated Neuroprotection

Baclofen, a selective GABAB receptor agonist, exerts its neuroprotective effects primarily through the activation of G-protein coupled GABAB receptors. This activation triggers multiple downstream signaling cascades that contribute to neuronal survival.

  • Gi/o-Protein Coupled Pathway: Activation of GABAB receptors by Baclofen leads to the dissociation of the Gi/o protein. The Gβγ subunit can then activate downstream effectors, including the PI3K/Akt pathway, which is a critical cell survival pathway. Akt, in turn, can phosphorylate and inactivate pro-apoptotic proteins, thereby promoting neuronal survival.[10]

  • G13-Protein Coupled Pathway: In addition to the classical Gi/o pathway, GABAB receptors can also couple to G13 proteins. This leads to the activation of the RhoA/Rac1-JNK signaling cascade. This pathway has been shown to contribute to the neuroprotective effects of Baclofen, in part by promoting the phosphorylation and accumulation of the postsynaptic scaffolding protein PSD95.[11][12]

GABAB_Signaling Baclofen Baclofen GABAB_R GABAB Receptor Baclofen->GABAB_R Gio Gi/o Protein GABAB_R->Gio G13 G13 Protein GABAB_R->G13 PI3K_Akt PI3K/Akt Pathway Gio->PI3K_Akt RhoA_Rac1_JNK RhoA/Rac1/JNK Pathway G13->RhoA_Rac1_JNK Neuroprotection Neuroprotection PI3K_Akt->Neuroprotection RhoA_Rac1_JNK->Neuroprotection

Baclofen's GABAB Receptor-Mediated Neuroprotective Pathways.
Phenibut: Mitochondrial Protection

While also acting as a GABAB receptor agonist, a key aspect of Phenibut's neuroprotective mechanism appears to be its ability to protect mitochondria from stress-induced damage.

  • Inhibition of Mitochondrial Permeability Transition Pore (mPTP): Phenibut has been suggested to inhibit the opening of the mPTP. The mPTP is a non-selective channel in the inner mitochondrial membrane, and its prolonged opening can lead to mitochondrial swelling, rupture, and the release of pro-apoptotic factors, ultimately causing cell death. By preventing mPTP opening, Phenibut helps to maintain mitochondrial integrity and function.

  • Reduction of Reactive Oxygen Species (ROS): Phenibut may also reduce the production of ROS within mitochondria, a major source of cellular oxidative stress. By mitigating oxidative damage, Phenibut helps to preserve neuronal viability.

Phenibut_Mechanism Phenibut Phenibut mPTP mPTP Opening Phenibut->mPTP inhibits ROS ROS Production Phenibut->ROS reduces Mitochondria Mitochondria Neuroprotection Neuroprotection Mitochondria->Neuroprotection preservation leads to mPTP->Mitochondria damages ROS->Mitochondria damages

Phenibut's Mitochondrial Protective Mechanism.
Homotaurine: Dual Action on GABAA Receptors and Amyloid-Beta

Homotaurine exhibits neuroprotective effects through a dual mechanism of action, making it a compound of interest, particularly in the context of Alzheimer's disease.

  • GABAA Receptor Agonism: Homotaurine acts as a potent agonist at GABAA receptors.[9] Activation of these receptors leads to an influx of chloride ions, hyperpolarizing the neuron and making it less likely to fire an action potential. This inhibitory effect can counteract the excitotoxicity induced by pathological conditions.

  • Inhibition of Amyloid-Beta (Aβ) Aggregation: Homotaurine has been shown to bind to soluble Aβ peptides, thereby inhibiting their aggregation into neurotoxic oligomers and fibrils. This anti-amyloid activity is a key aspect of its potential therapeutic benefit in Alzheimer's disease.[5][6]

Homotaurine_Mechanism Homotaurine Homotaurine GABAA_R GABAA Receptor Homotaurine->GABAA_R activates Abeta Soluble Aβ Homotaurine->Abeta binds to Abeta_agg Aβ Aggregation Homotaurine->Abeta_agg inhibits Excitotoxicity Excitotoxicity GABAA_R->Excitotoxicity reduces Abeta->Abeta_agg Neuroprotection Neuroprotection Abeta_agg->Neuroprotection Excitotoxicity->Neuroprotection

Homotaurine's Dual Neuroprotective Mechanisms.

Experimental Protocols

Detailed experimental protocols are essential for the replication and validation of research findings. Below is a generalized protocol for an in vitro neuroprotection assay commonly used to evaluate compounds like this compound and its derivatives.

In Vitro Neuroprotection Assay Against Glutamate-Induced Excitotoxicity

Objective: To assess the ability of a test compound to protect cultured neurons from cell death induced by excessive glutamate (B1630785) exposure.

Materials:

  • Primary neuronal cell culture (e.g., cortical or hippocampal neurons) or a suitable neuronal cell line (e.g., SH-SY5Y, HT22).

  • Cell culture medium and supplements.

  • Test compounds (this compound and its derivatives).

  • Glutamate solution.

  • Cell viability assay kit (e.g., MTT, LDH, Calcein-AM/Ethidium Homodimer-1).

  • Phosphate-buffered saline (PBS).

  • Multi-well cell culture plates.

  • Incubator (37°C, 5% CO2).

  • Microplate reader.

Procedure:

  • Cell Plating: Seed the neuronal cells into multi-well plates at a predetermined density and allow them to adhere and differentiate for an appropriate period.

  • Compound Pre-treatment: Prepare serial dilutions of the test compounds in cell culture medium. Remove the existing medium from the cells and add the medium containing the test compounds. Incubate for a specified pre-treatment time (e.g., 1-24 hours).

  • Glutamate Exposure: Prepare a glutamate solution at a concentration known to induce significant cell death in the chosen cell type. After the pre-treatment period, add the glutamate solution to the wells (with or without removing the compound-containing medium, depending on the experimental design). A control group without glutamate and a glutamate-only group should be included.

  • Incubation: Incubate the cells with glutamate for a duration sufficient to induce excitotoxicity (e.g., 15 minutes to 24 hours).

  • Washout and Recovery: After glutamate exposure, gently wash the cells with PBS or fresh medium to remove the glutamate. Add fresh culture medium (which may or may not contain the test compound) and return the plates to the incubator for a recovery period (e.g., 24-48 hours).

  • Cell Viability Assessment: At the end of the recovery period, assess cell viability using a chosen assay according to the manufacturer's instructions.

  • Data Analysis: Calculate the percentage of cell viability for each condition relative to the untreated control group. Plot dose-response curves to determine the EC50 or IC50 for neuroprotection for each compound.

Conclusion

This compound and its derivatives, including Baclofen, Phenibut, and Homotaurine, demonstrate significant neuroprotective potential through diverse mechanisms of action. Baclofen's effects are primarily mediated by GABAB receptor signaling, Phenibut shows promise through mitochondrial protection, and Homotaurine exhibits a dual action on GABAA receptors and amyloid-beta aggregation. While the available data strongly supports their neuroprotective capabilities, there is a clear need for direct comparative studies employing standardized models and quantitative endpoints to definitively rank their efficacy. Future research should focus on such head-to-head comparisons to better inform the development of these compounds for the treatment of neurodegenerative and ischemic disorders.

References

A Comparative Guide to the Validation of Analytical Methods for 3-Aminobutanoic Acid in Complex Biological Matrices

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of analytical methods for the quantification of 3-Aminobutanoic acid (β-aminoisobutyric acid, BAIBA) in complex biological matrices such as plasma, urine, and tissue homogenates. The objective is to offer an evidence-based resource for selecting the most suitable analytical technique by comparing performance, supported by experimental data and detailed protocols.

Introduction

This compound, a catabolite of valine and thymine, has garnered significant interest as a signaling metabolite with roles in lipid and glucose metabolism, inflammation, and oxidative stress.[1][2][3] Its potential as a biomarker and a therapeutic agent necessitates robust and validated analytical methods for its accurate quantification in biological samples. This guide compares three prevalent analytical techniques: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), Gas Chromatography-Mass Spectrometry (GC-MS), and High-Performance Liquid Chromatography (HPLC) with UV detection following derivatization.

Comparison of Analytical Methods

The choice of an analytical method for this compound quantification is dependent on the specific requirements of the study, including sensitivity, selectivity, throughput, and the nature of the biological matrix. The following tables summarize the key performance characteristics of each method, compiled from validated studies on this compound and its structural isomer, γ-aminobutyric acid (GABA), which exhibits similar analytical behavior.

Table 1: Performance Comparison of Analytical Methods for this compound Quantification
ParameterLC-MS/MSGC-MSHPLC with UV Detection
Linearity Range 0.1 - 1000 ng/mL1 - 300 µg/mL0.2 - 600 µg/mL (derivatization dependent)
Lower Limit of Quantification (LLOQ) 0.1 ng/mL0.3 µM0.02 µg/mL (OPA/MPA derivatization)
Accuracy (% Bias) ± 15%< ± 20%92.25% - 102.25% (recovery)
Precision (% RSD) < 15%< 20%< 6%
Selectivity HighHighModerate to High (derivatization dependent)
Throughput HighMediumMedium
Derivatization Not always requiredRequiredRequired

Experimental Protocols

Detailed methodologies are crucial for the successful implementation and validation of any analytical method. The following sections provide representative experimental protocols for each of the compared techniques.

LC-MS/MS Method

1. Sample Preparation (Plasma):

  • To 100 µL of plasma, add 10 µL of 30% sulfosalicylic acid to precipitate proteins.[4]

  • Vortex for 30 seconds and centrifuge at 12,000 rpm for 5 minutes at 4°C.

  • Transfer 50 µL of the supernatant and mix with 450 µL of the internal standard solution (e.g., deuterated this compound) in the initial mobile phase.

  • Inject 4 µL of the final solution into the LC-MS/MS system.[4]

2. Chromatographic Conditions:

  • Column: Mixed-mode or HILIC column suitable for polar compounds.

  • Mobile Phase: A gradient of an aqueous buffer (e.g., ammonium (B1175870) formate) and an organic solvent (e.g., acetonitrile).

  • Flow Rate: Typically 0.3-0.6 mL/min.

  • Column Temperature: Maintained at a constant temperature (e.g., 40°C).

3. Mass Spectrometric Conditions:

  • Ionization Mode: Electrospray Ionization (ESI) in positive or negative mode.

  • Detection Mode: Multiple Reaction Monitoring (MRM) for specific precursor-to-product ion transitions of this compound and its internal standard.

GC-MS Method

1. Sample Preparation and Derivatization (Urine):

  • To 50 µL of urine, add an internal standard.

  • Perform direct derivatization in the diluted urine sample using a derivatizing agent such as propyl chloroformate.

  • Extract the derivatives into an organic solvent (e.g., isooctane).

  • Inject an aliquot of the organic extract into the GC-MS system.

2. GC Conditions:

  • Column: A capillary column suitable for the separation of derivatized amino acids (e.g., Optima 17).

  • Injector: Programmable Temperature Vaporizing (PTV) injector.

  • Carrier Gas: Helium or Hydrogen.

  • Temperature Program: A temperature gradient to ensure the separation of the analytes.

3. MS Conditions:

  • Ionization Mode: Negative-Ion Chemical Ionization (NICI).[5]

  • Detection Mode: Selected-Ion Monitoring (SIM) of characteristic ions of the derivatized this compound.

HPLC with UV Detection Method

1. Sample Preparation and Derivatization:

  • Extract this compound from the biological matrix using a suitable solvent.

  • Perform pre-column derivatization to attach a chromophore to the amino acid. Common derivatizing agents include o-phthalaldehyde (B127526) (OPA) with a thiol, or dansyl chloride.

  • For OPA derivatization, mix the sample with borate (B1201080) buffer and the OPA reagent. The reaction is typically fast and can be automated in the autosampler.[6]

2. HPLC Conditions:

  • Column: Reversed-phase C18 column.

  • Mobile Phase: A gradient of an aqueous buffer (e.g., sodium phosphate) and an organic solvent (e.g., acetonitrile/methanol mixture).

  • Flow Rate: Typically 1.0 mL/min.

  • Column Temperature: Maintained at a constant temperature (e.g., 40°C).[6]

3. UV Detection:

  • Wavelength: The detection wavelength is dependent on the chromophore introduced during derivatization (e.g., 338 nm for OPA derivatives).[6]

Mandatory Visualizations

Signaling Pathway of this compound (BAIBA)

This compound is recognized as a myokine that is released during exercise and plays a role in mediating some of the beneficial effects of physical activity.[7] It is involved in the "browning" of white adipose tissue and has protective effects on osteocytes.[7][8]

BAIBA_Signaling_Pathway cluster_origin Origin cluster_effects Cellular Effects Exercise Exercise Skeletal Muscle Skeletal Muscle Exercise->Skeletal Muscle stimulates Valine/Thymine Catabolism Valine/Thymine Catabolism Skeletal Muscle->Valine/Thymine Catabolism induces BAIBA BAIBA Valine/Thymine Catabolism->BAIBA produces White Adipose Tissue White Adipose Tissue BAIBA->White Adipose Tissue acts on MRGPRD Mas-Related G Protein-Coupled Receptor Type D BAIBA->MRGPRD binds to Beige Adipocyte Beige Adipocyte White Adipose Tissue->Beige Adipocyte induces browning Increased Fatty Acid Oxidation Increased Fatty Acid Oxidation Beige Adipocyte->Increased Fatty Acid Oxidation Osteocytes Osteocytes Protection from ROS-induced cell death Protection from ROS-induced cell death Osteocytes->Protection from ROS-induced cell death MRGPRD->Osteocytes

Caption: Signaling pathway of this compound (BAIBA).

Experimental Workflow for Analytical Method Validation

The validation of a bioanalytical method is essential to ensure its reliability for the intended application.[1] The workflow below outlines the key steps in this process.

Method_Validation_Workflow cluster_planning Planning & Development cluster_validation Validation Parameters cluster_application Application & Reporting Method Development Method Development Protocol Definition Protocol Definition Method Development->Protocol Definition Selectivity Selectivity Protocol Definition->Selectivity Linearity & Range Linearity & Range Selectivity->Linearity & Range Accuracy & Precision Accuracy & Precision Linearity & Range->Accuracy & Precision LOD & LOQ LOD & LOQ Accuracy & Precision->LOD & LOQ Stability Stability LOD & LOQ->Stability Recovery Recovery Stability->Recovery Sample Analysis Sample Analysis Recovery->Sample Analysis Validation Report Validation Report Sample Analysis->Validation Report

Caption: General workflow for analytical method validation.

References

Safety Operating Guide

Essential Safety and Operational Guide for Handling 3-Aminobutanoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides crucial safety and logistical information for the handling of 3-Aminobutanoic acid (CAS No: 541-48-0), a beta-amino acid utilized in proteomics research and as a reactant in chemical syntheses, including peptide synthesis.[1][2][3] Adherence to these protocols is essential for ensuring laboratory safety and maintaining experimental integrity.

Immediate Safety and Handling Precautions

This compound is classified as a skin and eye irritant.[4] Appropriate personal protective equipment (PPE) is mandatory to prevent exposure.

Personal Protective Equipment (PPE)

Proper PPE is the first line of defense against chemical exposure. The following table outlines the recommended PPE for handling this compound, which is typically a white to off-white powder or chunks.[5]

Body PartPPE RecommendationSpecifications and Best Practices
Eyes Safety Goggles or Face ShieldMust be compliant with EN 166 (EU) or OSHA 29 CFR 1910.133 (US) standards.[6][7]
Hands Chemical-resistant GlovesNitrile or other suitable material. Inspect gloves for any signs of degradation or punctures before each use.[5]
Body Laboratory CoatLong-sleeved and properly fastened to protect skin and clothing.
Respiratory Dust Mask (N95 or equivalent)Required when handling the solid form to avoid inhalation of dust particles.[7] Use in a well-ventilated area or under a chemical fume hood.[6]
Hazard Identification and GHS Classification

Understanding the specific hazards associated with this compound is critical for safe handling.

HazardGHS ClassificationPrecautionary Statements
Skin Irritation Category 2H315: Causes skin irritation.[4]
Eye Irritation Category 2AH319: Causes serious eye irritation.[4]
Respiratory Irritation Specific target organ toxicity, single exposure; Category 3H335: May cause respiratory irritation.[4]

Operational Plans: From Handling to Disposal

A systematic approach to handling and disposal is crucial for laboratory safety and environmental compliance.

Step-by-Step Handling Protocol
  • Preparation: Before handling, ensure the work area, typically a chemical fume hood, is clean and uncluttered. Have all necessary equipment, including PPE and spill containment materials, readily available.

  • Weighing and Transfer: To minimize dust generation, handle the solid this compound carefully. Use a spatula for transfers. If preparing a solution, slowly add the solid to the solvent.

  • Post-Handling: After handling, thoroughly wash hands with soap and water. Clean all equipment and the work area to prevent cross-contamination.

Storage

Store this compound in a tightly closed container in a cool, dry, and well-ventilated place.[5]

First Aid Measures

In the event of exposure, immediate and appropriate first aid is critical.

Exposure RouteFirst Aid Procedure
Inhalation Move the individual to fresh air. If breathing is difficult, administer oxygen. Seek medical attention.[5]
Skin Contact Remove contaminated clothing and shoes. Flush the affected skin with plenty of soap and water for at least 15 minutes. Seek medical attention if irritation persists.[5]
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[5]
Ingestion Do NOT induce vomiting. If the individual is conscious and alert, give 2-4 cupfuls of water or milk. Seek immediate medical attention.[8]

Experimental Protocol: Incorporation of this compound in Solid-Phase Peptide Synthesis (SPPS)

Materials:

  • Fmoc-protected this compound

  • Appropriate resin for SPPS (e.g., Wang resin)

  • Coupling reagents (e.g., HBTU, HATU)

  • N,N-Diisopropylethylamine (DIPEA)

  • 20% Piperidine (B6355638) in Dimethylformamide (DMF)

  • Solvents: DMF, Dichloromethane (DCM)

  • Washing solvents: DMF, DCM, Methanol

  • Cleavage cocktail (e.g., Trifluoroacetic acid-based)

Procedure:

  • Resin Swelling: Swell the resin in DMF for at least 30 minutes in a reaction vessel.

  • Fmoc Deprotection: Treat the resin with 20% piperidine in DMF to remove the Fmoc protecting group from the growing peptide chain. This is typically done in two steps: a short treatment followed by a longer one.

  • Washing: Thoroughly wash the resin with DMF to remove residual piperidine.

  • Amino Acid Activation: In a separate vessel, dissolve the Fmoc-protected this compound and a coupling reagent in DMF. Add DIPEA to activate the amino acid.

  • Coupling: Add the activated amino acid solution to the resin and allow it to react to form a new peptide bond. The reaction time may need to be extended for beta-amino acids compared to alpha-amino acids.

  • Washing: Wash the resin with DMF and DCM to remove excess reagents and by-products.

  • Repeat Cycle: Repeat steps 2-6 for each subsequent amino acid to be added to the peptide chain.

  • Final Deprotection and Cleavage: Once the peptide synthesis is complete, treat the resin with a cleavage cocktail to remove all protecting groups and cleave the peptide from the resin.

  • Peptide Precipitation and Purification: Precipitate the cleaved peptide in cold ether, and then purify it using techniques such as High-Performance Liquid Chromatography (HPLC).

Disposal Plan

Proper disposal of this compound and any associated waste is critical to prevent environmental contamination and ensure regulatory compliance. All waste should be treated as hazardous chemical waste.[9]

Step-by-Step Disposal Guidance
  • Waste Segregation:

    • Solid Waste: Collect unused this compound and any contaminated disposable labware (e.g., weigh boats, gloves, pipette tips) in a designated, labeled hazardous waste container.

    • Liquid Waste: As a non-halogenated organic compound, liquid waste containing this compound (e.g., reaction mixtures, solvent rinses) should be collected in a container specifically for non-halogenated organic waste. Do not mix with halogenated solvent waste.[10]

    • Aqueous Waste: Neutralized aqueous solutions, if free of other hazardous materials, may be permissible for drain disposal in some localities, but always consult your institution's Environmental Health and Safety (EHS) office first.[11]

  • Containerization and Labeling:

    • Use leak-proof, chemically compatible containers for all waste streams.

    • Clearly label each container with "Hazardous Waste" and the full chemical name(s) of the contents.

  • Storage:

    • Store sealed hazardous waste containers in a designated and secure satellite accumulation area, away from incompatible materials.

  • Waste Pickup:

    • Contact your institution's EHS department to schedule a pickup for the hazardous waste. Do not dispose of this chemical in regular trash or down the drain.[12]

Workflow Diagrams

Safe_Handling_Workflow Safe Handling Workflow for this compound cluster_prep Preparation cluster_handling Handling cluster_post Post-Handling cluster_storage_disposal Storage & Disposal prep_area Prepare work area (fume hood) gather_materials Gather all necessary materials prep_area->gather_materials don_ppe Don appropriate PPE gather_materials->don_ppe weigh Weigh solid carefully to minimize dust don_ppe->weigh transfer Transfer to reaction vessel or solvent weigh->transfer perform_exp Perform experiment transfer->perform_exp clean_equip Clean equipment perform_exp->clean_equip dispose Dispose of waste per protocol perform_exp->dispose clean_area Clean work area clean_equip->clean_area wash_hands Wash hands thoroughly clean_area->wash_hands store Store in a cool, dry place wash_hands->store

Caption: A logical workflow for the safe handling of this compound.

Disposal_Workflow Disposal Workflow for this compound Waste cluster_segregation Waste Segregation cluster_containerization Containerization & Labeling cluster_final Final Steps start Waste Generated solid_waste Solid Waste (Unused chemical, contaminated labware) start->solid_waste liquid_waste Liquid Waste (Reaction mixtures, solvent rinses) start->liquid_waste ppe_waste Contaminated PPE (Gloves, etc.) start->ppe_waste solid_container Labeled solid hazardous waste container solid_waste->solid_container liquid_container Labeled non-halogenated liquid waste container liquid_waste->liquid_container ppe_container Labeled solid hazardous waste bag ppe_waste->ppe_container storage Store in designated satellite accumulation area solid_container->storage liquid_container->storage ppe_container->storage pickup Schedule pickup with EHS storage->pickup end Proper Disposal pickup->end

Caption: A step-by-step workflow for the proper disposal of waste.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.